molecular formula C22H28BrNO B050051 Bromadol CAS No. 77239-98-6

Bromadol

Cat. No.: B050051
CAS No.: 77239-98-6
M. Wt: 402.4 g/mol
InChI Key: PRSUTWWKYIVBEU-UHFFFAOYSA-N
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Description

structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSUTWWKYIVBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018410
Record name Bromadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77239-98-6
Record name Bromadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077239986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HCJ9R4VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is Bromadol's mechanism of action?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bromadol's Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals On: The Core Pharmacological Profile of this compound (BDPC)

This document provides a comprehensive overview of the molecular mechanism of action for the potent synthetic opioid, this compound, also known as BDPC (4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol). The information presented herein is synthesized from peer-reviewed literature and is intended to support research and development activities.

Core Mechanism of Action

This compound is a potent and highly selective full agonist of the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3][4] Its pharmacological effects, including profound analgesia, are primarily mediated through its interaction with this receptor. The analgesic effects of this compound are reversed by naloxone, a non-selective opioid receptor antagonist, confirming its action through the opioid receptor system.[3][4]

Upon binding to the MOR, this compound induces a conformational change in the receptor, which triggers the activation of intracellular signaling cascades.[2] The primary mechanism involves the activation of heterotrimeric Gαi/o proteins. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The dissociated Gβγ subunit can also modulate downstream effectors, including activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels, which collectively hyperpolarize neurons and reduce neurotransmitter release.[1]

In addition to G protein-dependent signaling, this compound robustly promotes the recruitment of β-arrestin2 to the activated MOR.[2][5][6] Following agonist binding, the MOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin2, which not only mediates receptor desensitization and internalization but can also initiate distinct, G protein-independent signaling pathways.[5] In vitro functional assays indicate that this compound is a full agonist for both G protein and β-arrestin2 pathways, with no significant bias towards either pathway.[1][6] The trans-isomer of this compound is noted to be significantly more potent than the cis-isomer.[2][3][4][7]

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound in comparison to other reference opioids.

ParameterReceptor/PathwayThis compoundHydromorphoneFentanyl
Binding Affinity (Ki, nM) Human µ-Opioid Receptor1.49[3][4][5] / 0.79[2]1.17[5]1.35[5]
Functional Potency (EC50, nM) mini-Gi Recruitment3.04[1][2][5]5.67[5]1.20[5]
β-arrestin2 Recruitment1.89[1][2][5][6]2.43[5]0.80[5]
Functional Efficacy (Emax) mini-Gi Recruitment>2.6-fold vs Hydromorphone[2][5][6]Reference-
β-arrestin2 Recruitment≥1.3-fold vs Hydromorphone[2][5][6]Reference-

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.

µ-Opioid Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet is washed and resuspended in assay buffer.

  • Assay Setup: The assay is performed in 96-well plates. Each well contains:

    • A fixed concentration of a radiolabeled MOR-selective antagonist (e.g., [³H]-diprenorphine or [³H]-DAMGO).

    • A range of concentrations of the unlabeled competitor ligand (this compound).

    • Cell membranes prepared in step 1.

  • Incubation: The plates are incubated for a defined period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed rapidly with ice-cold buffer to remove non-specific binding.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., 10 µM Naloxone). Specific binding is calculated by subtracting non-specific from total binding. The data are fitted to a one-site competition binding equation using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mini-Gi Recruitment Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in activating G protein signaling.

Methodology:

  • Cell Culture: HEK293T cells are engineered to co-express the human µ-opioid receptor and a 'mini-G' protein construct. Mini-G proteins are engineered Gα subunits that can report on receptor activation. Often, a reporter system like the NanoBiT/NanoLuc Binary Technology is used, where the receptor is fused to one subunit of the luciferase enzyme (e.g., LgBiT) and the mini-Gi protein is fused to the complementary subunit (e.g., SmBiT).

  • Assay Plating: Cells are seeded into 384-well white, clear-bottom plates and incubated overnight.

  • Compound Preparation: this compound is serially diluted in an appropriate assay buffer to create a range of concentrations.

  • Assay Procedure: The cell culture medium is removed, and the diluted compounds are added to the wells. The plate is incubated for a set period (e.g., 15-30 minutes) at 37°C.

  • Detection: The luciferase substrate (e.g., furimazine) is added to each well. The recruitment of the mini-Gi-SmBiT to the activated MOR-LgBiT brings the enzyme fragments together, reconstituting a functional luciferase that generates a luminescent signal.

  • Data Analysis: Luminescence is read using a plate luminometer. The data are normalized to a vehicle control (0% activity) and a reference full agonist (100% activity). The normalized data are plotted against the logarithm of the this compound concentration and fitted to a four-parameter logistic equation to determine the EC50 and Emax values.

β-Arrestin2 Recruitment Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in recruiting β-arrestin2.

Methodology:

  • Assay Principle: This assay often uses an enzyme fragment complementation (EFC) system, such as the PathHunter® technology. Cells (e.g., CHO-K1) are engineered to express the µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin2 fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor).

  • Cell Plating: PathHunter® OPRM1 β-arrestin cells are seeded into 384-well white assay plates and incubated overnight.

  • Compound Addition: Serial dilutions of this compound are prepared and added to the cell plates. The plates are then incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin2 recruitment.

  • Detection: A detection reagent containing the enzyme substrate is added to each well. The plate is incubated for 60 minutes at room temperature. The proximity of the ProLink™ and Enzyme Acceptor fragments, caused by β-arrestin2 recruitment, forms an active enzyme that converts the substrate, generating a chemiluminescent signal.

  • Data Analysis: The chemiluminescent signal is read using a plate luminometer. Data are normalized to vehicle (0%) and a reference full agonist (100%). A dose-response curve is generated by plotting the normalized response against the log of the compound concentration. The curve is fitted using a four-parameter logistic equation to calculate the EC50 and Emax values.

Visualizations

Signaling Pathway of this compound at the µ-Opioid Receptor

Bromadol_Signaling_Pathway MOR µ-Opioid Receptor (MOR) G_Protein Gαi Gβγ G Protein (inactive) MOR->G_Protein Activates GRK GRK MOR->GRK G_alpha_active Gαi (GTP) G_Protein->G_alpha_active Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma This compound This compound This compound->MOR:port AC Adenylyl Cyclase G_alpha_active->AC Inhibits cAMP ↓ cAMP AC->cAMP MOR_P P-MOR-P GRK->MOR_P:port Phosphorylates Arrestin β-Arrestin2 MOR_P->Arrestin Recruits Endocytosis Receptor Internalization Arrestin->Endocytosis

Caption: µ-Opioid Receptor signaling cascade initiated by this compound.

Experimental Workflow for Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 Prepare Cell Membranes (Expressing MOR) a1 Incubate Membranes, Radioligand & Competitor p1->a1 p2 Prepare Serial Dilutions of this compound (Competitor) p2->a1 p3 Prepare Radioligand (e.g., [3H]-DPN) p3->a1 a2 Separate Bound/Unbound via Rapid Filtration a1->a2 a3 Wash Filters to Remove Non-specific Binding a2->a3 d1 Quantify Bound Radioactivity (Scintillation Counting) a3->d1 d2 Generate Competition Curve (% Bound vs [Competitor]) d1->d2 d3 Calculate IC50 via Non-linear Regression d2->d3 d4 Calculate Ki using Cheng-Prusoff Equation d3->d4

Caption: Workflow for determining binding affinity via a competitive assay.

References

An In-depth Technical Guide to the Discovery and History of Bromadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological characteristics of Bromadol (BDPC), a potent synthetic opioid of the arylcyclohexylamine class. Initially synthesized in the 1970s, this compound has been a subject of interest due to its exceptionally high potency as a µ-opioid receptor (MOR) agonist. This document details its original synthesis, structure-activity relationships, and the experimental methodologies used to elucidate its pharmacological profile. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and opioid research.

Introduction

This compound, systematically named 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol and also known by its laboratory code BDPC, is a potent, fully synthetic opioid analgesic.[1][2][3] It belongs to the distinctive arylcyclohexylamine chemical class.[1][2] Developed in the 1970s by Daniel Lednicer at The Upjohn Company, initial preclinical studies in animal models suggested an astonishing potency, estimated to be around 10,000 times that of morphine.[1][2][3] However, subsequent and more contemporary research has refined this estimate, placing the potency of the more pharmacologically active trans-isomer at approximately 504 times that of morphine.[1][2][3]

This document aims to provide an in-depth technical guide to the discovery and history of this compound, with a focus on its chemical synthesis, pharmacological properties, and the experimental methods used for its characterization.

Discovery and History

The development of this compound was part of a broader research program at The Upjohn Company in the 1970s focused on exploring 4-amino-4-arylcyclohexanone derivatives as novel analgesic agents.[4] The lead scientist behind this work was Daniel Lednicer. The initial synthesis and pharmacological evaluation of this compound were first detailed in a seminal 1979 publication in the Journal of Medicinal Chemistry and further protected by patents, including U.S. Patent 4,366,172.[5]

Initially, this compound was identified as an exceptionally potent analgesic in animal models, with its effects being reversible by the opioid antagonist naloxone, indicating a mechanism of action mediated through opioid receptors.[4] Despite its potent analgesic properties, this compound did not progress to clinical trials, likely due to its extreme potency and the associated risks.[4] In more recent years, this compound has re-emerged on the illicit drug market as a novel synthetic opioid (NSO), with the first reported seizure in Montreal, Canada, in 2013.[1][2] This has led to renewed interest from a forensic and regulatory perspective.

Chemical Synthesis

The original synthesis of this compound developed by Lednicer and his team at Upjohn is a multi-step process. The synthesis of the trans-isomer of 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol is of particular importance due to its significantly higher analgesic potency compared to the cis-isomer.[6]

Key Synthetic Intermediates

Retrosynthetic analysis of this compound points to two crucial precursors:

  • 4-(4-bromophenyl)cyclohexanone : This ketone provides the core cyclohexyl and bromophenyl moieties.[6]

  • 2-phenylethyl bromide : This alkylating agent is used to introduce the phenethyl group.[6]

Experimental Protocol: Original Synthesis (as described by Lednicer et al.)

The following is a generalized protocol based on the available literature. Specific reaction conditions, such as temperatures, reaction times, and purification methods, would be detailed in the original patent and publication.

Step 1: Synthesis of 4-(4-bromophenyl)-4-cyanocyclohexanone The synthesis typically begins with the reaction of a suitable starting material to introduce the bromophenyl and cyano groups at the 4-position of a cyclohexanone (B45756) ring.

Step 2: Conversion to 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone The cyano group is then converted to a dimethylamino group. This can be achieved through reduction of the nitrile to a primary amine, followed by methylation.

Step 3: Introduction of the Phenethyl Group The ketone at the 1-position is reacted with a phenethyl Grignard reagent (phenethylmagnesium bromide) or a similar organometallic reagent to introduce the 1-(2-phenylethyl) group and form the tertiary alcohol.

Step 4: Separation of Isomers The final product is a mixture of cis and trans isomers. The more potent trans-isomer is separated from the cis-isomer through chromatographic techniques. The stereochemistry is crucial for its pharmacological activity.[6]

Pharmacological Properties

This compound is a potent and selective agonist of the µ-opioid receptor (MOR).[6] Its high affinity for this receptor is the primary driver of its analgesic effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological activity of this compound.

ParameterValueReference(s)
Binding Affinity (Ki) at human MOR 1.49 nM[4][6]
0.79 ± 0.46 nM[6]
Functional Potency (EC50) - β-arrestin2 Recruitment 1.89 nM[6][7]
Functional Potency (EC50) - mini-Gi Recruitment 3.04 nM[6][7]
In Vivo Analgesic Potency (Mouse Hot Plate Test) ~504 times that of morphine[1][2][3]
~2.9 times that of fentanyl[8][9]

Table 1: In Vitro and In Vivo Pharmacological Data for this compound.

Structure-Activity Relationship (SAR)

The SAR studies of this compound and its analogs, primarily conducted by the Upjohn team, have revealed several key structural features that govern its analgesic activity:[4]

  • Stereochemistry : The trans conformation of the substituents on the cyclohexanol (B46403) ring is critical for potent analgesic activity. The cis-isomer is significantly less potent.[6]

  • Aryl Substituent : The nature and position of the substituent on the phenyl ring are major determinants of activity.

    • para-Halo substitutions (like bromine in this compound) enhance the interaction with analgesic receptors.[6]

    • Replacing the para-bromine with a chlorine or a methyl group results in analogs with similar activity.[2]

    • A meta-hydroxyl derivative exhibits robust antagonist activity, demonstrating a dramatic shift from agonist to antagonist properties with a change in substituent position.[2]

  • N-Phenethyl Group : Modifications to the N-phenethyl group can also modulate activity. For instance, replacing it with a cyclohex-3-ene moiety can retain similar potency.[4]

Experimental Protocols

The characterization of this compound's pharmacology has relied on a suite of standard in vitro and in vivo assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

  • Competitive Binding: A fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO or [³H]-diprenorphine) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

β-Arrestin2 Recruitment Assay

Objective: To measure the functional potency (EC50) of this compound in activating the β-arrestin2 signaling pathway downstream of µ-opioid receptor activation.

Methodology (Example using PathHunter® assay):

  • Cell Culture: CHO-K1 cells stably co-expressing the µ-opioid receptor fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor tag are used.

  • Agonist Stimulation: Cells are treated with varying concentrations of this compound.

  • Signal Detection: Agonist binding to the receptor induces the recruitment of β-arrestin2, bringing the two enzyme fragments into proximity and forming a functional β-galactosidase enzyme. The activity of this enzyme is measured by adding a chemiluminescent substrate.

  • Data Analysis: A concentration-response curve is generated, and the EC50 value is calculated.

mini-Gi Recruitment Assay

Objective: To determine the functional potency (EC50) of this compound in activating G-protein signaling.

Methodology:

  • Assay Principle: This assay measures the interaction between the activated µ-opioid receptor and an engineered mini-G protein (mini-Gi).

  • Cell-Based System: Similar to the β-arrestin assay, a cell line is used that co-expresses the µ-opioid receptor and mini-Gi, often with components of a reporter system like split-luciferase.

  • Agonist Treatment and Signal Measurement: Cells are stimulated with different concentrations of this compound, and the resulting signal from the reporter system is measured.

  • Data Analysis: The EC50 value is determined from the concentration-response curve.

Mouse Hot Plate Test

Objective: To assess the in vivo analgesic efficacy of this compound.

Methodology:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C) is used.

  • Animal Dosing: Mice are administered with varying doses of this compound, typically via subcutaneous or intraperitoneal injection.

  • Nociceptive Response Measurement: At a predetermined time after drug administration, each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

  • Data Analysis: The dose of this compound that produces a maximal possible effect in 50% of the animals (ED50) is calculated.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist like this compound initiates a cascade of intracellular events. The primary signaling is mediated through the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can also modulate ion channels, leading to neuronal hyperpolarization and reduced excitability. Furthermore, µ-opioid receptor activation can trigger the recruitment of β-arrestins, which, in addition to their role in receptor desensitization and internalization, can initiate G-protein-independent signaling pathways.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds to Gi Gi/o MOR->Gi Activates Arrestin β-Arrestin MOR->Arrestin Recruits AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase Inhibits IonChannel Ion Channel Modulation Gi->IonChannel Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP Analgesia Analgesia cAMP->Analgesia IonChannel->Analgesia Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Pathway Arrestin->MAPK SideEffects Side Effects Internalization->SideEffects MAPK->SideEffects

Figure 1: Simplified µ-Opioid Receptor Signaling Pathway.
Experimental Workflow: In Vitro Characterization

The in vitro characterization of a novel opioid agonist like this compound typically follows a standardized workflow to determine its binding affinity and functional potency at the target receptor.

in_vitro_workflow start Start: Novel Compound binding_assay Radioligand Binding Assay start->binding_assay functional_assays Functional Assays start->functional_assays data_analysis Data Analysis binding_assay->data_analysis g_protein_assay mini-Gi Recruitment Assay functional_assays->g_protein_assay arrestin_assay β-Arrestin2 Recruitment Assay functional_assays->arrestin_assay g_protein_assay->data_analysis arrestin_assay->data_analysis ki_value Determine Ki data_analysis->ki_value ec50_g Determine EC50 (G-protein) data_analysis->ec50_g ec50_a Determine EC50 (β-arrestin) data_analysis->ec50_a sar Structure-Activity Relationship Analysis ki_value->sar ec50_g->sar ec50_a->sar end End: Pharmacological Profile sar->end

Figure 2: Workflow for In Vitro Pharmacological Characterization.

Pharmacokinetics and Metabolism

Despite the extensive characterization of its in vitro and in vivo pharmacology, there is a notable lack of published data on the pharmacokinetics and metabolism of this compound.[4][10] Studies on its absorption, distribution, metabolism, and excretion (ADME) profile have not been made publicly available. This represents a significant knowledge gap in the comprehensive understanding of this compound's disposition in biological systems.

Conclusion

This compound remains a significant compound in the history of opioid research, notable for its extreme potency discovered early in its development. The work of Lednicer and his team at Upjohn in the 1970s provided a valuable scaffold for understanding the structure-activity relationships of 4-amino-4-arylcyclohexanol derivatives. While its clinical development was not pursued, its re-emergence as a novel synthetic opioid underscores the importance of continued research and monitoring of such potent compounds. This technical guide has summarized the key historical, chemical, and pharmacological aspects of this compound, providing a foundational resource for researchers in the field. The lack of pharmacokinetic data highlights an area for future investigation that would be critical for a complete understanding of this potent opioid.

References

An In-depth Technical Guide to the Chemical Profile of Bromadol (BDPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bromadol (BDPC), a potent synthetic opioid of the arylcyclohexylamine class. It details the compound's chemical structure, physicochemical properties, pharmacological profile, and the experimental methodologies used for its characterization.

Chemical Identity and Structure

This compound, systematically named 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol, is a synthetic opioid developed by Daniel Lednicer at The Upjohn Company in the 1970s.[1][2][3][4] Its structure is characterized by a cyclohexane (B81311) ring with key substitutions that impart high affinity and efficacy at the μ-opioid receptor.[1][4] The pharmacologically more active stereoisomer is the trans-isomer, where the hydroxy and phenylethyl groups at the C1 position and the 4-bromophenyl and dimethylamino groups at the C4 position have a specific spatial arrangement.[1][2][5]

Key Identifiers:

  • IUPAC Name: (1s,4r)-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol[6]

  • Common Names: this compound, BDPC[1][2]

  • CAS Number: 77239-98-6[3][4][5][7]

  • Molecular Formula: C₂₂H₂₈BrNO[1][4][5][7][8]

  • Molecular Weight: 402.4 g/mol [1][4][5]

Below is a two-dimensional representation of the chemical structure of the active trans-isomer of this compound (BDPC).

Caption: 2D chemical structure of trans-Bromadol (BDPC).

Physicochemical Properties

The physicochemical properties of this compound have been determined through a combination of experimental data and computational predictions. These characteristics are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Appearance White to off-white solid[1]
Melting Point 242–243 °C (trans-isomer HCl salt)[1]
208–210 °C (cis-isomer HCl salt, hydrated)[1]
Boiling Point 488.8 ± 45.0 °C (Predicted)[7][9]
Density 1.28 ± 0.1 g/cm³ (Predicted)[7][9]
pKa 14.83 ± 0.40 (Predicted)[7][9]
LogP 5.14 (Predicted)[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 2[8]

Pharmacological Profile

This compound is a highly potent and selective full agonist of the μ-opioid receptor (MOR).[1][4] Its analgesic effects are significantly greater than those of morphine and fentanyl.[2][3][7][9]

ParameterValueNotesSource
Mechanism of Action Full agonist at the μ-opioid receptor[4]
Binding Affinity (Ki) 1.49 nMFor the μ-opioid receptor[4][10]
Analgesic Potency ~504 times that of morphineIn animal models (trans-isomer)[2][3][4]
~2.9 times that of fentanylIn mouse hot plate assay[1][7][9]
In Vitro Efficacy EC₅₀ 7.6-fold lower than fentanylβ-arrestin 2 recruitment assay[3][7][9]
EC₅₀ 10.8-fold lower than fentanylmini-Gi recruitment assay[3][7][9]

Downstream Signaling Pathway

Upon binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular events characteristic of Gi/o protein activation. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and analgesia. The compound also promotes the recruitment of β-arrestin 2.[3][7][9]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BDPC This compound (BDPC) MOR μ-Opioid Receptor (GPCR) BDPC->MOR Binds & Activates G_protein Gi/o Protein (αβγ) MOR->G_protein Activates Barr2 β-arrestin 2 MOR->Barr2 Recruits G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_alpha->Ca_channel Inhibits K_channel GIRK Channels (K⁺ Channels) G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Caption: BDPC-induced μ-opioid receptor signaling cascade.

Experimental Protocols

The characterization of this compound involves several key experimental procedures, from its chemical synthesis to its pharmacological evaluation.

Chemical Synthesis Workflow

The original synthesis of this compound was a five-step process developed at Upjohn.[1] It begins with a protected cyclohexanone (B45756) derivative and introduces the necessary functional groups in a regioselective manner.

Synthesis_Workflow start Cyclohexane-1,4-dione monoketal step1 Step 1: Introduction of 4-bromophenyl group start->step1 step2 Step 2: Introduction of dimethylamino group step1->step2 step3 Step 3: Deprotection of ketone step2->step3 intermediate 4-(p-bromophenyl)-4- dimethylaminocyclohexanone step3->intermediate step4 Step 4: Grignard reaction with phenethylmagnesium bromide intermediate->step4 step5 Step 5: Purification & Isomer Separation step4->step5 end trans-Bromadol (BDPC) step5->end

Caption: General workflow for the laboratory synthesis of this compound.

Methodology: The synthesis starts with the monoketal of cyclohexane-1,4-dione to protect one carbonyl group.[1] The synthesis proceeds through the sequential introduction of the 4-bromophenyl and dimethylamino groups at the C4 position. Following deprotection, the intermediate, 4-(p-bromophenyl)-4-dimethylaminocyclohexanone, undergoes a Grignard reaction with phenethylmagnesium bromide to install the phenylethyl and hydroxyl groups at the C1 position.[7][8] The final step involves purification and separation of the cis and trans isomers, often through crystallization-based methods.[4]

Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity (Ki) of this compound for the μ-opioid receptor. It measures the ability of this compound to displace a known radioactively labeled ligand from the receptor.

Binding_Assay_Workflow prep 1. Prepare cell membranes expressing μ-opioid receptors add_radioligand 2. Add a fixed concentration of a radioligand (e.g., [³H]-DAMGO) prep->add_radioligand add_competitor 3. Add varying concentrations of unlabeled this compound (competitor) add_radioligand->add_competitor incubate 4. Incubate to allow binding to reach equilibrium add_competitor->incubate separate 5. Separate bound from free radioligand (e.g., via rapid filtration) incubate->separate measure 6. Quantify bound radioactivity (e.g., using liquid scintillation counting) separate->measure analyze 7. Analyze data to calculate IC₅₀ and Ki values measure->analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the μ-opioid receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of a high-affinity MOR radioligand (e.g., [³H]-DAMGO), and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Analgesia Assay: Mouse Hot Plate Test

The hot plate test is a standard method for assessing the analgesic efficacy of compounds in animal models.[1][3][7][9]

Methodology:

  • Acclimation: Acclimate mice to the testing room and handling procedures.

  • Baseline Measurement: Place each mouse individually on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer this compound or a vehicle control to the mice via a specific route (e.g., intraperitoneal injection).

  • Post-treatment Measurement: At set time points after administration, place the mice back on the hot plate and measure their response latencies.

  • Data Analysis: The analgesic effect is quantified as the increase in latency time compared to the baseline measurement. Data are often expressed as the Maximum Possible Effect (%MPE) to normalize the results. Potency is determined by constructing a dose-response curve and calculating the ED₅₀ value.

References

The Pharmacological Profile of Bromadol (BDPC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromadol, also known by its systematic name 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol (BDPC), is a potent synthetic opioid analgesic developed in the 1970s.[1] It is characterized by a distinctive arylcyclohexylamine chemical structure.[1] As a powerful agonist of the μ-opioid receptor (MOR), this compound has demonstrated exceptionally high analgesic potency in both in vitro and in vivo studies.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action. The information is intended to serve as a core resource for researchers and professionals engaged in opioid pharmacology and drug development.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through various assays to determine its binding affinity, functional potency, and efficacy at the μ-opioid receptor. The data presented below is primarily for the more pharmacologically active trans-isomer of this compound.[2][4][5]

Table 1: Receptor Binding Affinity and In Vitro Potency of this compound
ParameterReceptorValueAssay System
Binding Affinity (Ki) Human μ-Opioid Receptor1.49 nM[2][4][6]Radioligand Binding Assay
μ-Opioid Receptor0.79 ± 0.46 nM[2]Radioligand Binding Assay
Functional Potency (EC50) μ-Opioid Receptor3.04 nM (95% CI: 1.48–6.28)[2][3][4]mini-Gi Recruitment Assay
μ-Opioid Receptor1.89 nM (95% CI: 1.23–2.93)[2][3][4]β-arrestin2 Recruitment Assay
Table 2: In Vitro Efficacy of this compound
ParameterPathwayValue (Relative to Hydromorphone)Assay System
Efficacy (Emax) mini-Gi Recruitment462%[3]HEK293T cells expressing human MOR
β-arrestin2 Recruitment182%[3]HEK293T cells expressing human MOR
Table 3: In Vivo Analgesic Potency of this compound (trans-isomer)
Comparison CompoundPotency Ratio (this compound vs. Compound)Animal Model / Assay
Morphine ~504x[1][2][4][7]Various animal models
Fentanyl ~2.9x[2][5]Mouse Hot Plate Assay

Note: Initial estimates suggested this compound's potency was up to 10,000 times that of morphine; however, subsequent studies using modern techniques have revised this figure to approximately 504 times for the more active trans-isomer.[1][2][5]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily as a full agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][4] Upon binding, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling and activation of inhibitory G-proteins (Gαi/o). This activation leads to the dissociation of Gα and Gβγ subunits, which in turn modulate downstream effectors to produce analgesia. Key downstream events include the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels.[8]

Furthermore, this compound stimulates the recruitment of β-arrestin2 to the MOR.[2][3][4] This process is involved in receptor desensitization, internalization, and can also initiate distinct signaling pathways that are separate from G-protein signaling.[8] The analgesic effects of this compound are reversed by non-selective opioid receptor antagonists like naloxone, confirming its action through the opioid receptor system.[2][5]

MOR_Signaling_Pathway cluster_membrane Plasma Membrane MOR μ-Opioid Receptor (MOR) G_Protein Gαi/oβγ MOR->G_Protein Activates BetaArrestin β-arrestin2 MOR->BetaArrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits Analgesia Analgesia & Cellular Effects G_Protein->Analgesia Ion Channel Modulation AC->Analgesia ↓ cAMP This compound This compound This compound->MOR Binds & Activates Desensitization Receptor Desensitization & Internalization BetaArrestin->Desensitization

Figure 1. this compound-induced μ-Opioid Receptor Signaling Pathway.

Experimental Protocols

The following sections detail representative methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the μ-opioid receptor (e.g., HEK293 cells stably expressing human MOR) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of a selective MOR radioligand (e.g., [3H]-DAMGO), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of this compound. Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Binding_Assay_Workflow A 1. Membrane Preparation (MOR-expressing cells) B 2. Assay Incubation (Membranes + [3H]-Ligand + this compound) A->B C 3. Rapid Filtration (Separates bound from free ligand) B->C D 4. Scintillation Counting (Quantify radioactivity) C->D E 5. Data Analysis (Calculate IC50 and Ki) D->E

Figure 2. Experimental Workflow for Radioligand Binding Assay.

β-arrestin2 Recruitment Assay (BRET-based)

This assay measures the functional potency (EC50) and efficacy (Emax) of this compound by quantifying its ability to induce the interaction between the μ-opioid receptor and β-arrestin2 using Bioluminescence Resonance Energy Transfer (BRET).[6][9]

Methodology:

  • Cell Culture and Transfection: Culture HEK293 cells and co-transfect them with plasmids encoding for the μ-opioid receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin2 fused to a BRET acceptor (e.g., Venus, a YFP variant).[6]

  • Cell Plating: After transfection (e.g., 24-48 hours), plate the cells into a 96-well microplate suitable for luminescence measurements.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the appropriate wells. Include a vehicle control and a positive control (e.g., a known MOR full agonist).

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to all wells.

  • BRET Signal Detection: Immediately measure the luminescence signal at two distinct wavelengths using a microplate reader equipped with appropriate filters for the BRET donor and acceptor (e.g., ~485 nm for Rluc and ~530 nm for Venus).

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio against the log concentration of this compound. Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve. Efficacy is often expressed relative to a standard full agonist.

In Vivo Analgesia - Mouse Hot Plate Test

This test assesses the analgesic potency of this compound by measuring the latency of a mouse to react to a thermal stimulus.[3][7]

Methodology:

  • Animal Acclimation: Acclimate male ICR or Swiss Webster mice to the testing room for at least 30-60 minutes before the experiment.

  • Apparatus Setup: Maintain the surface of the hot plate apparatus at a constant temperature, typically between 52-55°C.[1][7]

  • Baseline Measurement: Place each mouse individually on the hot plate and measure the baseline latency to a nocifensive response (e.g., hind paw licking, shaking, or jumping). A cut-off time (e.g., 30 or 60 seconds) is used to prevent tissue damage.[1]

  • Drug Administration: Administer this compound or a vehicle control to the mice via a specific route (e.g., intraperitoneal or subcutaneous injection).

  • Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), place each mouse back on the hot plate and measure the response latency again.[3]

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Calculate the ED50 (the dose that produces 50% of the maximum effect) from the dose-response curve.

Hot_Plate_Workflow A 1. Acclimate Mouse to Testing Environment B 2. Measure Baseline Response Latency on Hot Plate (55°C) A->B C 3. Administer this compound or Vehicle Control B->C D 4. Wait for Predetermined Time (e.g., 30 min) C->D E 5. Measure Post-Treatment Response Latency D->E F 6. Calculate %MPE and Determine ED50 E->F

Figure 3. Experimental Workflow for the Mouse Hot Plate Test.

Structure-Activity Relationships (SAR)

The potent activity of this compound is highly dependent on its specific chemical structure. Key SAR findings include:

  • Stereochemistry: The spatial arrangement of substituents on the cyclohexanol (B46403) ring is critical. The trans-isomer, with respect to the 1-hydroxyl and 4-aryl groups, is substantially more potent than the cis-isomer, indicating this configuration is essential for optimal binding and activation of the μ-opioid receptor.[2][4][5]

  • Aromatic Substituent: The para-bromo group on the phenyl ring is important for high potency. Replacing it with a chlorine or methyl group results in analogues with similar activity.[1][10]

  • N-Substituent: The N-phenethyl group contributes significantly to the compound's affinity and efficacy. Modifications to this group can alter the pharmacological profile.[2]

  • Tertiary Amine: The dimethylamino group is a key pharmacophoric element. Oxidation of this group to an N-oxide can reduce binding affinity, highlighting its role in molecular interactions with the receptor.[2]

Pharmacokinetics

Despite extensive characterization of its pharmacodynamics, detailed studies on the bioavailability, metabolism, and overall pharmacokinetic profile of this compound have not yet been published in peer-reviewed literature.[6] This remains a significant gap in the comprehensive understanding of the compound.

Conclusion

This compound is a highly potent synthetic opioid characterized by its strong full agonism at the μ-opioid receptor. Its high affinity, in vitro potency, and significant in vivo analgesic effects, which are several hundred times greater than morphine, underscore its robust pharmacological activity. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals in the field. Further investigation into its pharmacokinetic properties and the activity of its metabolites is necessary to complete its pharmacological profile. As a compound with a notable presence on the illicit drug market, continued monitoring and research are warranted.[1][2][6]

References

An In-depth Technical Guide to Bromadol (BDPC) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Abstract

Bromadol, also known as BDPC (trans-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol), is a potent synthetic opioid analgesic with a unique arylcyclohexylamine structure. Developed in the 1970s by Upjohn, it has garnered significant interest within the research community due to its exceptionally high potency as a µ-opioid receptor (MOR) agonist.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, pharmacology, and the analytical methodologies for its study. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology and analgesic development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[3] The trans-isomer is significantly more potent than the cis-isomer.[4] Key chemical properties are summarized in the table below.

PropertyValueReference(s)
Systematic Name trans-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol[3][5][6]
Common Names This compound, BDPC[2][3]
Molecular Formula C₂₂H₂₈BrNO[3][4][5]
Molecular Weight 402.4 g/mol [3][4][5]
CAS Number 77239-98-6[4]
Melting Point (HCl salt) trans-isomer: 242–243 °C[3]
Solubility Low in water; soluble in ethanol (B145695) and dimethyl sulfoxide[3]

Synthesis

The synthesis of this compound was originally developed by Daniel Lednicer at Upjohn and involves a multi-step process.[3][5] A laboratory-scale synthesis of a similar compound, 1-[1-(4-bromophenyl)-2-(dimethylamino)ethyl]cyclohexanol, has been described and can be adapted. The general approach involves the reaction of a Grignard reagent derived from 2-phenylethyl bromide with a protected 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone precursor, followed by deprotection. Stereochemical control to obtain the more active trans-isomer is a critical aspect of the synthesis.[4]

Pharmacology

This compound is a highly potent and selective full agonist of the µ-opioid receptor (MOR).[4][5] Its analgesic effects are mediated through the activation of this receptor.[7]

Receptor Binding and Functional Activity

In vitro studies have demonstrated this compound's high affinity for the human MOR and its potent activation of downstream signaling pathways.

ParameterValueAssay SystemReference(s)
Ki (MOR) 1.49 nMCompetitive Radioligand Binding[4][7]
Ki (MOR) 0.79 ± 0.46 nMCompetitive Radioligand Binding[4]
EC₅₀ (β-arrestin2 recruitment) 1.89 nM (95% CI: 1.23-2.93 nM)In vitro bio-assay[4][5]
EC₅₀ (mini-Gi recruitment) 3.04 nM (95% CI: 1.48-6.28 nM)In vitro bio-assay[4][5]
In Vivo Analgesic Potency ~504 times that of morphineMouse hot plate assay[4][7]
In Vivo Analgesic Potency ~2.9 times that of fentanylMouse hot plate assay[4][7]
Signaling Pathways

As a MOR agonist, this compound activates two primary intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.[5]

  • G-Protein Signaling: Upon binding of this compound to the MOR, a conformational change in the receptor leads to the activation of inhibitory G-proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channels, which contributes to the analgesic effect.[3]

  • β-Arrestin Signaling: Following G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the MOR. This phosphorylation promotes the recruitment of β-arrestin2, which is involved in receptor desensitization, internalization, and the activation of other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[5] this compound has been shown to be a robust recruiter of β-arrestin2.[5]

Bromadol_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin2 MOR->beta_arrestin Recruits GRK GRK MOR->GRK Phosphorylates adenylyl_cyclase Adenylyl Cyclase G_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel Modulation G_protein->ion_channel ERK_pathway ERK Pathway Activation beta_arrestin->ERK_pathway cAMP ↓ cAMP adenylyl_cyclase->cAMP GRK->MOR

Caption: Signaling pathways activated by this compound at the µ-opioid receptor.

Experimental Protocols

In Vitro Assays

This assay determines the binding affinity (Ki) of this compound for the MOR by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human MOR (e.g., from CHO-K1 cells).

    • Radioligand: [³H]-DAMGO (a selective MOR agonist).

    • Test compound: this compound.

    • Non-specific binding control: Naloxone (B1662785).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate cell membranes with a fixed concentration of [³H]-DAMGO (e.g., 1-2 nM) and varying concentrations of this compound.

    • For total binding, omit this compound. For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

    • Incubate at 25°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, [3H]-DAMGO, this compound, Naloxone) start->prep_reagents incubation Incubate (25°C, 60-90 min) prep_reagents->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters (Ice-cold Buffer) filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis end End analysis->end

Caption: Experimental workflow for the µ-opioid receptor radioligand binding assay.

This assay measures the ability of this compound to induce the recruitment of β-arrestin2 to the MOR, a key step in receptor desensitization and signaling. Commercial kits, such as the DiscoverX PathHunter assay, are commonly used.

  • Principle (PathHunter Assay): Cells are engineered to express a MOR tagged with a ProLink (PK) enzyme fragment and β-arrestin2 tagged with an Enzyme Acceptor (EA) fragment. Agonist binding brings the two fragments together, forming a functional β-galactosidase enzyme that generates a chemiluminescent signal.[8]

  • Procedure (Agonist Mode):

    • Culture PathHunter cells expressing the human MOR and β-arrestin2-EA in a 384-well plate.[8]

    • Prepare serial dilutions of this compound.

    • Add the this compound dilutions to the cells.

    • Incubate at 37°C for 90 minutes.[9]

    • Add the detection reagents (substrate for β-galactosidase).[9]

    • Incubate at room temperature for 60 minutes.[9]

    • Measure the chemiluminescence using a plate reader.

    • Plot the data and determine the EC₅₀ value.

This functional assay quantifies the activation of Gi/o proteins by the MOR upon agonist binding.

  • Materials:

    • Cell membranes expressing the human MOR.

    • [³⁵S]GTPγS (radiolabeled GTP analog).

    • GDP.

    • Test compound: this compound.

    • Unlabeled GTPγS (for non-specific binding).

    • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate cell membranes with GDP (e.g., 10-100 µM) and varying concentrations of this compound at 30°C for 15 minutes.

    • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters.

    • Calculate the net agonist-stimulated binding and determine the EC₅₀ and Emax values.

In Vivo Analgesic Assays

This test assesses the analgesic effect of this compound by measuring the latency of the animal's response to a thermal stimulus.[7][10]

  • Apparatus: A hot plate with a controlled temperature surface (e.g., 55 ± 0.5°C) and a transparent cylinder to confine the mouse.[4][10]

  • Procedure:

    • Administer this compound or vehicle to the mice (e.g., intraperitoneally).

    • At a predetermined time after injection (e.g., 30 minutes), place the mouse on the hot plate.[4]

    • Start a timer and observe the mouse for nociceptive responses, such as paw licking or jumping.[4][10]

    • Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[11]

    • An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

This assay also measures the analgesic response to a thermal stimulus applied to the tail.[12]

  • Apparatus: A device that applies a focused beam of radiant heat to the mouse's tail and a sensor that automatically stops the timer when the tail flicks.[12]

  • Procedure:

    • Administer this compound or vehicle to the mice.

    • Gently restrain the mouse and place its tail over the heat source.

    • Activate the heat source and start the timer.

    • The timer stops automatically when the mouse flicks its tail away from the heat.

    • Record the latency. A cut-off time is employed to prevent injury.[13]

    • An increased tail-flick latency indicates analgesia.

InVivo_Analgesia_Workflow start Start acclimatize Acclimatize Animals start->acclimatize drug_admin Administer this compound or Vehicle acclimatize->drug_admin wait Waiting Period (e.g., 30 min) drug_admin->wait hot_plate Hot Plate Test (Measure Paw Lick/Jump Latency) wait->hot_plate tail_flick Tail Flick Test (Measure Tail Flick Latency) wait->tail_flick data_analysis Data Analysis (Compare Latencies) hot_plate->data_analysis tail_flick->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo analgesic assays.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for this compound are not extensively published. However, as an arylcyclohexylamine, it is expected to be metabolized in the liver, likely via N-dealkylation and oxidation.[4] The resulting metabolites and the parent compound are primarily excreted in the urine. The high lipophilicity of this compound suggests it may have a significant volume of distribution.

Analytical Chemistry

The quantification of this compound in biological matrices is crucial for pharmacokinetic and forensic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC has been used for the analysis of this compound, particularly for purity assessment and the identification of impurities in bulk samples.[14] A common impurity identified is 2-phenylethanol, which can be removed by heating under vacuum.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of arylcyclohexylamines and their metabolites in biological samples such as blood and plasma.[3] While a specific validated method for this compound is not widely published, methods developed for other potent synthetic opioids can be adapted. These methods typically involve sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) followed by chromatographic separation and mass spectrometric detection.

Conclusion

This compound remains a compound of significant interest for research into opioid pharmacology due to its high potency and efficacy at the µ-opioid receptor. This guide provides a foundational overview of its properties and the methodologies for its study. Further research is warranted to fully elucidate its pharmacokinetic profile, metabolic fate, and to develop and validate specific analytical methods for its quantification in biological systems. Such studies will be invaluable for a comprehensive understanding of this potent synthetic opioid and for the development of novel analgesics.

References

The Potency of Trans-Bromadol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potency of the trans-isomer of Bromadol (BDPC), a potent synthetic opioid analgesic. It consolidates quantitative data on its binding affinity and functional potency at the µ-opioid receptor, outlines detailed experimental methodologies for key assays, and visualizes the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals engaged in opioid pharmacology and drug development.

Introduction

This compound, systematically named 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol, is a synthetic opioid with a distinct arylcyclohexylamine structure.[1][2] Developed in the 1970s by Daniel Lednicer at The Upjohn Company, initial studies in animal models suggested its potency to be exceptionally high, with some early estimations reaching up to 10,000 times that of morphine.[2][3][4][5] Subsequent, more refined research has established the potency of the trans-isomer to be approximately 504 times that of morphine.[2][6] The stereochemistry of this compound is a critical determinant of its pharmacological activity, with the trans-isomer exhibiting significantly greater potency than the cis-isomer.[7] This guide focuses on the trans-isomer, which is the pharmacologically active form.

Quantitative Potency Data

The potency of trans-Bromadol has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative perspective against other well-known opioids.

Table 1: In Vitro Binding Affinity and Functional Potency of Trans-Bromadol at the µ-Opioid Receptor

ParameterValueDescriptionReference
Binding Affinity (Ki) 1.49 nMDissociation constant for the human µ-opioid receptor.[6]
0.79 ± 0.46 nMDissociation constant for the µ-opioid receptor.[6]
Functional Potency (EC50)
β-arrestin2 Recruitment1.89 nM (95% CI: 1.23-2.93 nM)Effective concentration for 50% maximal response in a β-arrestin2 recruitment assay.[6]
mini-Gi Recruitment3.04 nM (95% CI: 1.48-6.28 nM)Effective concentration for 50% maximal response in a mini-Gi recruitment assay.[6]

Table 2: Comparative In Vivo Analgesic Potency

CompoundPotency Ratio (vs. Morphine)Potency Ratio (vs. Fentanyl)AssayReference
Trans-Bromadol ~504x~2.9xMouse Hot Plate Assay[6][7]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in determining the potency of trans-Bromadol.

Radioligand Binding Assay for µ-Opioid Receptor Affinity (Ki)

This protocol outlines a standard method for determining the binding affinity of a compound for the µ-opioid receptor using a competitive radioligand binding assay.

Objective: To determine the dissociation constant (Ki) of trans-Bromadol for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 or HEK293 cells).

  • Radioligand: [³H]DAMGO (a selective µ-opioid agonist).

  • Non-specific binding control: Naloxone (B1662785) (a non-selective opioid antagonist).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compound: trans-Bromadol.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the µ-opioid receptor in ice-cold assay buffer. Centrifuge to pellet the cell membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, [³H]DAMGO, and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]DAMGO, and a high concentration of naloxone (e.g., 10 µM).

    • Competitive Binding: Cell membranes, [³H]DAMGO, and varying concentrations of trans-Bromadol.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of trans-Bromadol (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin2 Recruitment Assay (Functional Potency)

This protocol describes a common method to assess the functional potency of a compound by measuring its ability to induce the recruitment of β-arrestin2 to the activated µ-opioid receptor, often using enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay).

Objective: To determine the EC50 of trans-Bromadol for β-arrestin2 recruitment to the µ-opioid receptor.

Materials:

  • CHO-K1 or U2OS cells co-expressing the human µ-opioid receptor fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor tag.

  • Cell culture medium.

  • Test compound: trans-Bromadol.

  • Reference agonist: DAMGO.

  • Detection reagents.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well white, clear-bottom plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of trans-Bromadol and the reference agonist in an appropriate assay buffer.

  • Compound Addition: Add the diluted compounds to the cell plate.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin2 recruitment.

  • Detection: Add the detection reagent, which contains the substrate for the complemented enzyme.

  • Measurement: After a further incubation period (typically 60 minutes), measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mini-Gi Recruitment Assay (Functional Potency)

This protocol outlines a method to measure the recruitment of a mini-G protein (a truncated Gα subunit) to the activated µ-opioid receptor, often utilizing NanoBiT® technology.

Objective: To determine the EC50 of trans-Bromadol for mini-Gi recruitment to the µ-opioid receptor.

Materials:

  • HEK293 cells co-expressing the human µ-opioid receptor fused to a Large BiT (LgBiT) fragment and a mini-Gi protein fused to a Small BiT (SmBiT) fragment.

  • Cell culture medium.

  • Test compound: trans-Bromadol.

  • Reference agonist: DAMGO.

  • Nano-Glo® Live Cell Reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a suitable microplate.

  • Compound Addition: Prepare and add serial dilutions of trans-Bromadol and the reference agonist to the cells.

  • Incubation: Incubate the plate for a specified period to allow for receptor activation and mini-Gi recruitment.

  • Detection: Add the Nano-Glo® Live Cell Reagent containing the furimazine substrate.

  • Measurement: Immediately measure the luminescence signal using a luminometer.

  • Data Analysis: Generate dose-response curves by plotting the luminescence signal against the log of the compound concentration and calculate the EC50 value.

Signaling Pathways and Visualizations

Upon binding to the µ-opioid receptor, trans-Bromadol, as a potent agonist, initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and β-arrestin mediated pathways.

G-Protein Dependent Signaling

The canonical signaling pathway for µ-opioid receptor activation involves the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, which are the basis of the analgesic effects of opioids.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates This compound trans-Bromadol This compound->MOR Binds AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (Gβγ) cAMP cAMP AC->cAMP Converts K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Hyperpolarization Hyperpolarization ↓ Neurotransmitter Release Ca_channel->Hyperpolarization ATP ATP ATP->AC K_ion->Hyperpolarization

Caption: G-Protein dependent signaling pathway of trans-Bromadol.

β-Arrestin Mediated Signaling

Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation of the µ-opioid receptor, β-arrestin proteins (primarily β-arrestin2) are recruited to the receptor. This process is crucial for receptor desensitization, internalization, and the initiation of a separate wave of signaling that is independent of G-proteins. β-arrestin-mediated signaling has been implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR_active Active µ-OR GRK GRK MOR_active->GRK Recruits MOR_phos Phosphorylated µ-OR GRK->MOR_active Phosphorylates Beta_Arrestin β-Arrestin2 MOR_phos->Beta_Arrestin Recruits Desensitization Receptor Desensitization Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization Downstream Downstream Signaling (e.g., MAPK activation) Beta_Arrestin->Downstream

Caption: β-Arrestin mediated signaling pathway.

Experimental Workflow: In Vitro Potency Determination

The determination of the in vitro potency of a compound like trans-Bromadol typically follows a structured workflow, starting from receptor binding assays to functional assays that probe different aspects of receptor activation.

Experimental_Workflow start Synthesized trans-Bromadol binding_assay Radioligand Binding Assay (µ-Opioid Receptor) start->binding_assay functional_assays Functional Assays start->functional_assays ki_value Determine Ki value (Binding Affinity) binding_assay->ki_value potency_profile Comprehensive Potency Profile ki_value->potency_profile g_protein_assay Mini-Gi Recruitment Assay functional_assays->g_protein_assay beta_arrestin_assay β-Arrestin2 Recruitment Assay functional_assays->beta_arrestin_assay ec50_g Determine EC50 (G-Protein Potency) g_protein_assay->ec50_g ec50_b Determine EC50 (β-Arrestin Potency) beta_arrestin_assay->ec50_b ec50_g->potency_profile ec50_b->potency_profile

References

Bromadol μ-opioid receptor agonist activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the μ-Opioid Receptor Agonist Activity of Bromadol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as BDPC (4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol), is a potent synthetic opioid agonist with high affinity and efficacy at the μ-opioid receptor (MOR).[1][2][3] Developed in the 1970s, it represents a significant compound of interest within the arylcyclohexylamine class of chemicals.[1][2][4] This document provides a comprehensive technical overview of this compound's pharmacological activity at the μ-opioid receptor, detailing its binding affinity, functional potency, and the intracellular signaling cascades it initiates. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. The trans-isomer of this compound is noted to be significantly more potent than the cis-isomer.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining this compound's interaction with the μ-opioid receptor.

Table 1: Receptor Binding Affinity

ParameterReceptorValue (nM)Notes
Ki Human μ-Opioid1.49[1][4][5][6]Ki represents the dissociation constant for binding affinity.
Ki μ-Opioid0.79 ± 0.46[1]

Table 2: In Vitro Functional Activity at the μ-Opioid Receptor

AssayParameterValue (nM)Pathway
β-Arrestin2 Recruitment EC501.89[1][4]G-protein independent signaling
mini-Gi Recruitment EC503.04[1][4]G-protein dependent signaling

EC50 (Half-maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 3: In Vivo Analgesic Potency

Comparison CompoundPotency RatioAnimal Model Assay
Morphine ~504x more potent[1][2][3]Mouse Hot Plate Assay[5][6]
Fentanyl ~2.9x more potent[3][5][6]Mouse Hot Plate Assay[5][6]

Initial estimates suggested a potency of up to 10,000 times that of morphine, but later studies using more contemporary methods revised this figure.[1][2][5][6]

μ-Opioid Receptor Signaling Pathways

Activation of the μ-opioid receptor, a G-protein-coupled receptor (GPCR), by an agonist like this compound initiates two primary signaling cascades: the canonical G-protein-dependent pathway and the β-arrestin-mediated pathway.[7][8][9]

G-Protein-Dependent Signaling

This pathway is primarily responsible for the analgesic effects of opioids.[9] Upon agonist binding, the receptor activates inhibitory G-proteins (Gαi/o), leading to downstream effects.[10][11]

G_Protein_Signaling cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) G_Protein Gαi/oβγ (Inactive) MOR->G_Protein Activates G_Alpha Gαi/o-GTP (Active) G_Protein->G_Alpha G_BetaGamma Gβγ (Active) G_Protein->G_BetaGamma AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP K_Channel K+ Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Ca_Channel Ca2+ Channel Neurotransmission ↓ Neurotransmitter Release Ca_Channel->Neurotransmission Ca2+ Influx Block This compound This compound (Agonist) This compound->MOR G_Alpha->AC Inhibits G_BetaGamma->K_Channel Activates G_BetaGamma->Ca_Channel Inhibits

Caption: Canonical G-protein signaling pathway activated by this compound at the μ-opioid receptor.

β-Arrestin-Mediated Signaling

This pathway is associated with receptor desensitization, internalization, and has been linked to some of the adverse effects of opioids, such as respiratory depression and tolerance.[8][9]

Beta_Arrestin_Signaling cluster_main β-Arrestin Pathway Agonist_MOR Agonist-Bound MOR (Active) GRK GRK Agonist_MOR->GRK Recruits P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Complex MOR/β-Arrestin Complex P_MOR->Complex Beta_Arrestin->Complex Desensitization Desensitization (G-Protein Uncoupling) Complex->Desensitization Internalization Receptor Internalization (Endocytosis) Complex->Internalization Downstream Downstream Signaling (e.g., MAPK) Complex->Downstream

Caption: β-Arrestin recruitment and receptor regulation pathway following MOR activation.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound's activity are outlined below.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the μ-opioid receptor.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the μ-opioid receptor (e.g., HEK-293 cells transfected with OPRM1, rat brain tissue) in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes and resuspend in an appropriate assay buffer.

  • Assay Incubation: In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO), and varying concentrations of the unlabeled test compound (this compound).

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[12]

  • Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: Wash the filters with cold buffer to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes with MOR start->prep incubate Incubate Membranes with Radioligand + this compound prep->incubate filter Separate Bound/Unbound via Filtration incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand displacement binding assay to determine Ki.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist.[13][14]

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the MOR as described in the binding assay protocol.

  • Pre-incubation: Pre-incubate membranes with GDP to ensure G-proteins are in an inactive state.[15]

  • Assay Incubation: Incubate the membranes in an assay buffer containing [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

  • Reaction Termination: After a set incubation period (e.g., 60 minutes at 30°C), terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters and measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Plot the specific binding of [³⁵S]GTPγS against the log concentration of this compound to generate a concentration-response curve and determine the EC₅₀ and Emax values.

GTPgS_Assay_Workflow start Start prep Prepare MOR-expressing Cell Membranes start->prep preincubate Pre-incubate with GDP to Inactivate G-Proteins prep->preincubate incubate Incubate with [35S]GTPγS and this compound preincubate->incubate filter Terminate and Filter to Isolate Membranes incubate->filter count Quantify Bound [35S]GTPγS filter->count analyze Determine EC50 and Emax count->analyze end End analyze->end

Caption: Workflow for a [35S]GTPγS functional assay to measure G-protein activation.

In Vivo Analgesia Models

Standard animal models are used to assess the analgesic (pain-relieving) properties of compounds. The hot plate and tail immersion tests are common methods for evaluating centrally acting analgesics.[16][17]

Methodology (Hot Plate Test):

  • Acclimatization: Acclimatize mice or rats to the testing environment to reduce stress.

  • Baseline Measurement: Place each animal on a hot plate maintained at a constant temperature (e.g., 55°C ± 0.5°C) and record the latency to a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[16]

  • Drug Administration: Administer this compound or a control substance (vehicle, morphine) via a specific route (e.g., intraperitoneal injection).

  • Post-Treatment Measurement: At set time intervals (e.g., 30, 60, 90, 120 minutes) after administration, place the animal back on the hot plate and measure the response latency.

  • Data Analysis: An increase in the time taken to respond is indicative of an analgesic effect. The percent of maximal possible effect (%MPE) or percent analgesia can be calculated.

Methodology (Tail Immersion Test):

  • Acclimatization & Baseline: Similar to the hot plate test, establish a baseline by measuring the time it takes for the animal to withdraw its tail from hot water (e.g., 55°C ± 0.5°C).[16] A cut-off time is employed.

  • Drug Administration: Administer this compound or a control substance.

  • Post-Treatment Measurement: Measure the tail-withdrawal latency at predetermined time points after drug administration.

  • Data Analysis: An increase in withdrawal latency indicates analgesia. Data is analyzed similarly to the hot plate test.

Conclusion

This compound is a highly potent full agonist at the μ-opioid receptor, demonstrating high binding affinity and robust functional activity in vitro. Its efficacy is translated in vivo, where it shows significantly greater analgesic potency than morphine and fentanyl in preclinical models.[5][6] this compound activates both the canonical G-protein signaling pathway, which is linked to analgesia, and the β-arrestin pathway, which is involved in receptor regulation and potential side effects. The comprehensive data and methodologies presented in this guide provide a foundational resource for researchers engaged in opioid pharmacology and the development of novel analgesic compounds.

References

An In-depth Technical Guide to Bromadol: Synthesis, Analysis, and Molecular Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent synthetic opioid Bromadol (BDPC), focusing on its chemical properties, synthesis, analytical characterization, and mechanism of action at the µ-opioid receptor. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Molecular and Physical Properties

This compound, systematically named 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol, is a potent narcotic analgesic with a distinctive arylcyclohexylamine chemical structure.[1][2][3] It was first developed in the 1970s.[1][2][3]

PropertyValueReference
Molecular Formula C22H28BrNO[4]
Molecular Weight 402.37 g/mol [4]
CAS Number 77239-98-6[5]
Appearance White to off-white solid
Melting Point 208-210 °C (cis-isomer, hydrated)
Boiling Point (Predicted) 488.8 ± 45.0 °C[1]
Density (Predicted) 1.28 ± 0.1 g/cm³[1]
pKa (Predicted) 14.83 ± 0.40[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following protocol is a consolidated representation based on available literature.

Experimental Protocol: Synthesis of trans-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol

Part 1: Synthesis of the Ketone Intermediate: 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone

This phase involves the preparation of a key ketone intermediate.

Step 1a: Synthesis of 1,4-Cyclohexanedione (B43130) Monoethylene Ketal A mixture of 1,4-cyclohexanedione, 1.1 equivalents of ethylene (B1197577) glycol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like benzene (B151609) or toluene (B28343) is heated to reflux. Water is removed azeotropically using a Dean-Stark apparatus. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the monoethylene ketal.[4]

Step 1b: Formation of the α-aminonitrile The 1,4-cyclohexanedione monoethylene ketal is reacted with dimethylamine (B145610) and a cyanide source, such as potassium cyanide, in a suitable solvent. This reaction forms the corresponding α-aminonitrile.

Step 1c: Grignard Reaction to Introduce the Aryl Group The α-aminonitrile intermediate is then treated with a Grignard reagent prepared from 1,4-dibromobenzene (B42075) to introduce the 4-bromophenyl group at the cyano-substituted carbon.

Step 1d: Deprotection to Yield the Ketone The ketal protecting group is removed by acid hydrolysis to yield the key intermediate, 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone.[4]

Part 2: Synthesis of this compound via Grignard Reaction

Step 2a: Grignard Reaction with Phenethylmagnesium Bromide The ketone intermediate from Part 1 is reacted with phenethylmagnesium bromide in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran. This Grignard reaction introduces the 2-phenylethyl group and forms the tertiary alcohol, yielding a mixture of cis and trans isomers of this compound.[4]

Step 2b: Isomer Separation and Purification The resulting mixture of cis and trans-Bromadol is separated and purified using column chromatography on silica (B1680970) gel to isolate the more potent trans-isomer.

Step 2c: Salt Formation (Optional) For improved stability and handling, the purified this compound free base can be dissolved in a suitable organic solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in a compatible solvent to precipitate the hydrochloride salt. The salt is then collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.

G cluster_synthesis This compound Synthesis Workflow A 1,4-Cyclohexanedione B 1,4-Cyclohexanedione Monoethylene Ketal A->B Ethylene Glycol, p-TSA C α-Aminonitrile Intermediate B->C Dimethylamine, KCN D Protected Ketone with Aryl Group C->D 4-Bromophenyl Grignard E 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone D->E Acid Hydrolysis F cis/trans-Bromadol Mixture E->F Phenethylmagnesium Bromide G trans-Bromadol (Purified) F->G Column Chromatography H This compound HCl G->H HCl

Figure 1: Synthetic Workflow for this compound Hydrochloride.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity of this compound and identifying any impurities.

Experimental Protocol: HPLC Analysis of this compound

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of acetonitrile (B52724) and 1% glacial acetic acid in water (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Injection Volume 10 µL
Column Temperature 40 °C

Under these conditions, this compound has a retention time of approximately 2.032 minutes, while a common impurity, 2-phenylethanol, has a retention time of around 2.711 minutes.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the structure and purity of the synthesized this compound.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[7]

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the chemical structure of this compound and free from significant impurity peaks.

Molecular Pharmacology

This compound exerts its potent analgesic effects primarily through its action as a full agonist at the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).

µ-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events.

G cluster_pathway µ-Opioid Receptor Signaling Pathway This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Agonist Binding G_protein Gi/o Protein MOR->G_protein Activation Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Analgesia Analgesia G_protein->Analgesia cAMP ↓ cAMP AC->cAMP MAPK MAPK (ERK1/2) Pathway Beta_arrestin->MAPK Activation MAPK->Analgesia

Figure 2: this compound's Mechanism of Action at the µ-Opioid Receptor.

Key Functional Assays

1. Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the µ-opioid receptor.

Experimental Protocol:

  • Materials: Cell membranes expressing the µ-opioid receptor, a radiolabeled ligand (e.g., [³H]DAMGO), this compound, assay buffer, and a filtration apparatus.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the Ki value.

2. GTPγS Binding Assay

This functional assay measures the activation of G proteins by the µ-opioid receptor upon agonist binding.

Experimental Protocol:

  • Materials: Cell membranes with µ-opioid receptors, [³⁵S]GTPγS, GDP, this compound, and assay buffer.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

    • Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • The amount of bound [³⁵S]GTPγS is quantified to determine the potency (EC₅₀) and efficacy (Emax) of this compound in activating G proteins.[8][9]

3. β-Arrestin Recruitment Assay

This assay assesses the recruitment of β-arrestin to the activated µ-opioid receptor, which is involved in receptor desensitization and can initiate separate signaling pathways.

Experimental Protocol (e.g., PathHunter® Assay):

  • Principle: This assay often uses enzyme fragment complementation. The µ-opioid receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment. Agonist-induced recruitment of β-arrestin brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).[10][11][12][13]

  • Procedure:

    • Cells co-expressing the tagged receptor and β-arrestin are treated with varying concentrations of this compound.

    • After an incubation period, a substrate is added, and the resulting signal is measured.

    • The potency (EC₅₀) and efficacy (Emax) of this compound for β-arrestin recruitment are determined.[10]

Summary of Quantitative Pharmacological Data

AssayParameterTypical Value for Opioid Agonists
Radioligand Binding Ki (nM)Low nanomolar to sub-nanomolar
GTPγS Binding EC₅₀ (nM)Nanomolar range
Emax (%)High (relative to a full agonist)
β-Arrestin Recruitment EC₅₀ (nM)Nanomolar to micromolar range
Emax (%)Varies (indicative of biased agonism)

This technical guide provides a foundational understanding of this compound for research and drug development purposes. Adherence to detailed, validated protocols is essential for obtaining accurate and reproducible results.

References

Structure-Activity Relationship of Bromadol Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromadol (BDPC), chemically known as trans-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol, is a potent synthetic opioid agonist with high affinity and efficacy at the µ-opioid receptor (MOR). Its unique arylcyclohexylamine scaffold has been the subject of extensive structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of its potent analgesic activity. This technical guide provides a comprehensive overview of the SAR of this compound analogues, summarizing key quantitative data, detailing experimental protocols for assessing their pharmacological properties, and visualizing the underlying biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel opioid analgesics.

Introduction

The quest for potent and safe opioid analgesics has driven extensive research into the chemical space of various structural classes. Among these, the arylcyclohexylamines, exemplified by this compound, represent a departure from the traditional morphinan-based opioids. This compound, first synthesized in the 1970s, exhibits exceptionally high potency as a µ-opioid receptor (MOR) agonist.[1] Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of new analogues with improved therapeutic profiles, potentially separating the desired analgesic effects from adverse side effects. This guide delves into the core principles of the structure-activity relationship of this compound analogues, providing a detailed examination of the key structural motifs that govern their interaction with opioid receptors.

Core Structure-Activity Relationships

The pharmacological profile of this compound analogues is intricately linked to several key structural features: the stereochemistry of the cyclohexanol (B46403) ring, the nature and position of the substituent on the phenyl ring, and the composition of the N-phenethyl group.

Stereochemistry of the Cyclohexanol Ring

The stereochemistry of the substituents on the cyclohexanol ring is a critical determinant of opioid receptor affinity and efficacy. The trans-isomer of this compound is significantly more potent than its cis-isomer.[1] This pronounced stereoselectivity suggests that the specific spatial arrangement of the p-bromophenyl, dimethylamino, and hydroxyl groups is essential for optimal interaction with the binding pocket of the µ-opioid receptor.

Substitution on the Phenyl Ring

The p-bromophenyl group plays a crucial role in the high affinity of this compound for the MOR. Modifications to this aromatic ring have revealed important SAR insights:

  • Halogen Substitution: Replacement of the para-bromine with a chlorine atom results in an analogue with similar analgesic potency.[2] This indicates that a halogen at the para position is a favorable feature for potent MOR agonism.

  • Thiophene (B33073) Bioisostere: Substitution of the p-bromophenyl ring with a thiophene ring, as seen in the analogue thiothis compound (B142716) (C8813), also yields a compound with high MOR affinity.[3] This suggests that the electronic and steric properties of the thiophene ring can effectively mimic those of the p-bromophenyl group in the receptor binding site.

  • Meta-Hydroxyl Substitution: Interestingly, the introduction of a hydroxyl group at the meta-position of the phenyl ring can convert the molecule from a potent agonist to a robust antagonist. This highlights the sensitivity of the receptor to the electronic and steric environment of this region of the molecule.

N-Substituent Modification

The N-phenethyl group is a common feature in many potent opioid agonists, and its modification in the this compound scaffold has been explored:

  • Cyclohex-3-ene Substitution: Replacing the N-phenethyl moiety with a cyclohex-3-ene group results in an analogue with comparable potency to this compound.[2] This suggests that a bulky, hydrophobic group at the nitrogen atom is important for activity and that the receptor can accommodate different cyclic structures in this region.

  • General N-Alkyl Substitutions: In the broader class of arylcyclohexylamines, N-alkyl substitutions generally lead to a decrease in potency but not necessarily efficacy.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and some of its key analogues, providing a comparative view of their opioid receptor binding affinities (Ki) and functional potencies (EC50).

CompoundModificationReceptorKi (nM)EC50 (nM)Assay
This compound (BDPC) -µ1.49[3]3.04[1]mini-Gi Recruitment
µ-1.89[1]β-arrestin2 Recruitment
Thiothis compound (C8813) p-bromophenyl → 2-thienylethylµ1.37[3]--
δ3.24[3]--
κ>1000[3]--
trans-chloro-Bromadol p-bromo → p-chloro-Similar potency to this compound[2]--
N-cyclohex-3-ene analogue N-phenethyl → N-cyclohex-3-ene-Similar potency to this compound[2]--

Note: A dash (-) indicates that data was not found in the cited literature.

Experimental Protocols

The characterization of this compound analogues relies on a suite of in vitro and in vivo assays to determine their pharmacological properties. Detailed methodologies for key experiments are provided below.

In Vitro Assays

This assay determines the binding affinity (Ki) of a compound for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 cells)

  • [³H]-DAMGO (a radiolabeled MOR agonist) or [³H]-Diprenorphine (a radiolabeled opioid antagonist)

  • Test compound (this compound analogue)

  • Naloxone (B1662785) (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of naloxone (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of an agonist to stimulate the binding of [³⁵S]GTPγS to G-proteins, indicating receptor activation.

Materials:

  • Cell membranes expressing the µ-opioid receptor and associated G-proteins

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • GDP (Guanosine diphosphate)

  • Test compound (this compound analogue)

  • DAMGO (a standard MOR agonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, GDP, and the test compound or DAMGO.

  • Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to generate a dose-response curve.

  • Determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect) from the curve.

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, a key event in receptor desensitization and signaling.

Materials:

  • Cells co-expressing the µ-opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary reporter fragment.

  • Test compound (this compound analogue)

  • Cell culture medium

  • Detection reagents for the reporter system (e.g., a chemiluminescent substrate)

  • Luminometer

Procedure:

  • Plate the engineered cells in a 96- or 384-well plate and allow them to adhere.

  • Prepare serial dilutions of the test compound.

  • Add the test compound to the cells and incubate for a specific period (e.g., 90 minutes) at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate at room temperature to allow the signal to develop.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the log concentration of the test compound to obtain a dose-response curve.

  • Determine the EC50 and Emax values from the curve.

In Vivo Assays

This test measures the analgesic effect of a compound by assessing the latency of a mouse's response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Mice

  • Test compound (this compound analogue)

  • Vehicle control

  • Timer

Procedure:

  • Set the hot plate temperature to a constant, noxious level (e.g., 55°C).

  • Administer the test compound or vehicle to the mice (e.g., via intraperitoneal injection).

  • At a predetermined time after administration, place a mouse on the hot plate and start the timer.

  • Observe the mouse for signs of pain, such as licking its paws or jumping.

  • Stop the timer as soon as a pain response is observed and record the latency.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it is removed from the plate and assigned the maximum latency score.

  • An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

This assay also assesses thermal analgesia by measuring the time it takes for a mouse to flick its tail away from a heat source.

Materials:

  • Tail flick apparatus with a radiant heat source

  • Mice

  • Test compound (this compound analogue)

  • Vehicle control

  • Timer

Procedure:

  • Gently restrain the mouse, with its tail exposed.

  • Apply the radiant heat source to a specific portion of the tail and start the timer.

  • The timer stops automatically when the mouse flicks its tail away from the heat.

  • Record the latency.

  • Administer the test compound or vehicle.

  • Repeat the measurement at various time points after drug administration.

  • An increase in tail-flick latency indicates analgesia. A cut-off time is used to prevent tissue damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the µ-opioid receptor and a typical workflow for a structure-activity relationship study of this compound analogues.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Space This compound This compound Analogue MOR µ-Opioid Receptor (MOR) This compound->MOR Binding & Activation G_protein Gi/o Protein MOR->G_protein Activation Beta_arrestin β-arrestin MOR->Beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Ion_channel Ion Channels (K+, Ca2+) G_protein->Ion_channel Modulation cAMP cAMP AC->cAMP Production ↓ PKA Protein Kinase A cAMP->PKA Activation ↓ Analgesia Analgesia PKA->Analgesia Ion_channel->Analgesia MAPK MAPK Pathway Beta_arrestin->MAPK Activation Side_effects Side Effects Beta_arrestin->Side_effects e.g., Desensitization MAPK->Side_effects

Caption: µ-Opioid receptor signaling pathway activated by this compound analogues.

G start Lead Compound (this compound) design Design & Synthesize Analogues start->design in_vitro In Vitro Screening design->in_vitro binding_assay Receptor Binding Assay (Ki) in_vitro->binding_assay functional_assay Functional Assays (EC50, Emax) (GTPγS, β-arrestin) in_vitro->functional_assay sar_analysis SAR Analysis binding_assay->sar_analysis functional_assay->sar_analysis in_vivo In Vivo Testing analgesia_assay Analgesia Models (Hot Plate, Tail Flick) in_vivo->analgesia_assay analgesia_assay->sar_analysis sar_analysis->in_vivo Potent & Efficacious Analogues lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->design Iterative Process end Candidate Drug lead_optimization->end

Caption: Experimental workflow for a structure-activity relationship study.

Conclusion

The structure-activity relationship of this compound analogues provides a compelling case study in opioid drug design. The high potency of this compound is dictated by a precise combination of stereochemical and electronic factors. The trans-configuration of the cyclohexanol ring, the presence of a halogen at the para-position of the phenyl ring, and a bulky N-substituent are all key contributors to its potent µ-opioid receptor agonism. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide provide a robust framework for the continued exploration of this chemical scaffold. Future research aimed at fine-tuning the structure of this compound analogues, guided by the SAR principles discussed herein, holds the promise of identifying novel analgesic agents with improved therapeutic windows, potentially offering potent pain relief with a reduced burden of side effects. This in-depth technical guide serves as a foundational resource to aid researchers, scientists, and drug development professionals in this critical endeavor.

References

Methodological & Application

Analytical Methods for the Detection of Bromadol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromadol (BDPC), a potent synthetic opioid with a distinctive arylcyclohexylamine structure, has emerged as a compound of interest in forensic and clinical settings. Its high potency as a µ-opioid receptor agonist necessitates sensitive and specific analytical methods for its detection and quantification in various matrices, including seized materials and biological specimens.[1][2] This document provides a comprehensive overview of analytical methodologies for this compound, including detailed experimental protocols and quantitative data to support research, drug development, and forensic analysis.

Quantitative Data Summary

Due to the limited availability of published quantitative data specifically for this compound in biological matrices, the following table includes data for structurally related opioids to provide an estimation of expected analytical performance. Further validation would be required for this compound-specific applications.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Tramadol (B15222)GC-MSUrine-50 ng/mL92.5Adapted from[3]
FentanylLC-MS/MSOral Fluid0.10 - 0.20 ng/mL0.50 ng/mL>57Adapted from[4]
MorphineGC-MS/MSBlood1.0 ng/mL2.5 ng/mL-Adapted from[5]
6-MAMGC-MSBlood-5 ng/mL-Adapted from[6]

Experimental Protocols

The following protocols are adapted from established methods for other synthetic opioids and should be validated specifically for this compound before routine use.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Urine

This protocol is adapted from a validated method for tramadol and other opioids in urine.[3][6]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of urine, add an appropriate internal standard (e.g., fentanyl-d5).

  • Add 2 mL of sodium phosphate (B84403) buffer (pH 6) and vortex.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 0.1 M acetic acid, and finally 1 mL of methanol.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Mode Splitless
Oven Program Initial 100°C, hold for 1 min, ramp to 310°C at 20°C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan (m/z 40-550)

4. Data Analysis

  • Monitor for the characteristic ions of derivatized this compound. The exact m/z values would need to be determined through initial experiments with a this compound standard.

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound in Blood

This protocol is adapted from methods for the analysis of fentanyl and other opioids in blood.[7]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of whole blood, add an appropriate internal standard (e.g., fentanyl-d5).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Instrumentation and Parameters

ParameterSetting
Liquid Chromatograph Agilent 1290 Infinity II or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)

3. MRM Transitions

  • Specific MRM transitions for this compound would need to be optimized using a standard solution. The precursor ion would be the protonated molecule [M+H]+. Product ions would be determined by collision-induced dissociation.

4. Data Analysis

  • Identify and quantify this compound based on its retention time and the ratio of the quantifier and qualifier MRM transitions.

  • A calibration curve is generated by analyzing standards of known concentrations.

Immunoassay Screening

Currently, there is no specific immunoassay commercially available for the detection of this compound. Due to its unique arylcyclohexylamine structure, cross-reactivity with standard opioid immunoassays is expected to be low. A study on the cross-reactivity of novel psychoactive substances with commercially available ELISA kits did not include this compound, but highlighted the low cross-reactivity of some novel opioids with standard fentanyl immunoassays.[8] Therefore, immunoassay screening for this compound is not recommended, and targeted mass spectrometry-based methods should be employed.

Visualizations

µ-Opioid Receptor Signaling Pathway

This compound is a potent agonist of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] Its binding initiates downstream signaling cascades that are responsible for its analgesic effects, as well as its adverse effects. The primary signaling pathways involve the activation of G-proteins and the recruitment of β-arrestin.[9][10]

mu_opioid_signaling cluster_membrane Cell Membrane cluster_effects Cellular Effects MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesia G_protein->Analgesia cAMP cAMP AC->cAMP Reduces cAMP Beta_Arrestin->MOR Internalization & Desensitization Side_Effects Adverse Effects (Respiratory Depression, Tolerance) Beta_Arrestin->Side_Effects This compound This compound This compound->MOR Binds to

µ-Opioid Receptor Signaling Pathway for this compound.
General Experimental Workflow for this compound Detection

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples using mass spectrometry.

workflow Sample Biological Sample (Urine or Blood) Preparation Sample Preparation (SPE or Protein Precipitation) Sample->Preparation Derivatization Derivatization (for GC-MS) Preparation->Derivatization Optional Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Preparation->Analysis Derivatization->Analysis Data Data Acquisition & Processing Analysis->Data Result Result Interpretation & Reporting Data->Result

References

Application Notes and Protocols for the Use of Bromadol in In-Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromadol, also known by its systematic name 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol (BDPC), is a potent synthetic opioid analgesic.[1][2] Developed in the 1970s, it is recognized for its high affinity and efficacy as a full agonist at the μ-opioid receptor (MOR), the primary target for many opioid drugs.[1][3][4] Its potent analgesic properties are mediated through the activation of MORs, which are G-protein coupled receptors (GPCRs).[5] This document provides detailed application notes and protocols for the use of this compound in in-vitro receptor binding and functional assays to characterize its interaction with opioid receptors.

Mechanism of Action

This compound primarily acts as a potent agonist at the μ-opioid receptor.[1][4] Upon binding, it initiates a cascade of intracellular signaling events characteristic of MOR activation. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[1][5] These actions collectively result in neuronal hyperpolarization and a reduction in neurotransmitter release, which underlies its analgesic effects.[1] Furthermore, this compound has been shown to induce robust recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization.[1][3]

Quantitative Data Summary

The following table summarizes the in-vitro pharmacological data for this compound at the human μ-opioid receptor.

ParameterValueAssay ConditionsReference
Binding Affinity (Ki) 1.49 nMCompetitive radioligand binding assay using [3H]DAMGO with membranes from CHO cells expressing human MOR.[3]
0.79 ± 0.46 nMCompetitive radioligand binding assay with membranes from cells expressing human MOR.[4]
Functional Potency (EC50) 3.04 nM (mini-Gi recruitment)In-vitro functional assay in HEK293T cells expressing human MOR.[1][3]
1.89 nM (β-arrestin 2 recruitment)In-vitro functional assay in HEK293T cells expressing human MOR.[1][3]
Functional Efficacy (Emax) 462% (relative to hydromorphone for mini-Gi recruitment)In-vitro functional assay in HEK293T cells expressing human MOR.[1]
182% (relative to hydromorphone for β-arrestin 2 recruitment)In-vitro functional assay in HEK293T cells expressing human MOR.[1]

Experimental Protocols

Protocol 1: μ-Opioid Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the μ-opioid receptor using cell membranes expressing the receptor and [³H]DAMGO as the radioligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human μ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • [³H]DAMGO (specific activity ~30-60 Ci/mmol).

  • This compound.

  • Naloxone (for determination of non-specific binding).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • Cell harvester (optional).

Procedure:

  • Membrane Preparation:

    • Thaw the cell membranes on ice.

    • Homogenize the membranes in ice-cold Assay Buffer and determine the protein concentration (e.g., using a Bradford assay).

    • Dilute the membranes in Assay Buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be 0.1 nM to 10 µM.

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of Assay Buffer.

      • Non-specific Binding: 50 µL of 10 µM Naloxone.

      • This compound Competition: 50 µL of each this compound dilution.

    • Add 50 µL of [³H]DAMGO diluted in Assay Buffer to all wells. The final concentration of [³H]DAMGO should be close to its Kd (typically 1-2 nM).

    • Add 100 µL of the diluted cell membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in Assay Buffer using a cell harvester or a vacuum filtration manifold.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of Naloxone) from the total binding (CPM in the absence of competitor) and from the CPM at each this compound concentration.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO) using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [³H]DAMGO used in the assay and Kd is the dissociation constant of [³H]DAMGO for the μ-opioid receptor.[3]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (10-20 µg/well) add_reagents Add Reagents to 96-well Plate prep_membranes->add_reagents prep_ligand Prepare [3H]DAMGO (1-2 nM final) prep_ligand->add_reagents prep_this compound Prepare this compound Dilutions (0.1 nM - 10 µM) prep_this compound->add_reagents prep_nsb Prepare Naloxone (10 µM final for NSB) prep_nsb->add_reagents incubate Incubate at 25°C for 60-90 min add_reagents->incubate filter_wash Filter and Wash incubate->filter_wash add_scint Add Scintillation Cocktail filter_wash->add_scint count Measure Radioactivity (Scintillation Counter) add_scint->count analyze Data Analysis (IC50 -> Ki) count->analyze

Competitive Binding Assay Workflow

Protocol 2: [³⁵S]GTPγS Functional Assay

This protocol measures the functional potency and efficacy of this compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon μ-opioid receptor activation.

Materials:

  • Cell membranes expressing the human μ-opioid receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • GDP (Guanosine 5'-diphosphate).

  • This compound.

  • DAMGO (as a positive control full agonist).

  • Unlabeled GTPγS (for determination of non-specific binding).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane and Reagent Preparation:

    • Prepare and dilute cell membranes as described in Protocol 1.

    • Prepare serial dilutions of this compound and DAMGO in Assay Buffer.

    • Prepare a solution of 10 µM unlabeled GTPγS for non-specific binding determination.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • 25 µL of Assay Buffer or 10 µM unlabeled GTPγS (for non-specific binding).

      • 25 µL of this compound dilutions, DAMGO dilutions, or vehicle control.

      • 50 µL of the diluted cell membrane suspension.

      • 50 µL of GDP to a final concentration of 10-30 µM.

    • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction:

    • Add 50 µL of [³⁵S]GTPγS to each well to a final concentration of 0.05-0.1 nM to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Filtration and Measurement:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Measure the bound radioactivity by scintillation counting as described in Protocol 1.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the specific [³⁵S]GTPγS binding (as a percentage of the maximal response to DAMGO) against the log concentration of this compound.

    • Determine the EC50 (potency) and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve using non-linear regression.

G cluster_pathway μ-Opioid Receptor Signaling Pathway This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK K+ Channel G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx internalization Receptor Internalization & Desensitization beta_arrestin->internalization

This compound Signaling Pathway

Disclaimer

This document is intended for research purposes only. This compound is a potent opioid and should be handled with extreme caution by trained professionals in a laboratory setting, following all applicable safety guidelines and regulations.

References

Application Notes and Protocols for Bromadol (BDPC) Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromadol, also known as BDPC (trans-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol), is a potent, fully synthetic opioid analgesic with a unique arylcyclohexylamine structure.[1][2][3] Developed in the 1970s at The Upjohn Company, it is a high-affinity agonist for the µ-opioid receptor (MOR), which mediates its powerful analgesic effects.[4][5] Initial animal studies reported its potency to be up to 10,000 times that of morphine, though more recent comparative assays suggest a potency of approximately 500 times that of morphine and about 2.9 times that of fentanyl.[2][3][4][6] The trans-isomer is markedly more potent than the cis-isomer.[7]

These application notes provide a summary of this compound's pharmacological data and detailed protocols for its administration in common preclinical animal models of nociception. Due to its extreme potency, all handling and administration of this compound must be conducted with stringent safety measures.

Mechanism of Action & Signaling

This compound exerts its effects primarily as a full agonist at the µ-opioid receptor (MOR).[1][5] Upon binding, it triggers two primary intracellular signaling cascades: the canonical G-protein pathway associated with analgesia and the β-arrestin pathway involved in receptor regulation and certain side effects.[5][7]

  • G-Protein Signaling Pathway: Activation of the MOR by this compound leads to the dissociation of the coupled inhibitory G-protein (Gαi/o) subunits. This results in the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[1][5] The Gβγ subunits also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which ultimately produces profound analgesia.[1]

  • β-Arrestin Signaling Pathway: this compound is also an effective recruiter of β-arrestin2.[5][7] Following MOR activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, facilitating the binding of β-arrestin2.[7] This interaction mediates receptor desensitization and internalization, a process that can contribute to the development of tolerance.[7][8] Furthermore, β-arrestin can act as a scaffold for other signaling molecules, activating pathways such as the extracellular signal-regulated kinase (ERK) cascade.[7]

Bromadol_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein activates GRK GRK MOR->GRK activates This compound This compound This compound->MOR binds AC Adenylyl Cyclase G_Protein->AC inhibits Channels Ion Channel Modulation G_Protein->Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Channels->Analgesia P_MOR P-MOR GRK->P_MOR phosphorylates b_Arrestin β-Arrestin2 P_MOR->b_Arrestin recruits Internalization Receptor Internalization & Desensitization b_Arrestin->Internalization ERK ERK Pathway b_Arrestin->ERK Side_Effects Tolerance & Side Effects Internalization->Side_Effects ERK->Side_Effects

Caption: µ-Opioid receptor signaling pathways activated by this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Pharmacology of this compound

Parameter Receptor/Pathway Value Species Reference(s)
Binding Affinity (Ki) µ-Opioid Receptor 1.49 nM Human [4][9]
µ-Opioid Receptor 0.79 ± 0.46 nM Not Specified [5]
Functional Potency (EC50) mini-Gi Recruitment 3.04 nM Not Specified [5][10]

| | β-Arrestin2 Recruitment | 1.89 nM | Not Specified |[5][7] |

Table 2: In Vivo Analgesic Potency of this compound (trans-isomer)

Assay Potency vs. Morphine Potency vs. Fentanyl Animal Model Reference(s)
Hot Plate ~504x ~2.9x Mouse [2][4][6][9]

| General Analgesic | ~500x | Not Reported | Mouse |[4] |

Note on Pharmacokinetics: As of this writing, detailed studies on the bioavailability, pharmacokinetics (absorption, distribution, metabolism, excretion), and metabolic pathways of this compound have not been published.[4][9] This represents a significant data gap and should be a key consideration in experimental design.

General Experimental Workflow

A typical workflow for assessing the analgesic efficacy of this compound in animal models involves several key stages, from animal preparation to data analysis.

Experimental_Workflow A 1. Animal Acclimatization (3-7 days) B 2. Baseline Nociceptive Testing (e.g., Hot Plate, Tail Flick) A->B C 3. Animal Grouping & Randomization B->C E 5. Drug Administration (e.g., Intraperitoneal) C->E D 4. Drug Preparation (Vehicle, this compound, Positive Control) D->E F 6. Post-Administration Testing (At defined time points, e.g., 30, 60, 90 min) E->F G 7. Data Collection (Latency, Writhing Count) F->G H 8. Data Analysis (%MPE, % Inhibition) G->H

Caption: General workflow for in vivo analgesic assessment of this compound.

Application Protocols

The following are detailed protocols for common analgesic assays, adapted for the use of this compound.

⚠️ IMPORTANT SAFETY CONSIDERATIONS ⚠️

This compound is an extremely potent opioid. Researchers must use appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. All dilutions should be performed in a certified chemical fume hood to prevent accidental inhalation or exposure. Have an opioid antagonist like naloxone (B1662785) readily available as a safety precaution.

Protocol 5.1: Hot Plate Test for Supraspinal Analgesia

Objective: To measure the analgesic effect of this compound on a thermal pain stimulus, mediated primarily by supraspinal pathways.[3]

Materials:

  • Hot plate analgesia meter (e.g., Columbus Instruments, Ugo Basile)

  • Animal observation chambers

  • Calibrated scale for animal weight

  • Syringes (1 mL) and needles (e.g., 27G)

  • Timer

Animal Model:

  • Male ICR or Swiss albino mice, 20-25 g.

Drug Preparation:

  • Vehicle: Sterile 0.9% saline. If solubility is an issue, a co-solvent system such as saline with 1-2% DMSO or Tween 80 can be used.

  • This compound Stock: Prepare a stock solution (e.g., 100 µg/mL) in the chosen vehicle. Handle solid this compound with extreme care in a fume hood.

  • Dosing Solutions: Perform serial dilutions from the stock to prepare final dosing solutions.

    • Note on Dosing: No definitive dose-response curves are published. Based on its potency relative to morphine (~500x) and fentanyl (~3x)[4][6], a starting dose range of 5-20 µg/kg is suggested for pilot studies. This is an estimate and must be validated.

  • Positive Control: Morphine (10 mg/kg) or Fentanyl (20-30 µg/kg).[7]

Procedure:

  • Acclimatization: Allow mice to acclimatize to the testing room for at least 60 minutes before the experiment.

  • Baseline Latency: Set the hot plate temperature to a constant 52 ± 0.2°C.[5] Place each mouse individually on the plate and start the timer.

  • Record the latency (in seconds) for the first sign of nociception (e.g., hind paw licking, shaking, or jumping).[2]

  • To prevent tissue damage, enforce a cut-off time of 60 seconds .[5][6] If the mouse does not respond by this time, remove it and record the latency as 60 s.

  • Drug Administration: Administer this compound, vehicle, or positive control via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.[4]

  • Post-Treatment Latency: Test the animals on the hot plate at 30, 60, and 90 minutes post-injection.

  • Data Analysis: Calculate the analgesic effect using the Maximum Possible Effect (%MPE) formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Protocol 5.2: Tail-Flick Test for Spinal Analgesia

Objective: To evaluate the spinal analgesic effect of this compound by measuring the latency of tail withdrawal from a noxious thermal stimulus.[5]

Materials:

  • Tail-flick meter (radiant heat source or water bath)

  • Mouse restrainers

  • Timer

Animal Model:

  • Male ICR or Swiss albino mice, 20-25 g.

Drug Preparation:

  • Follow the same preparation steps as in Protocol 5.1. The estimated dose range of 5-20 µg/kg is also applicable here.

Procedure:

  • Acclimatization: Allow mice to acclimatize to the restrainers and testing environment on a day prior to the experiment to reduce stress.

  • Baseline Latency:

    • Radiant Heat: Gently place the mouse in a restrainer. Focus the radiant heat source on the distal third of the tail and start the timer.[8]

    • Hot Water: Maintain a water bath at a constant 50 ± 0.5°C.[5] Immerse the distal 2-3 cm of the tail into the water and start the timer.

  • The test ends when the mouse flicks or withdraws its tail. Record the latency.

  • Set a cut-off time of 15-20 seconds to prevent tissue damage.[5]

  • Drug Administration: Administer this compound, vehicle, or positive control via i.p. injection.

  • Post-Treatment Latency: Measure the tail-flick latency at 30, 60, and 90 minutes post-injection.

  • Data Analysis: Calculate the %MPE as described in Protocol 5.1.

Protocol 5.3: Acetic Acid-Induced Writhing Test for Visceral Pain

Objective: To assess the peripheral and central analgesic activity of this compound in a model of chemically induced visceral pain.[1][4]

Materials:

  • 0.6% Acetic Acid solution in distilled water

  • Animal observation chambers

  • Calibrated scale, syringes, and needles

Animal Model:

  • Male ICR mice, 20-25 g.

Drug Preparation:

  • Follow the same preparation steps as in Protocol 5.1.

Procedure:

  • Acclimatization: Allow mice to acclimatize to the testing room for at least 60 minutes.

  • Drug Administration: Administer this compound, vehicle, or a positive control (e.g., a non-steroidal anti-inflammatory drug or an opioid) via i.p. injection.

  • Induction of Writhing: 30 minutes after drug administration, inject 0.6% acetic acid i.p. at a volume of 10 mL/kg.[7]

  • Observation: Immediately place the mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes for a duration of 10 minutes.[1][7] A writhe is defined as a wave of abdominal muscle contraction followed by the extension of the hind limbs.[7]

  • Data Analysis: Calculate the percentage of analgesia (% Inhibition) for each treated group compared to the vehicle control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Limitations and Future Directions

The primary limitation in the preclinical assessment of this compound is the absence of published pharmacokinetic and metabolic data.[9] Understanding its absorption, distribution, half-life, and metabolic profile is critical for designing more sophisticated dosing regimens and for interpreting behavioral data accurately. Future research should focus on characterizing these parameters to better correlate plasma concentration with analgesic effect and to explore the potential for active metabolites.

References

Application Notes and Protocols for HPLC Analysis of Bromadol Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromadol is a potent synthetic opioid analgesic. Ensuring the purity of such compounds is critical for research, development, and safety. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities or degradation products. This document provides a detailed protocol for the HPLC analysis of this compound purity, tailored for researchers, scientists, and professionals in drug development.

Key Experiment: Identification of 2-Phenylethanol (B73330) as a Major Impurity

A significant impurity found in commercial this compound samples is 2-phenylethanol.[1][2] This impurity is believed to originate from the hydrolysis of phenethylmagnesium bromide during the synthesis process.[2] An established HPLC method has successfully identified and quantified 2-phenylethanol, revealing its presence at levels of approximately 9.6% by weight in some commercial samples.[1][2] The retention time for this compound was reported to be 17.392 minutes, with several other impurity peaks also observed.[2]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method

This section details the instrumental method for the purity analysis of this compound. The method is based on reverse-phase chromatography, a common technique for the analysis of synthetic opioids.[3][4][5]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% trifluoroacetic acid in water) is suitable. The recommended starting gradient is 30:70 (v/v) acetonitrile:buffer, which can be optimized as needed.

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.

  • Injection Volume: 10 µL of the sample solution.

  • Detection Wavelength: UV detection at 220 nm is recommended, as aromatic compounds like this compound and its potential impurities generally exhibit strong absorbance at this wavelength.

  • Column Temperature: 25°C.

2. Sample Preparation

Accurate sample preparation is crucial for reliable HPLC results.

  • Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve the standard in absolute methanol (B129727).[2]

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Make up the volume to the mark with absolute methanol to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Sample Solution:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer it to a 10 mL volumetric flask.

    • Follow steps 2-5 of the standard solution preparation.

3. Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the percentage peak area of the main this compound peak relative to the total area of all peaks in the chromatogram.

  • Calculation: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes hypothetical quantitative data from the HPLC analysis of a commercial this compound sample, based on the identification of 2-phenylethanol as a major impurity.[1][2]

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)% Area
12-Phenylethanol4.38152.39.6
2Unknown Impurity7.3112.70.8
3Unknown Impurity11.407.90.5
4Unknown Impurity14.9711.10.7
5This compound17.391399.088.4
Total 1583.0 100.0

Visualizations

Experimental Workflow for HPLC Analysis of this compound

G Experimental Workflow for HPLC Analysis of this compound A Sample and Standard Preparation (Dissolve in Absolute Methanol) C Sample Injection (10 µL) A->C B HPLC System Setup (C18 Column, Acetonitrile/Buffer Mobile Phase) D Chromatographic Separation B->D C->D E UV Detection (220 nm) D->E F Data Acquisition and Integration E->F G Purity Calculation (% Area) F->G H Report Generation G->H

Caption: Workflow for this compound purity analysis by HPLC.

Logical Relationships in HPLC Method Development

G Logical Relationships in HPLC Method Development A Define Analytical Goal (Purity Assessment) B Compound Properties (this compound, 2-Phenylethanol) A->B C Column Selection (Reversed-Phase C18) B->C E Detector Wavelength Selection (UV @ 220 nm) B->E D Mobile Phase Optimization (Acetonitrile/Buffer Ratio) C->D F Method Validation (Linearity, Precision, Accuracy) D->F E->F G Final Method F->G

Caption: Decision process for HPLC method development.

References

Application Notes and Protocols for the Mass Spectrometry-Based Identification of Bromadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromadol, also known as BDPC (4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol), is a potent synthetic opioid with a distinctive arylcyclohexylamine chemical structure.[1][2] Its high potency necessitates sensitive and specific analytical methods for its detection and quantification in various matrices, including forensic evidence, biological samples, and pharmaceutical formulations. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), is the gold standard for the unambiguous identification and quantification of this compound.[3][4]

These application notes provide a comprehensive overview of the mass spectrometric analysis of this compound, including detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Chemical Structure and Properties of this compound:

PropertyValueReference
Chemical FormulaC₂₂H₂₈BrNO[1][3]
Molecular Weight402.37 g/mol [1]
AppearanceNeat solid[3]
CAS Number77239-98-6[3][4]

Experimental Workflow for this compound Identification

The general workflow for the identification and quantification of this compound using mass spectrometry involves sample preparation, chromatographic separation, mass spectrometric analysis, and data analysis.

Bromadol_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample Biological Sample (Blood, Urine, etc.) or Seized Material Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Chromatography GC-MS or LC-MS/MS Derivatization->Chromatography DataAcquisition Data Acquisition Chromatography->DataAcquisition DataAnalysis Data Analysis & Identification DataAcquisition->DataAnalysis Quantification Quantification DataAnalysis->Quantification Report Report Generation Quantification->Report

Figure 1: General experimental workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, derivatization is often recommended to improve its chromatographic behavior and thermal stability.

Sample Preparation

For Whole Blood:

  • To 1 mL of whole blood, add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar opioid).

  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., n-butyl chloride) or a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate).

  • For derivatization, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

GC-MS Instrumental Parameters (Example)
ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Injection Volume1 µL
Inlet Temperature280°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)
Expected Fragmentation Pattern (Predicted)

A definitive, publicly available EI mass spectrum for this compound is not readily accessible. However, based on its structure, the following fragmentation patterns are predicted:

  • Molecular Ion (M+): The molecular ion at m/z 401/403 (due to the presence of Bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) may be observed, though it might be of low abundance.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium ion. A significant fragment would be expected at m/z 58, corresponding to [CH₂=N(CH₃)₂]⁺.

  • Loss of Water: Dehydration of the tertiary alcohol could lead to a fragment at m/z 383/385.

  • Benzylic Cleavage: Cleavage of the bond between the cyclohexyl ring and the phenylethyl group could result in a tropylium (B1234903) ion at m/z 91.

  • Fragments containing Bromine: Fragments containing the bromophenyl group will exhibit the characteristic isotopic pattern of bromine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound in complex matrices.

Sample Preparation

For Whole Blood:

  • To 100 µL of whole blood, add an appropriate internal standard.

  • Perform a protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in a mobile phase-compatible solvent.

LC-MS/MS Instrumental Parameters (Example)
ParameterSetting
Liquid Chromatograph
ColumnC18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Source Temperature500°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
Predicted MRM Transitions

Specific precursor and product ions for this compound would need to be determined by direct infusion of a standard into the mass spectrometer. However, based on its structure, plausible transitions are:

  • Precursor Ion: The protonated molecule [M+H]⁺ at m/z 402.1/404.1.

  • Product Ions: Product ions would likely result from the fragmentation of the precursor ion. Common fragmentation pathways for similar compounds involve the loss of the dimethylamino group, loss of water, and cleavage of the bond between the cyclohexyl ring and the phenylethyl group.

Quantitative Data

Quantitative data for this compound is not widely available in the public domain. The following table provides a template for the type of data that should be generated during method validation. The values provided for other opioids are for illustrative purposes and are not directly applicable to this compound.

ParameterGC-MS (Example Opioid)LC-MS/MS (Example Opioid)Reference
Limit of Detection (LOD)0.1 - 1.0 ng/mL0.05 - 0.5 ng/mL[5][6]
Limit of Quantification (LOQ)0.5 - 2.5 ng/mL0.1 - 1.0 ng/mL[5][6]
Linearity (r²)> 0.99> 0.99[5][6]
Precision (%RSD)< 15%< 15%[5][6]
Accuracy (%Bias)± 15%± 15%[5][6]

Conclusion

The protocols outlined in these application notes provide a starting point for the development of robust and reliable methods for the identification and quantification of this compound using GC-MS and LC-MS/MS. It is essential to perform a full method validation according to established guidelines to ensure the accuracy and reliability of the results. The availability of a certified reference material for this compound is crucial for method development, validation, and routine quality control.[3]

Logical Relationship Diagram for Method Selection

The choice between GC-MS and LC-MS/MS for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Method_Selection cluster_factors Decision Factors cluster_methods Analytical Methods Start Start: Analyze this compound Matrix Sample Matrix Start->Matrix Sensitivity Required Sensitivity Start->Sensitivity Volatility Analyte Volatility & Thermal Stability Start->Volatility GCMS GC-MS Matrix->GCMS Clean Matrix LCMS LC-MS/MS Matrix->LCMS Complex Matrix (e.g., Blood) Sensitivity->GCMS Moderate Sensitivity->LCMS High Volatility->GCMS Volatile/Semi-Volatile (Derivatization may be needed) Volatility->LCMS Non-Volatile/Thermally Labile

Figure 2: Decision tree for selecting an analytical method.

References

Forensic Applications of Bromadol Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromadol, a potent synthetic opioid, presents a significant challenge in forensic toxicology. Its high potency necessitates highly sensitive and specific analytical methods for its detection and quantification in biological matrices. This document provides detailed application notes and protocols for the forensic analysis of this compound, leveraging established methodologies for other potent synthetic opioids. The protocols described herein are intended as a guide and should be fully validated in-house before implementation.

Analytical Approaches

The primary analytical techniques for the confirmation and quantification of potent synthetic opioids like this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is often preferred due to its high sensitivity and specificity, and its ability to analyze thermally labile and non-volatile compounds without derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the analysis of this compound in complex biological matrices such as blood, urine, and hair.[1] It offers excellent sensitivity and selectivity, which is crucial for detecting the low concentrations at which potent opioids are often found.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique in forensic toxicology. For the analysis of this compound, which may require derivatization to improve its volatility and chromatographic properties, GC-MS can provide reliable identification and quantification.

Illustrative Quantitative Data

While specific quantitative validation data for this compound is not widely published, the following table summarizes typical performance characteristics that would be expected from a validated LC-MS/MS method, based on data from analogous potent synthetic opioids.[2][3][4][5][6]

ParameterWhole BloodUrine
Limit of Detection (LOD) 0.05 - 0.1 ng/mL0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL0.5 - 1.0 ng/mL
Linearity (R²) > 0.99> 0.99
Recovery (%) 85 - 110%80 - 115%
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 15%< 15%

Disclaimer: This data is illustrative and based on the analysis of other potent synthetic opioids. Actual performance characteristics for this compound analysis must be determined through in-house method validation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids

This protocol describes a general solid-phase extraction procedure for the isolation of this compound from whole blood or urine.

Materials:

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood or urine, add the internal standard. For whole blood, perform protein precipitation by adding 2 mL of acetonitrile, vortexing, and centrifuging. Use the supernatant for the next step. For urine, hydrolysis may be necessary to cleave glucuronide conjugates.[7]

  • Column Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Elution: Elute the analyte with 2 mL of a basic organic solvent (e.g., 2% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for this compound and its internal standard must be determined by direct infusion. At least two transitions should be monitored for the analyte for confident identification.

GC-MS Analysis Protocol

Sample Preparation with Derivatization: Following the SPE protocol, the dried eluate must be derivatized to increase the volatility of this compound.

Derivatization Procedure (Illustrative using Silylation):

  • To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[8][9]

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Conditions (Illustrative):

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

Visualizations

Forensic_Bromadol_Analysis_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase SampleReceipt Sample Receipt & Accessioning CaseInfo Case Information Review SampleReceipt->CaseInfo SampleStorage Secure Sample Storage CaseInfo->SampleStorage SamplePrep Sample Preparation (e.g., SPE) SampleStorage->SamplePrep InstrumentalAnalysis Instrumental Analysis (LC-MS/MS or GC-MS) SamplePrep->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataReview Data Review & Interpretation DataAcquisition->DataReview Quantification Quantification & Confirmation DataReview->Quantification Reporting Final Report Generation Quantification->Reporting QAQC Quality Assurance/Quality Control Review Reporting->QAQC QAQC->Reporting Approval

Caption: Forensic analysis workflow for a suspected this compound case.

SPE_Protocol_Workflow start Start: Biological Sample (e.g., Blood, Urine) pretreatment 1. Sample Pre-treatment (Internal Standard Addition, Protein Precipitation/Hydrolysis) start->pretreatment conditioning 2. SPE Cartridge Conditioning (Methanol, DI Water) pretreatment->conditioning loading 3. Sample Loading conditioning->loading washing 4. Washing (Remove Interferences) loading->washing elution 5. Elution (Collect this compound) washing->elution evaporation 6. Evaporation to Dryness elution->evaporation reconstitution 7. Reconstitution in Mobile Phase evaporation->reconstitution analysis End: Analysis by LC-MS/MS or GC-MS reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) protocol for this compound.

References

Experimental Design for Pharmacological Studies of Bromadol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromadol, also known as BDPC (4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol), is a potent synthetic opioid analgesic.[1][2][3] Developed in the 1970s by Daniel Lednicer at the Upjohn Company, it exhibits high affinity and efficacy at the μ-opioid receptor (MOR).[1][2][4] Its potency is estimated to be approximately 504 to 10,000 times that of morphine in animal models.[2][3][5][6][7] Due to its extreme potency and narrow therapeutic index, characterized by severe respiratory depression at low doses, this compound was never approved for therapeutic use.[1] However, it has emerged as a research chemical and a novel psychoactive substance.[1][6]

These application notes provide a comprehensive guide for the pharmacological investigation of this compound, outlining detailed protocols for in vitro and in vivo studies to characterize its bioactivity and toxicological profile.

Chemical and Physical Properties

A summary of this compound's chemical and physical properties is presented below.

PropertyValueReference
IUPAC Name4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol[1][8]
SynonymsBDPC, this compound HCL[5][8]
Molecular FormulaC22H28BrNO[1][2][5][8]
Molecular Weight402.4 g/mol [1][8]
AppearanceWhite to off-white solid[1]
Melting Point (HCl salt)trans isomer: 242–243 °C, cis isomer (hydrated): 208–210 °C[1][2]
Boiling Point (Predicted)488.8 ± 45.0 °C[5][7]
SolubilityLow in water; soluble in ethanol (B145695) and DMSO[1]
pKa (Predicted)14.83 ± 0.40[5]

Pharmacological Profile

This compound is a full agonist at the μ-opioid receptor.[1][8] Its interaction with the MOR initiates downstream signaling cascades, including inhibition of adenylyl cyclase and recruitment of β-arrestin 2.[1][8]

In Vitro Potency and Efficacy
AssayParameterValueReference
β-arrestin 2 Recruitment (HEK293T cells)EC501.89 nM (95% CI: 1.23–2.93 nM)[1][8]
Emax182% (relative to hydromorphone)[1]
mini-Gi Protein Recruitment (HEK293T cells)EC503.04 nM (95% CI: 1.48–6.28 nM)[1][8]
Emax462% (relative to hydromorphone)[1]
Receptor Binding Affinity (human MOR)Ki0.79 ± 0.46 nM[4]
Ki1.49 nM[4]
In Vivo Analgesic Potency
Animal ModelPotency Relative to MorphinePotency Relative to FentanylReference
Mouse Hot Plate Assay~500x~2.9x[1][5][9]
Various Animal Models~504x (trans-isomer)-[2][4][6][7]
Initial Animal Studiesup to 10,000x-[1][2][3][4][6][7]

Experimental Protocols

Note: Due to the extreme potency and potential for severe respiratory depression, all handling of this compound must be performed in a controlled laboratory setting with appropriate personal protective equipment (PPE) and safety protocols in place.[1] Naloxone should be readily available as an antagonist for overdose reversal.[9]

In Vitro Protocols

This protocol determines the binding affinity of this compound for the μ-opioid receptor.

Materials:

  • HEK293 cells stably expressing human μ-opioid receptor (hMOR)

  • Cell membrane preparation from hMOR-HEK293 cells

  • [³H]-DAMGO (radioligand)

  • This compound

  • Naloxone (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membrane preparation, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of this compound.

  • For total binding, omit this compound. For non-specific binding, add a high concentration of naloxone.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place filters in scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to the inhibition constant (Ki).

This assay measures the ability of this compound to induce the recruitment of β-arrestin 2 to the μ-opioid receptor, a key step in receptor desensitization and signaling.

Materials:

  • HEK293 cells co-expressing hMOR and a β-arrestin 2 fusion protein (e.g., with a reporter enzyme or fluorescent tag)

  • This compound

  • Assay-specific substrate or detection reagents

  • Plate reader capable of detecting the reporter signal

Procedure:

  • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound.

  • Add the this compound dilutions to the cells and incubate for a specified period (e.g., 30-60 minutes) at 37°C.

  • Add the detection reagents according to the manufacturer's instructions for the specific assay kit.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Plot the concentration-response curve and determine the EC50 and Emax values for this compound-induced β-arrestin 2 recruitment.

This protocol assesses the activation of G-protein signaling pathways upon this compound binding to the μ-opioid receptor.

Materials:

  • HEK293 cells co-expressing hMOR and a mini-Gi protein construct (often with a reporter system)

  • This compound

  • Assay-specific reagents

  • Plate reader

Procedure:

  • Follow a similar procedure to the β-arrestin 2 recruitment assay, using the appropriate cell line and detection reagents for the mini-Gi assay.

  • Prepare serial dilutions of this compound and add them to the cells.

  • Incubate and then add detection reagents.

  • Measure the resulting signal to quantify G-protein activation.

  • Analyze the data to determine the EC50 and Emax values for this compound.

In Vivo Protocols

Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.

This model assesses the central analgesic effects of this compound in rodents.

Materials:

  • Male or female mice (e.g., C57BL/6)

  • Hot plate apparatus with adjustable temperature (e.g., 55 ± 0.5°C)

  • This compound solution for injection (e.g., intraperitoneal, subcutaneous)

  • Vehicle control (e.g., saline)

  • Timer

Procedure:

  • Acclimate the mice to the testing room and handling.

  • Determine the baseline latency by placing each mouse on the hot plate and measuring the time until it shows a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Administer this compound or vehicle control at various doses.

  • At predetermined time points after injection (e.g., 15, 30, 60, 90, 120 minutes), re-test the mice on the hot plate.

  • Record the latency for each mouse at each time point.

  • Calculate the percent maximum possible effect (%MPE) for each animal.

  • Analyze the dose-response relationship to determine the ED50 of this compound.

This protocol evaluates the effect of this compound on respiratory function, a critical aspect of its safety profile.

Materials:

  • Rats or mice

  • Whole-body plethysmography system

  • This compound solution for injection

  • Vehicle control

Procedure:

  • Acclimate the animals to the plethysmography chambers.

  • Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) for a stable period.

  • Administer this compound or vehicle control.

  • Continuously monitor and record respiratory parameters for a defined period post-administration.

  • Analyze the data to determine the dose-dependent effects of this compound on respiratory function.

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Materials:

  • Cannulated rats or mice

  • This compound solution for intravenous and/or oral administration

  • Blood collection supplies

  • Analytical instrumentation (e.g., LC-MS/MS) for quantifying this compound and its potential metabolites in plasma and other tissues.

Procedure:

  • Administer a single dose of this compound via the desired route (e.g., IV bolus, oral gavage).

  • Collect blood samples at multiple time points post-dose.

  • Process the blood to obtain plasma.

  • At the end of the study, tissues of interest (e.g., brain, liver, kidney) can be collected.

  • Extract this compound (and metabolites) from plasma and tissue homogenates.

  • Analyze the samples using a validated LC-MS/MS method.

  • Use pharmacokinetic modeling software to determine key PK parameters (e.g., clearance, volume of distribution, half-life, bioavailability).

This protocol assesses the acute toxicity and determines the median lethal dose (LD50) of this compound.

Materials:

  • Rats or mice

  • This compound solution for administration

  • Vehicle control

Procedure:

  • Use a standardized procedure such as the Up-and-Down Procedure (UDP) or the Acute Toxic Class (ATC) method to minimize animal use.

  • Administer single, escalating doses of this compound to different groups of animals.

  • Observe the animals for signs of toxicity and mortality over a specified period (e.g., 14 days).

  • Record all clinical signs of toxicity, body weight changes, and any instances of mortality.

  • Perform gross necropsy on all animals.

  • Calculate the LD50 with confidence intervals.

Visualizations

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin 2 MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesia G_protein->Analgesia Resp_Depression Respiratory Depression G_protein->Resp_Depression cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates MAPK MAPK Signaling beta_arrestin->MAPK Activates beta_arrestin->Analgesia

Caption: Mu-opioid receptor signaling pathway activated by this compound.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation binding_assay Receptor Binding Assay (Ki determination) analgesia Analgesic Efficacy (Hot Plate Test - ED50) binding_assay->analgesia functional_assays Functional Assays (EC50, Emax for G-protein & β-arrestin) functional_assays->analgesia safety Safety Assessment (Respiratory Depression) analgesia->safety pk_pd Pharmacokinetics (PK) (ADME Profile) safety->pk_pd toxicology Acute Toxicology (LD50) pk_pd->toxicology data_analysis Data Analysis & Interpretation toxicology->data_analysis start This compound Synthesis & Purification start->binding_assay start->functional_assays

Caption: Overall experimental workflow for this compound pharmacological studies.

References

Application Notes and Protocols for Cell-Based Assays to Determine Bromadol Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromadol, also known as BDPC, is a potent synthetic opioid that functions as a full agonist at the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1][2] Its interaction with the MOR initiates downstream signaling cascades responsible for its analgesic effects, but also its adverse effects like respiratory depression.[1][3] Understanding the functional activity of this compound at the cellular level is crucial for elucidating its pharmacological profile and for the development of safer opioid analgesics. These application notes provide detailed protocols for key cell-based assays to characterize the functional activity of this compound, including its potency and efficacy in activating G protein-dependent and β-arrestin-dependent signaling pathways.

Key Functional Assays

The functional activity of this compound at the MOR can be assessed using several in vitro assays that measure distinct downstream signaling events. The most common and relevant assays include:

  • G protein activation assays: These assays directly measure the engagement of G proteins upon receptor activation by an agonist. The two primary methods are the GTPγS binding assay and the mini-Gi recruitment assay.

  • β-arrestin recruitment assays: These assays quantify the recruitment of β-arrestin proteins to the activated receptor, a key event in receptor desensitization, internalization, and G protein-independent signaling.[4][5]

  • cAMP inhibition assays: As the MOR is predominantly coupled to the Gi/o family of G proteins, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][3][6]

Quantitative Data Summary

The following table summarizes the reported in vitro functional activity of this compound at the human mu-opioid receptor (hMOR) expressed in HEK293T cells.

Assay TypeParameterThis compoundReference Compound (Hydromorphone)Reference
β-arrestin 2 Recruitment EC₅₀ (nM) 1.89 (95% CI: 1.23–2.93)-[1][7]
Eₘₐₓ (%) 182100[1]
mini-Gi Protein Recruitment EC₅₀ (nM) 3.04 (95% CI: 1.48–6.28)-[1][7]
Eₘₐₓ (%) 462100[1]

Note: EC₅₀ (half-maximal effective concentration) is a measure of potency, with lower values indicating higher potency. Eₘₐₓ (maximum effect) is a measure of efficacy, expressed relative to a reference full agonist.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathways activated by this compound upon binding to the mu-opioid receptor.

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Signaling_G G Protein-Dependent Signaling (e.g., Analgesia) G_protein->Signaling_G cAMP ↓ cAMP AC->cAMP Signaling_beta β-arrestin-Dependent Signaling (e.g., Respiratory Depression, Receptor Internalization) beta_arrestin->Signaling_beta

Caption: Mu-opioid receptor signaling cascade initiated by this compound.

Experimental Protocols

β-Arrestin 2 Recruitment Assay

This assay measures the recruitment of β-arrestin 2 to the MOR upon agonist stimulation, often using a technology like enzyme fragment complementation (e.g., NanoLuc®).[4][8]

Experimental Workflow:

B_Arrestin_Workflow A 1. Cell Culture & Transfection HEK293T cells co-transfected with MOR-LgBiT and SmBiT-β-arrestin 2 constructs. B 2. Cell Plating Plate transfected cells into white, clear-bottom 96-well plates. A->B C 3. Compound Preparation Prepare serial dilutions of this compound and a reference agonist (e.g., DAMGO). B->C D 4. Compound Addition & Incubation Add compounds to cells and incubate. C->D E 5. Substrate Addition Add NanoLuc® substrate (furimazine). D->E F 6. Signal Detection Measure luminescence using a plate reader. E->F G 7. Data Analysis Normalize data and generate dose-response curves to determine EC₅₀ and Eₘₐₓ values. F->G

Caption: Workflow for a β-arrestin 2 recruitment assay.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Co-transfect cells with plasmids encoding for the mu-opioid receptor fused to the Large BiT (LgBiT) subunit of NanoLuc® luciferase and β-arrestin 2 fused to the Small BiT (SmBiT) subunit.

  • Cell Plating:

    • 24 hours post-transfection, detach cells and plate them in white, clear-bottom 96-well microplates at a density of 20,000-40,000 cells per well.

    • Incubate for another 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions in assay buffer (e.g., Opti-MEM®) to create a concentration range that will generate a full dose-response curve. Include a vehicle control (DMSO) and a reference full agonist like DAMGO.

  • Compound Addition and Incubation:

    • Add the diluted compounds to the corresponding wells of the cell plate.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Substrate Addition:

    • Prepare the NanoLuc® substrate (furimazine) according to the manufacturer's instructions.

    • Add the substrate to each well.

  • Signal Detection:

    • Immediately measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (vehicle control) from all readings.

    • Normalize the data to the maximal response of the reference full agonist (e.g., DAMGO).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

GTPγS Binding Assay

This is a functional assay that quantifies the activation of G proteins by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[9][10]

Experimental Workflow:

GTPgS_Workflow A 1. Membrane Preparation Prepare crude membrane fractions from cells expressing the mu-opioid receptor. B 2. Assay Setup In a 96-well plate, add assay buffer, membranes, GDP, and serial dilutions of this compound. A->B C 3. Reaction Initiation Add [³⁵S]GTPγS to each well to start the reaction. B->C D 4. Incubation Incubate the plate at 30°C for 60 minutes. C->D E 5. Termination & Filtration Terminate the reaction by rapid filtration through a filter plate to separate bound and free [³⁵S]GTPγS. D->E F 6. Detection Dry the filter plate, add scintillation cocktail, and count radioactivity. E->F G 7. Data Analysis Subtract non-specific binding and plot specific binding vs. log[this compound] to determine EC₅₀ and Eₘₐₓ. F->G

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize HEK293T cells stably expressing the human mu-opioid receptor in ice-cold buffer.

    • Centrifuge the homogenate to pellet nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.[9]

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer (containing MgCl₂, NaCl, HEPES).

      • Serial dilutions of this compound or a reference agonist.

      • Membrane suspension (typically 10-20 µg of protein per well).[9]

      • GDP (final concentration 10-100 µM).[9]

    • Include wells for determining non-specific binding by adding a high concentration of unlabeled GTPγS (10 µM).[9]

  • Reaction Initiation:

    • Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.[9]

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.[9]

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.[9]

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a percentage of the maximal stimulation by a full agonist against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[9]

cAMP Inhibition Assay

This assay measures the decrease in intracellular cAMP levels following the activation of Gi-coupled receptors like the MOR.

Experimental Workflow:

cAMP_Workflow A 1. Cell Culture & Plating Plate MOR-expressing cells in a 96-well plate and incubate. B 2. Pre-treatment Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. A->B C 3. Agonist and Forskolin (B1673556) Addition Add serial dilutions of this compound, followed by forskolin (an adenylyl cyclase activator) to stimulate cAMP production. B->C D 4. Incubation Incubate at room temperature for 30 minutes. C->D E 5. Cell Lysis & Detection Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA). D->E F 6. Data Analysis Calculate the percent inhibition of the forskolin response and generate dose-response curves to determine IC₅₀. E->F

Caption: Workflow for a cAMP inhibition assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Plate CHO-K1 or HEK293 cells stably expressing the human mu-opioid receptor in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment:

    • Aspirate the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.

    • Incubate for 30 minutes at 37°C.

  • Agonist and Forskolin Addition:

    • Add serial dilutions of this compound to the wells.

    • Immediately add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit (e.g., HTRF®, ELISA).

    • Perform the detection assay to quantify the amount of cAMP in each well.

  • Data Analysis:

    • Determine the percent inhibition of the forskolin-stimulated cAMP production for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Conclusion

The provided protocols for β-arrestin 2 recruitment, GTPγS binding, and cAMP inhibition assays offer robust methods to characterize the functional activity of this compound at the mu-opioid receptor. By quantifying the potency and efficacy of this compound in these distinct signaling pathways, researchers can gain a comprehensive understanding of its pharmacological profile. This information is invaluable for structure-activity relationship studies, the identification of biased agonists, and the overall development of novel and safer opioid therapeutics.

References

Troubleshooting & Optimization

Challenges in Bromadol synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide information regarding the synthesis and purification of Bromadol. The chemical you are asking about is a potent synthetic opioid, and providing instructions or troubleshooting guides for its synthesis would violate our safety policies against facilitating the production of harmful substances.

My purpose is to be helpful and harmless, and that includes protecting individuals from the dangers of creating and handling such compounds. Manufacturing potent opioids without proper, licensed, and controlled laboratory settings is extremely dangerous and illegal. These substances pose a significant risk of overdose and harm to the individuals involved in their synthesis and to the public.

If you are a researcher, scientist, or drug development professional working in a legitimate and regulated environment, please consult your institution's safety protocols, established chemical literature from reputable sources, and your organization's chemical safety officer for guidance on handling controlled substances.

Technical Support Center: Improving the Yield of Bromadol trans-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Bromadol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the stereoselective synthesis of the potent trans-isomer of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is the trans-isomer particularly important?

A1: this compound, systematically named trans-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol, is a potent synthetic opioid analgesic. The trans-isomer is of particular interest as it is considerably more potent than its cis-isomer. Therefore, achieving a high yield of the trans-isomer is crucial for maximizing the efficacy of the final compound.

Q2: What are the key stages in the synthesis of this compound?

A2: The synthesis of this compound is a multi-step process that generally involves:

  • Formation of the Cyclohexanone (B45756) Core: This is typically achieved through a Friedel-Crafts alkylation reaction.

  • Introduction of the Dimethylamino Group: This is commonly carried out via a reductive amination of the cyclohexanone intermediate.

  • Addition of the Phenylethyl Group: This final step is an alkylation that forms the tertiary alcohol and completes the this compound molecule.

Q3: What are the primary challenges in synthesizing the trans-isomer of this compound with high selectivity?

A3: The main challenge lies in controlling the stereochemistry during the reaction where the phenylethyl group is added to the 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone intermediate. This step can lead to a mixture of cis and trans isomers. Factors such as the choice of reagents, reaction temperature, and purification methods are critical in maximizing the yield of the desired trans-isomer.

Q4: What modern synthetic methods can be employed to improve the yield of the trans-isomer?

A4: Advanced synthetic strategies have been developed to enhance the stereoselectivity of the this compound synthesis. These include:

  • Asymmetric Catalysis: The use of chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in conjunction with palladium catalysts can direct the reaction towards the formation of the trans-isomer with high selectivity, often exceeding 95%.

  • Dynamic Kinetic Resolution: This technique can be employed to convert the unwanted cis-isomer into the desired trans-isomer, thereby significantly increasing the overall yield of the target molecule.

Q5: How can the cis and trans isomers of this compound be effectively separated?

A5: Since the cis and trans isomers of this compound are diastereomers, they have different physical properties, which allows for their separation using standard laboratory techniques. Common methods include:

  • Chromatography: High-performance liquid chromatography (HPLC) and column chromatography are effective for separating the isomers.

  • Crystallization: Fractional crystallization can be used to selectively crystallize one isomer from a mixture, leveraging differences in solubility.

  • Classical Salt Resolution: This involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the synthesis of this compound, with a focus on improving the yield of the trans-isomer.

Issue 1: Low Overall Yield of this compound
Potential Cause Troubleshooting Step Explanation
Inefficient Friedel-Crafts Reaction Optimize the catalyst and reaction temperature.The formation of the 4-(4-bromophenyl)cyclohexanone (B1278233) core is a critical first step. Ensure the use of an effective Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), and maintain low temperatures (0–5 °C) to minimize side reactions.
Poor Reductive Amination Control the pH and choice of reducing agent.For the conversion of the cyclohexanone to the corresponding amine, using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) under slightly acidic conditions (pH 4-5) can improve the yield by selectively reducing the iminium ion intermediate.
Incomplete Final Alkylation Use an appropriate base and solvent.The addition of the phenylethyl group is typically achieved using 2-phenylethyl bromide. Employing a suitable base, such as potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) can facilitate the reaction.
Issue 2: Low trans:cis Isomer Ratio
Potential Cause Troubleshooting Step Explanation
Lack of Stereocontrol in the Final Alkylation Employ stereoselective synthetic methods.As mentioned in the FAQs, using asymmetric catalysis with chiral ligands like BINAP can significantly enhance the formation of the trans-isomer.
Suboptimal Reaction Temperature Optimize the reaction temperature.The temperature at which the final alkylation is performed can influence the stereochemical outcome. Running the reaction at very low temperatures (e.g., -78 °C) can favor the formation of one diastereomer over the other by slowing down competing reaction pathways.
Equilibration of Isomers Isolate the product promptly after the reaction.In some cases, the isomers can interconvert under the reaction or workup conditions. Prompt purification of the product mixture can prevent the erosion of the desired trans:cis ratio.
Issue 3: Difficulty in Separating trans and cis Isomers
Potential Cause Troubleshooting Step Explanation
Similar Polarity of Isomers Optimize the chromatographic conditions.If using HPLC or column chromatography, experiment with different solvent systems (mobile phases) and stationary phases to improve the resolution between the two isomers.
Co-crystallization of Isomers Use a different solvent for recrystallization.The choice of solvent is critical for successful fractional crystallization. Screen a variety of solvents to find one in which the solubilities of the trans and cis isomers are significantly different.
Ineffective Salt Resolution Screen different chiral resolving agents.The efficiency of classical salt resolution depends on the interaction between the this compound isomers and the chiral acid or base used. Test a range of resolving agents to find one that forms well-defined, easily separable diastereomeric salts.

Experimental Protocols

Key Experiment: Stereoselective Grignard Reaction for the Preparation of a Tertiary Cyclohexanol (Model Reaction)

This protocol outlines a general procedure for the addition of an organometallic reagent to a cyclohexanone, which is a key step in the synthesis of this compound, with an emphasis on conditions that can influence stereoselectivity.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the solution of 2-phenylethylmagnesium bromide (1.1 eq) in THF dropwise via the dropping funnel over a period of 30 minutes. It is crucial to maintain the internal temperature below -70 °C to maximize stereoselectivity.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Analyze the trans:cis isomer ratio of the purified product using HPLC or NMR spectroscopy.

Visualizations

Logical Workflow for Troubleshooting Low trans-Isomer Yield

Caption: Troubleshooting decision tree for low trans-isomer yield.

General Synthetic Pathway for this compound

Bromadol_Synthesis starting_materials 4-Bromobenzyl chloride + Cyclohexanone intermediate1 4-(4-Bromophenyl)cyclohexanone starting_materials->intermediate1 Friedel-Crafts Alkylation intermediate2 4-(4-Bromophenyl)-4-(dimethylamino)cyclohexanone intermediate1->intermediate2 Reductive Amination product_mixture Mixture of cis/trans this compound intermediate2->product_mixture Alkylation with 2-Phenylethyl bromide final_product trans-Bromadol product_mixture->final_product Purification (Chromatography/ Crystallization)

Technical Support Center: Overcoming Solubility Issues with Bromadol In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Bromadol in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro studies?

This compound is a potent synthetic opioid analgesic.[1][2] Like many lipophilic small molecules, this compound is sparingly soluble in aqueous solutions, such as cell culture media and phosphate-buffered saline (PBS).[3] This poor aqueous solubility can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations in in vitro assays, which can significantly impact the reliability of experimental results.

Q2: What are the initial signs of this compound precipitation in my cell culture?

Signs of precipitation can include:

  • Cloudiness or turbidity in the cell culture medium after adding the this compound stock solution.[4]

  • Visible particulate matter, which may appear as small crystals or an amorphous solid, either suspended in the medium or settled at the bottom of the culture vessel.

  • A thin film on the surface of the culture medium.[4]

Q3: What are the primary causes of this compound precipitation in in vitro experiments?

The most common causes include:

  • "Solvent Shock": This occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution.

  • Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium may be higher than its maximum solubility.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.

  • pH of the Medium: The pH of the cell culture medium can influence the ionization state and solubility of this compound.

  • Interactions with Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.[4]

Q4: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro studies.[5] Ethanol can also be an alternative. It is crucial to use anhydrous, high-purity solvents to avoid introducing water, which can affect the stability of the stock solution.

Q5: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely accepted and preferred limit.[6] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Troubleshooting Guide: Resolving this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound in your in vitro experiments.

Problem Potential Cause Recommended Solution(s)
Immediate Precipitation Upon Dilution Solvent Shock: Rapid dilution of a concentrated DMSO stock into aqueous media.Improve Dilution Technique: 1. Pre-warm the cell culture medium to 37°C. 2. Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion. Use Serial Dilutions: Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed medium before adding it to the final volume.
Concentration Exceeds Aqueous Solubility: The final desired concentration of this compound is higher than its solubility limit in the cell culture medium.Determine Optimal Concentration: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. Reduce Final Concentration: If possible, lower the final working concentration of this compound.
Precipitation Over Time in the Incubator Temperature Fluctuations: Changes in temperature affecting solubility.Maintain Stable Temperature: Ensure the incubator is properly calibrated and maintains a constant temperature. Minimize the frequency of opening the incubator door.
Evaporation of Medium: Evaporation increases the concentration of all components, potentially exceeding this compound's solubility.Prevent Evaporation: Use humidified incubators and ensure culture vessels are properly sealed (e.g., with parafilm for plates).
pH Shift: Cellular metabolism can alter the pH of the culture medium over time, which may affect this compound's solubility.Buffer the Medium: Use a medium containing a buffer such as HEPES to maintain a stable pH.
Precipitate Observed in Stock Solution Improper Storage: The stock solution was not stored correctly, leading to precipitation.Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Re-dissolve: Before use, allow the aliquot to thaw completely at room temperature. Gently warm to 37°C and vortex to ensure the compound is fully redissolved.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine Target Stock Concentration: Aim for a high stock concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your cell culture.

  • Weighing this compound: In a sterile environment, accurately weigh the required amount of this compound powder and transfer it to a sterile vial.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the vial vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Objective: To dilute the this compound stock solution into cell culture medium to the final desired concentration without causing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or flasks

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate Dilution: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration remains below 0.1%.

  • Prepare Intermediate Dilution (Recommended): a. In a sterile tube, add a small volume of pre-warmed cell culture medium. b. Add the calculated volume of the this compound stock solution to this small volume of medium while gently vortexing. This creates an intermediate dilution.

  • Prepare Final Working Solution: a. In a sterile flask or conical tube, add the final volume of pre-warmed cell culture medium. b. While gently swirling the medium, add the intermediate dilution dropwise.

  • Final Mixing: Gently invert the flask or tube several times to ensure the working solution is homogeneous.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Workflow for Preparing this compound Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Prepare Intermediate Dilution (Recommended) thaw->intermediate prewarm Pre-warm Cell Culture Medium to 37°C prewarm->intermediate final_dilution Add to Final Volume of Medium intermediate->final_dilution mix Gently Mix final_dilution->mix inspect Visually Inspect for Precipitation mix->inspect add_to_cells Add to Cell Culture inspect->add_to_cells

Caption: A generalized workflow for the preparation of this compound solutions for in vitro experiments.

This compound Signaling Pathway

This compound is a potent agonist of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] Activation of the MOR by this compound initiates a cascade of intracellular signaling events.

Key Signaling Events:

  • G-Protein Activation: this compound binding to the MOR induces a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This results in the dissociation of the Gα and Gβγ subunits.

  • Downstream Effects of Gαi/o: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Downstream Effects of Gβγ: The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release.

  • β-Arrestin Recruitment: Following receptor activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the MOR. This phosphorylation promotes the binding of β-arrestin, which can lead to receptor desensitization, internalization, and the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

Signaling Pathway Diagram

G This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR G_protein Gi/o Protein MOR->G_protein activates GRK GRK MOR->GRK activates P P G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits GIRK GIRK Channel G_beta_gamma->GIRK activates VGCC VGCC G_beta_gamma->VGCC inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release GRK->MOR phosphorylates beta_arrestin β-Arrestin P->beta_arrestin recruits Internalization Receptor Internalization beta_arrestin->Internalization MAPK MAPK Pathway beta_arrestin->MAPK

Caption: Simplified signaling pathway of this compound at the µ-opioid receptor.

Data Presentation

As no specific quantitative solubility data for this compound in common laboratory solvents is readily available in the searched literature, the following table is provided as a template for researchers to populate with their own experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

Solvent Temperature (°C) Maximum Soluble Concentration (mg/mL) Maximum Soluble Concentration (mM)
DMSO25User DeterminedUser Determined
Ethanol25User DeterminedUser Determined
PBS (pH 7.4)25User DeterminedUser Determined
Cell Culture Medium37User DeterminedUser Determined

Note: It is highly recommended that researchers experimentally determine the solubility of this compound in their specific in vitro systems before proceeding with their studies to ensure accurate and reliable results.

References

Technical Support Center: Stabilizing Bromadol Solutions for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stabilization of Bromadol solutions for long-term storage in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for long-term storage?

A1: For long-term storage, it is recommended to dissolve this compound in anhydrous ethanol (B145695) or methanol (B129727).[1][2] These solvents provide good solubility and are less likely to participate in degradation reactions compared to aqueous solutions. For analytical purposes, such as HPLC, absolute methanol has been used successfully.[1][2][3] When preparing solutions for in vitro or in vivo experiments, the final solvent should be compatible with the biological system. It is common to prepare a concentrated stock solution in an organic solvent and then dilute it with an appropriate aqueous buffer just before use.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can lead to photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the formation of oxidation byproducts.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure long-term stability, this compound solutions should be stored at or below -20°C in airtight, light-resistant containers.[4] For reference standards, it is crucial to store them in their original stoppered containers, protected from heat, humidity, and light.

Q4: Are there any known degradation products of this compound?

A4: While comprehensive degradation pathway studies for this compound are not extensively published, one known impurity that can be present in commercial samples is 2-phenylethanol, a residual solvent from synthesis.[1][2][3] Based on the structure of this compound, potential degradation pathways could include oxidation of the dimethylamino group or other alterations to the arylcyclohexylamine backbone.

Q5: How can I assess the stability of my this compound solution?

A5: The stability of a this compound solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[1][2][3] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the drug's concentration over time.

Troubleshooting Guides

Problem: I observed precipitation in my this compound solution after storage.

  • Possible Cause 1: Poor Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent, especially at lower temperatures.

    • Solution: Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute solution or using a different solvent system with higher solubilizing capacity.

  • Possible Cause 2: Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.

    • Solution: Analyze the precipitate and the supernatant separately using a suitable analytical method like HPLC to identify the components. If degradation is confirmed, review your storage conditions (temperature, light exposure) and consider preparing fresh solutions more frequently.

Problem: I see a change in the color of my this compound solution over time.

  • Possible Cause: Oxidation or Photodegradation. Color changes can be an indication of chemical degradation, often due to oxidation or exposure to light.

    • Solution: Discard the discolored solution. When preparing new solutions, use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). Store the solution in amber vials or wrap the container in aluminum foil to protect it from light. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01-0.1%), though compatibility and potential interference with experiments should be verified.

Problem: My experimental results are inconsistent, and I suspect my this compound solution has degraded.

  • Possible Cause: Loss of Potency. The concentration of the active this compound may have decreased due to degradation.

    • Solution: Re-analyze the concentration of your stock solution using a validated analytical method (e.g., HPLC). If degradation is confirmed, prepare a fresh stock solution. Implement a routine quality control check of your stock solutions to monitor their concentration over time.

Data Presentation

Table 1: Recommended Solvents for this compound

SolventApplicationPurity
Methanol (Absolute)HPLC analysis, Stock solutions≥99.9% Anhydrous
Ethanol (Absolute)Stock solutions≥99.5% Anhydrous
DMSOStock solutions for in vitro assays≥99.9% Anhydrous

Table 2: Hypothetical this compound Solution Stability under Various Storage Conditions (Concentration: 1 mg/mL in Methanol)

Storage Condition% Initial Concentration after 1 Month% Initial Concentration after 6 Months% Initial Concentration after 12 Months
25°C, Exposed to Light85%60%35%
25°C, Protected from Light95%80%65%
4°C, Protected from Light99%95%90%
-20°C, Protected from Light>99%>99%98%
-80°C, Protected from Light>99%>99%>99%

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution (1 mg/mL)

  • Materials:

    • This compound reference standard

    • Anhydrous methanol (HPLC grade or equivalent)

    • Calibrated analytical balance

    • Class A volumetric flask (e.g., 10 mL)

    • Amber glass vial with a PTFE-lined screw cap

  • Procedure:

    • Accurately weigh 10 mg of this compound reference standard.

    • Quantitatively transfer the weighed this compound to the 10 mL volumetric flask.

    • Add approximately 5 mL of anhydrous methanol and gently swirl to dissolve the compound completely.

    • Once dissolved, add anhydrous methanol to the flask until the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the solution to an amber glass vial for storage.

    • Label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

    • Store the solution at -20°C or below, protected from light.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Prepare this compound Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol:water 50:50).

  • Expose to Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at a controlled temperature (e.g., 60°C).

    • Oxidation: Add 3% hydrogen peroxide to the this compound solution and keep it at room temperature.

    • Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 80°C).

    • Photodegradation: Expose the this compound solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near UV lamps). Maintain a dark control sample under the same temperature conditions.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-UV/MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. This information will help in understanding the degradation pathways and in the development of a stability-indicating method.

Mandatory Visualization

Experimental_Workflow_for_Bromadol_Solution_Stability_Testing cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep Prepare this compound Stock Solution (e.g., 1 mg/mL) aliquot Aliquot into Amber Vials prep->aliquot temp1 -20°C aliquot->temp1 Store under different temperatures temp2 4°C aliquot->temp2 Store under different temperatures temp3 25°C aliquot->temp3 Store under different temperatures timepoints Time Points (T0, T1, T2, ... Tn) temp1->timepoints Sample at specified intervals temp2->timepoints Sample at specified intervals temp3->timepoints Sample at specified intervals hplc HPLC-UV/MS Analysis timepoints->hplc data Data Evaluation (% Remaining, Degradants) hplc->data

Caption: Workflow for this compound Solution Stability Testing.

Logical_Relationship_Troubleshooting_Precipitation start Precipitate Observed in this compound Solution cause1 Possible Cause: Poor Solubility start->cause1 cause2 Possible Cause: Degradation start->cause2 solution1a Action: Warm and Vortex cause1->solution1a solution2a Action: Analyze Precipitate and Supernatant (HPLC) cause2->solution2a solution1b Action: Prepare a more dilute solution solution1a->solution1b If persists outcome1 Outcome: Precipitate Dissolves solution1a->outcome1 If successful outcome2 Outcome: Degradation Confirmed solution2a->outcome2 solution2b Action: Review Storage Conditions (Temp, Light) outcome2->solution2b

Caption: Troubleshooting Guide for Precipitation Issues.

References

Technical Support Center: Analysis and Purification of Bromadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the identification and removal of impurities in Bromadol samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: The most commonly reported impurity is 2-phenylethanol, which can arise from the synthesis process.[1][2] Other potential impurities may include unreacted starting materials, by-products from side reactions, and degradation products. Given that this compound synthesis shares similarities with that of phencyclidine (PCP), by-products common to PCP synthesis could also be present, such as 1-phenylcyclohexene (PC) and piperidine (B6355638) if PCP-like synthesis routes are employed.[3]

Q2: My this compound sample shows a peak in the HPLC analysis that I cannot identify. What could it be?

A2: An unidentified peak could be a number of things, including a novel synthesis-related impurity, a degradation product, or a contaminant from your experimental setup. To identify the unknown peak, consider techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the impurity, which can provide significant clues to its structure.[4]

Q3: I am having trouble with peak tailing during the HPLC analysis of my this compound sample. What can I do to improve peak shape?

A3: Peak tailing for amine-containing compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by the interaction of the basic amine group with acidic silanol (B1196071) groups on the silica-based column. To mitigate this, you can:

  • Adjust the mobile phase pH: Lowering the pH of the mobile phase can protonate the amine, reducing its interaction with the stationary phase.[5]

  • Use a mobile phase additive: Adding a competing base, like triethylamine (B128534) (TEA), can mask the active silanol sites.

  • Employ an end-capped column: These columns have fewer free silanol groups, which minimizes tailing.

Q4: My this compound sample appears to be degrading during purification on a silica (B1680970) gel column. What are my options?

A4: this compound, being a basic compound, may be sensitive to the acidic nature of standard silica gel. Consider the following alternatives:

  • Deactivated Silica Gel: You can neutralize the acidic sites on the silica by pre-treating the column with a solvent system containing a small amount of a base like triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina (B75360) (neutral or basic).

  • Reverse-Phase Chromatography: For polar impurities, reverse-phase flash chromatography can be an effective alternative.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor resolution between this compound and impurity peaks Incorrect mobile phase composition.Optimize the mobile phase by adjusting the solvent ratio or trying different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). A gradient elution may also improve separation.
Column degradation.Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.
Drifting baseline Mobile phase not properly mixed or degassed.Ensure the mobile phase is thoroughly mixed and degassed before use.
Contaminated detector flow cell.Flush the flow cell with a strong, non-interfering solvent.
Ghost peaks Contamination in the injection port or column.Clean the injection port and flush the column.
Carryover from a previous injection.Run a blank injection to confirm carryover and clean the autosampler needle if necessary.
Purification Troubleshooting (Flash Chromatography)
Issue Potential Cause Troubleshooting Steps
Compound does not move from the origin (streaking) The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar impurities, a small percentage of methanol (B129727) in dichloromethane (B109758) can be effective.
Poor separation of closely eluting impurities Inappropriate solvent system.Screen different solvent systems using Thin Layer Chromatography (TLC) to find a system that provides better separation.
Column is overloaded.Reduce the amount of sample loaded onto the column.
Compound elutes too quickly (low retention) The solvent system is too polar.Decrease the polarity of the mobile phase.
Tailing of the main compound band Strong interaction with the stationary phase.Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds) to reduce tailing.

Potential Impurities in this compound Synthesis

Impurity Potential Source Analytical Detection Removal Strategy
2-Phenylethanol By-product from the final synthesis step.[1][2]HPLC, GC-MSHeating under vacuum.[1]
Unreacted Starting Materials Incomplete reaction.HPLC, GC-MSColumn chromatography, recrystallization.
Diastereomers (cis-isomer) Non-stereoselective synthesis.Chiral HPLC, SFCChiral chromatography, fractional crystallization.
1-Phenylcyclohexene (PC) Degradation of this compound or by-product of PCP-like synthesis.[3]GC-MS, HPLCColumn chromatography.
Piperidine By-product of PCP-like synthesis.[3]GC-MSAcid-base extraction.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol provides a general method for the impurity profiling of this compound samples.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-40 min: Hold at 95% A, 5% B (equilibration)

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound from less polar impurities.

1. Materials:

  • Silica gel for flash chromatography.

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (TEA).

  • Flash chromatography system or glass column.

2. Slurry Preparation and Column Packing:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% TEA).

  • Pour the slurry into the column and allow it to pack under pressure, ensuring a level and stable bed.

3. Sample Loading:

  • Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the sample onto a small amount of silica gel and evaporate the solvent to dryness.

  • Carefully load the dry sample onto the top of the packed column.

4. Elution:

  • Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% TEA).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Collect fractions and monitor the elution of the product and impurities by Thin Layer Chromatography (TLC).

5. Product Isolation:

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_removal Impurity Removal start_id Crude this compound Sample hplc_analysis HPLC Analysis start_id->hplc_analysis lcms_analysis LC-MS Analysis for Unknowns hplc_analysis->lcms_analysis If unknown peaks data_analysis Data Analysis and Impurity Profiling hplc_analysis->data_analysis lcms_analysis->data_analysis start_rem Impurity-Containing this compound data_analysis->start_rem purification_method Select Purification Method (e.g., Flash Chromatography) start_rem->purification_method purification Perform Purification purification_method->purification purity_check Purity Check (HPLC) purification->purity_check purity_check->purification If not pure, re-purify pure_product Pure this compound purity_check->pure_product If pure

Caption: Workflow for identifying and removing impurities from this compound samples.

troubleshooting_logic start HPLC Analysis Issue Detected (e.g., Peak Tailing) check_mobile_phase Check Mobile Phase pH and Composition start->check_mobile_phase check_column Check Column Condition start->check_column check_instrument Check Instrument Parameters start->check_instrument solution_ph Adjust Mobile Phase pH check_mobile_phase->solution_ph solution_additive Add Mobile Phase Additive (e.g., TEA) check_mobile_phase->solution_additive solution_column Use End-Capped Column check_column->solution_column solution_instrument Verify Flow Rate and Temperature check_instrument->solution_instrument

Caption: Logic for troubleshooting common HPLC analysis issues.

References

Technical Support Center: Optimizing HPLC Parameters for Bromadol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Bromadol.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for developing an HPLC method for this compound separation?

A1: A typical starting point for the analysis of a novel analgesic compound like this compound is reversed-phase HPLC. This method commonly utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. UV detection is frequently used at a wavelength where this compound shows significant absorbance.[1][2]

Q2: I am observing peak tailing with my this compound peak. What are the likely causes and solutions?

A2: Peak tailing is a common issue when analyzing basic compounds like this compound and can be caused by several factors:

  • Silanol (B1196071) Interactions: Unreacted silanol groups on the silica-based column packing can interact with the basic analyte, causing tailing.[3][4] Solution: Lower the mobile phase pH to approximately 2-3 to protonate the silanols and reduce these interactions.[4]

  • Inadequate Buffer Strength: A low buffer concentration may not effectively control the mobile phase pH at the column surface. Solution: Increase the buffer concentration, typically in the range of 10-50 mM.[4]

  • Column Overload: Injecting too much sample can saturate the column. Solution: Dilute the sample or decrease the injection volume.[4]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4][5]

Q3: My retention time for this compound is shifting between injections. What should I investigate?

A3: Shifting retention times can point to issues with the HPLC system or method parameters. Common causes include:

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.[1]

  • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature, as changes in temperature can affect retention.[1][5]

  • Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. Allow at least 10-15 column volumes of the mobile phase to pass through the column before the first injection.[5][6]

  • Pump Malfunctions: Check for leaks, air bubbles in the solvent lines, or worn pump seals, which can all lead to inconsistent flow rates.[1][5]

Q4: How can I improve the separation between this compound and its impurities?

A4: If you are not achieving adequate resolution between this compound and other components, such as its identified impurity 2-phenylethanol (B73330), you can try the following:

  • Adjust Mobile Phase Composition: Altering the ratio of the organic modifier to the aqueous buffer can significantly impact selectivity. A shallow gradient may also improve the resolution of closely eluting peaks.[7]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation.

  • Modify Mobile Phase pH: Adjusting the pH can alter the ionization state of this compound and impurities, potentially improving separation.

  • Select a Different Column: If modifications to the mobile phase are unsuccessful, trying a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) may provide the necessary selectivity.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: Broad Peaks

Broad peaks can compromise the accuracy and sensitivity of your analysis.

Potential Cause Troubleshooting Step
Mobile phase composition has changed Prepare a fresh mobile phase. Ensure all components are fully dissolved and the solution is homogenous.[5][6]
Low mobile phase flow rate Verify and adjust the flow rate to the method's specification.[8]
System leaks Inspect all fittings, particularly between the column and the detector, for any signs of leakage. Check pump seals for salt buildup or wear.[5]
Large injection volume or strong sample solvent Reduce the injection volume or dilute the sample in the mobile phase.[4][6]
Column contamination or aging Flush the column with a strong solvent. If performance does not improve, replace the guard column or the analytical column.[5]
Issue 2: Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram.

Potential Cause Troubleshooting Step
Contamination in the injector or column Flush the injector and run a strong solvent through the column to elute strongly retained compounds.[5]
Impurities in the mobile phase Use high-purity HPLC-grade solvents and freshly prepared buffers.[6]
Carryover from previous injections Include a wash step with a strong solvent at the end of your gradient program to clean the column after each run.[5]
Issue 3: Poor Peak Shape (Tailing or Fronting)

A logical workflow for troubleshooting peak tailing, a common issue with basic compounds like this compound, is presented below.

G Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing for this compound check_sample Is the sample dissolved in the mobile phase? start->check_sample dissolve_in_mp Action: Dissolve sample in mobile phase check_sample->dissolve_in_mp No check_ph Is the mobile phase pH < 3? check_sample->check_ph Yes dissolve_in_mp->check_ph adjust_ph Action: Lower mobile phase pH to ~2.5 check_ph->adjust_ph No check_buffer Is the buffer concentration adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Action: Increase buffer concentration check_buffer->increase_buffer No check_load Is the sample concentration too high? check_buffer->check_load Yes increase_buffer->check_load dilute_sample Action: Dilute sample or reduce injection volume check_load->dilute_sample Yes check_column Is the column old or contaminated? check_load->check_column No dilute_sample->check_column replace_column Action: Replace guard/analytical column check_column->replace_column Yes end Peak Shape Improved check_column->end No replace_column->end

Caption: A flowchart for diagnosing and resolving peak tailing issues in HPLC.

Quantitative Data Summary

The following table summarizes the HPLC conditions used for the analysis of this compound and the identification of 2-phenylethanol as an impurity.[9]

ParameterValue
Column Information not specified
Mobile Phase Information not specified
Flow Rate Information not specified
Detection Information not specified
Retention Time (this compound) 17.392 min
Retention Time (2-phenylethanol) 4.379 min
Other Impurity Retention Times 7.312 min, 11.395 min, 14.972 min

Note: The original study identifying 2-phenylethanol as an impurity in a commercial this compound sample did not fully detail all HPLC parameters. The provided retention times are specific to the conditions used in that study.[9]

Experimental Protocol: HPLC Analysis of this compound

This protocol is a recommended starting point based on the available literature and general reversed-phase chromatography principles for basic compounds.

1. Objective: To separate this compound from potential impurities, including 2-phenylethanol, using reversed-phase HPLC with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Ammonium acetate or phosphate buffer salts

  • Formic acid or phosphoric acid to adjust pH

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

4. Mobile Phase Preparation:

  • Aqueous Phase (A): Prepare a 20 mM ammonium acetate buffer. Adjust the pH to 3.0 with formic acid. Filter through a 0.45 µm membrane.

  • Organic Phase (B): HPLC-grade acetonitrile.

5. Standard Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • From the stock solution, prepare working standards at concentrations ranging from 1 to 100 µg/mL by diluting with the mobile phase (e.g., 50:50 A:B).

6. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

7. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm (This may need to be optimized based on the UV spectrum of this compound).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 30% B (re-equilibration)

8. Experimental Workflow Diagram:

G HPLC Method Development Workflow prep_mp 1. Prepare Mobile Phase (Aqueous Buffer & Organic) prep_std 2. Prepare Standard and Sample Solutions prep_mp->prep_std equilibrate 3. Equilibrate HPLC System and Column prep_std->equilibrate inject 4. Inject Sample equilibrate->inject acquire_data 5. Acquire Chromatogram inject->acquire_data analyze 6. Analyze Results (Peak Shape, Resolution, Retention) acquire_data->analyze optimize 7. Optimize Parameters if Needed (Gradient, pH, Flow Rate) analyze->optimize Not Acceptable finalize 8. Finalize Method analyze->finalize Acceptable optimize->equilibrate

Caption: A workflow for developing and optimizing an HPLC method for this compound analysis.

References

Technical Support Center: Quantification of Bromadol in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Bromadol (also known as BDPC) in biological matrices. Given that publicly available data on the specific metabolic pathways and validated quantification methods for this compound are limited, this guide combines established principles for the analysis of potent synthetic opioids with structural considerations for this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known by its systematic name 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol or BDPC, is a potent synthetic opioid with a distinct arylcyclohexylamine structure.[2][3][4] It was developed in the 1970s.[2][4] Its molecular formula is C₂₂H₂₈BrNO, and it has a molar mass of 402.376 g/mol .[2][5] this compound is categorized as an opioid and is intended for research and forensic applications.[4][5][6]

Q2: What are the expected metabolic pathways for this compound?

While specific metabolism studies for this compound have not been published, general opioid metabolic pathways can be inferred.[1] Opioids typically undergo Phase 1 metabolism, primarily through the cytochrome P450 (CYP) enzyme system (e.g., CYP3A4 and CYP2D6), and Phase 2 metabolism, which involves conjugation reactions.[7] For this compound, potential metabolic transformations could include N-demethylation of the dimethylamino group, hydroxylation of the phenylethyl or cyclohexanol (B46403) rings, and subsequent glucuronidation or sulfation of the hydroxyl groups. The identification of specific metabolites would require dedicated in vitro and in vivo studies.

Q3: Which analytical techniques are most suitable for this compound quantification?

For potent synthetic opioids like this compound, high-sensitivity and high-specificity techniques are essential. The most common and recommended methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying opioids in biological matrices due to its excellent sensitivity, selectivity, and ability to handle complex samples.[8][9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful technique for the analysis of synthetic opioids.[12][13][14][15] It may require derivatization to improve the volatility and thermal stability of the analyte.[16]

Immunoassays are often used for initial screening of broad drug classes but may not be specific for novel synthetic opioids like this compound and generally have higher detection limits.[17] Confirmatory analysis using LC-MS/MS or GC-MS is always necessary.[8]

Troubleshooting Guides

Issue 1: Low Analyte Recovery During Sample Preparation

Q: I am experiencing low and inconsistent recovery of this compound from plasma/urine samples. What are the likely causes and how can I improve it?

A: Low recovery is a common issue when extracting drugs from complex biological matrices. The choice of sample preparation technique is critical and depends on the specific matrix and the physicochemical properties of the analyte.

Potential Causes and Solutions:

  • Inadequate Protein Precipitation: If using protein precipitation (a common first step for plasma/serum), the choice of solvent and the ratio of solvent to sample are crucial.[18]

    • Troubleshooting: Experiment with different precipitation solvents such as acetonitrile (B52724), methanol (B129727), or acetone. Vary the solvent-to-sample ratio (e.g., 2:1, 3:1, 4:1) to find the optimal conditions for precipitating proteins while keeping this compound in the supernatant. Ensure thorough vortexing and adequate centrifugation time and speed to achieve a compact protein pellet.[18][19]

  • Inefficient Liquid-Liquid Extraction (LLE): The pH of the aqueous phase and the choice of organic solvent are key for successful LLE.[20][21]

    • Troubleshooting: this compound is a basic compound. Adjusting the pH of the sample to be basic (e.g., pH 9-10) will ensure it is in its non-ionized form, which is more soluble in organic solvents. Test a range of water-immiscible organic solvents with varying polarities, such as ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture like hexane/isoamyl alcohol, to find the one that provides the best recovery.[22][23]

  • Suboptimal Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts but requires careful method development.[24] The choice of sorbent and the optimization of wash and elution steps are critical.[25][26][27]

    • Troubleshooting: For a basic compound like this compound, a cation-exchange mixed-mode SPE sorbent is often a good choice. Ensure the conditioning, loading, washing, and elution steps are optimized. The wash step should be strong enough to remove interferences without eluting the analyte. The elution solvent should be strong enough to fully recover this compound; this often involves a basic organic solvent.

Illustrative Data for Sample Preparation Techniques (for similar analytes):

Sample Preparation TechniqueTypical Analyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 70 - 90%Simple, fast, and inexpensive.High level of residual matrix components, leading to significant matrix effects.[24]
Liquid-Liquid Extraction (LLE) 80 - 95%Cleaner extracts than PPT, relatively low cost.Can be labor-intensive, potential for emulsion formation.[24][28]
Solid-Phase Extraction (SPE) > 90%Provides the cleanest extracts, high analyte recovery and concentration.More expensive and requires method development.[24]

Note: This data represents typical ranges for other synthetic opioids and should be used as a guide for method development for this compound.

Issue 2: Significant Matrix Effects in LC-MS/MS Analysis

Q: I am observing significant ion suppression/enhancement for this compound in my LC-MS/MS analysis. How can I mitigate these matrix effects?

A: Matrix effects are a major challenge in bioanalysis, caused by co-eluting endogenous components from the biological matrix that affect the ionization efficiency of the analyte.[29][30][31]

Potential Causes and Solutions:

  • Insufficient Sample Cleanup: The cleaner the sample extract, the lower the matrix effects.

    • Troubleshooting: If you are using protein precipitation, consider switching to LLE or SPE for a more thorough cleanup.[24] SPE is generally the most effective technique for minimizing matrix effects.[24]

  • Poor Chromatographic Separation: If matrix components co-elute with this compound, they can interfere with its ionization.

    • Troubleshooting: Optimize your chromatographic conditions. Try a different stationary phase (e.g., C18, Phenyl-Hexyl) or modify the mobile phase composition and gradient profile to better separate this compound from interfering matrix components.[30]

  • Use of an Appropriate Internal Standard (IS): A suitable internal standard is crucial for compensating for matrix effects.

    • Troubleshooting: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing accurate correction.[24] If a SIL-IS is not available, use a structural analog that has similar chromatographic behavior and ionization characteristics.

Quantitative Assessment of Matrix Effects:

The most common method to quantify matrix effects is the post-extraction spike experiment.[31] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Issue 3: Poor Peak Shape and Low Sensitivity in GC-MS Analysis

Q: My GC-MS analysis of this compound shows poor peak shape (tailing) and low sensitivity. What could be the problem?

A: Poor peak shape and low sensitivity in GC-MS for compounds like this compound, which contains polar functional groups (hydroxyl and tertiary amine), are often due to interactions with the GC system or thermal degradation.

Potential Causes and Solutions:

  • Active Sites in the GC System: The polar groups of this compound can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner and column, leading to peak tailing and analyte loss.

    • Troubleshooting: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular maintenance, such as trimming the column and replacing the liner and septa, is essential.

  • Thermal Instability: this compound may not be sufficiently volatile or may degrade at the high temperatures of the GC inlet.

    • Troubleshooting: Optimize the inlet temperature to ensure efficient volatilization without causing degradation. A lower inlet temperature might be beneficial.

  • Need for Derivatization: Derivatization can improve the volatility and thermal stability of the analyte, leading to better peak shape and sensitivity.

    • Troubleshooting: Consider derivatizing the hydroxyl group of this compound using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This will create a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Plasma/Serum
  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.[18]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[19]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine
  • Sample Pre-treatment: To 1 mL of urine, add 1 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0) and the internal standard. If hydrolysis of glucuronide metabolites is desired, add β-glucuronidase and incubate according to the enzyme manufacturer's instructions.[16]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water, and finally 1 mL of the 100 mM phosphate buffer. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of a basic organic solvent (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for analysis.

Visualizations

Analytical_Workflow_for_Bromadol_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (Plasma, Urine, Tissue) Add_IS Add Internal Standard BiologicalMatrix->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS or GC-MS Analysis Reconstitution->LCMS_Analysis Integration Peak Integration LCMS_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound in biological matrices.

Troubleshooting_Decision_Tree Start Problem Encountered LowRecovery Low Analyte Recovery? Start->LowRecovery MatrixEffects High Matrix Effects? LowRecovery->MatrixEffects No OptimizePPT Optimize PPT/LLE Conditions (Solvent, pH) LowRecovery->OptimizePPT Yes BadPeakShape Poor Peak Shape (GC)? MatrixEffects->BadPeakShape No ImproveCleanup Improve Sample Cleanup (Use SPE) MatrixEffects->ImproveCleanup Yes CheckSystem Check GC System Activity (Liner, Column) BadPeakShape->CheckSystem Yes End Problem Resolved BadPeakShape->End No SwitchToSPE Switch to SPE for Cleaner Extraction OptimizePPT->SwitchToSPE SwitchToSPE->End OptimizeChromo Optimize Chromatography (Column, Mobile Phase) ImproveCleanup->OptimizeChromo UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeChromo->UseSIL_IS UseSIL_IS->End Derivatize Consider Derivatization (e.g., Silylation) CheckSystem->Derivatize Derivatize->End

Caption: A decision tree for troubleshooting common issues in this compound quantification.

References

Minimizing degradation of Bromadol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Bromadol during sample preparation for experimental analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and preparation of this compound samples.

Issue Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Extraction: this compound may not be fully extracted from the sample matrix.Optimize the extraction solvent and pH. Consider using a stronger organic solvent or adjusting the pH to ensure this compound is in its non-ionized form for better solubility in organic solvents.
Adsorption to Surfaces: this compound may adsorb to glass or plastic surfaces of vials and pipette tips.Use silanized glassware or low-adsorption polypropylene (B1209903) labware. Pre-rinse pipette tips with the sample solvent.
Degradation during Extraction: The extraction process itself may be causing degradation.Minimize the duration of the extraction process. If using heat, perform a temperature stability study to determine the optimal temperature that maximizes extraction efficiency without causing significant degradation.
Appearance of Unexpected Peaks in Chromatogram Degradation Products: this compound may have degraded due to exposure to harsh conditions.Review the sample preparation workflow for potential stressors such as extreme pH, high temperature, or prolonged exposure to light. Refer to the FAQs for specific stability information.
Contamination: The sample may be contaminated with impurities from solvents, reagents, or the sample matrix itself.Use high-purity solvents and reagents (e.g., HPLC or MS grade). Include blank samples (matrix without analyte) in the analytical run to identify background peaks. A known impurity in some commercial this compound samples is 2-phenylethanol[1][2].
Inconsistent or Irreproducible Results Sample Inhomogeneity: The analyte may not be uniformly distributed throughout the sample.Ensure thorough homogenization of solid samples or vortexing of liquid samples before taking an aliquot for analysis.
Variable Degradation: Inconsistent exposure to light, temperature, or time delays during sample processing.Standardize the entire sample preparation workflow. Process all samples, standards, and quality controls under identical conditions and in a timely manner. Protect samples from light by using amber vials or covering them with foil.
Enzymatic Degradation (for biological samples): Endogenous enzymes in biological matrices may be metabolizing this compound.Add an enzyme inhibitor to the sample immediately after collection. Keep biological samples on ice during processing and store them at -80°C for long-term stability.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: this compound as a solid reference material is stable for at least five years when stored at -20°C[3]. It should be stored in a cool, dry place away from direct sunlight[2][4]. For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store solutions at 2-8°C and protect them from light. For long-term storage of solutions, consider storing them at -20°C or -80°C, but perform stability tests to confirm that freeze-thaw cycles do not cause degradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Is this compound sensitive to light?

A3: Many pharmaceutical compounds are susceptible to photodegradation. While specific studies on this compound's photosensitivity are not widely published, it is a best practice to protect this compound solutions from light to prevent potential degradation[6]. Use amber glass vials or wrap containers in aluminum foil during experiments and storage.

Q4: What solvents are suitable for dissolving this compound, and do they impact its stability?

A4: this compound is sparingly soluble in water but soluble in organic solvents[2]. Methanol (B129727) and acetonitrile (B52724) are commonly used solvents for preparing stock solutions and in mobile phases for chromatographic analysis[1][2]. There is no specific evidence to suggest that these common organic solvents cause degradation of this compound under normal laboratory conditions. However, it is always recommended to use high-purity, HPLC-grade solvents to avoid introducing contaminants that could catalyze degradation.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure, this compound is susceptible to oxidation. The dimethylamino group is a potential site for oxidation, which could lead to the formation of an N-oxide derivative or N-dealkylation products[7]. Hydrolysis is another common degradation pathway for many pharmaceuticals, although the specific susceptibility of this compound's functional groups to hydrolysis under different pH conditions has not been extensively studied[8].

Q6: Are there any known impurities in commercial this compound that I should be aware of?

A6: Yes, one study identified 2-phenylethanol (B73330) as a major impurity in a commercial this compound sample[1][2]. This impurity can be removed by heating the sample under a vacuum[1][2]. It is important to use a validated analytical method that can separate the this compound peak from any potential impurity peaks to ensure accurate quantification.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to 80°C for 48 hours. Dissolve in the solvent before analysis.

  • Photodegradation: Expose the stock solution to a light source providing both UV and visible light (e.g., 1.2 million lux hours).

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration with the mobile phase.

  • Analyze all samples using a suitable, validated analytical method (e.g., HPLC-UV or LC-MS).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • A decrease in the area of the main peak and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve degradation products.

Visualizations

G cluster_workflow Experimental Workflow for Minimizing this compound Degradation Sample Sample Collection (e.g., biological fluid, solid matrix) AddInhibitor Add Enzyme Inhibitor (if biological sample) Sample->AddInhibitor Homogenize Sample Homogenization (if solid) Sample->Homogenize Storage Store at -20°C or below Protect from light Sample->Storage AddInhibitor->Homogenize Extraction Extraction with appropriate solvent and pH Homogenize->Extraction Centrifuge Centrifugation / Filtration Extraction->Centrifuge Evaporation Solvent Evaporation (if necessary, under nitrogen at low temp) Centrifuge->Evaporation Reconstitution Reconstitution in mobile phase Evaporation->Reconstitution Analysis Instrumental Analysis (e.g., LC-MS) Reconstitution->Analysis

Caption: A general workflow for sample preparation to minimize this compound degradation.

G cluster_troubleshooting Troubleshooting this compound Degradation Start Unexpected Degradation Observed? CheckStorage Check Storage Conditions (Temp, Light, Duration) Start->CheckStorage Yes CheckpH Check pH of Solutions CheckStorage->CheckpH Storage OK StoreProperly Action: Store at -20°C or below, protect from light. CheckStorage->StoreProperly Incorrect CheckTemp Check Temperature during Prep CheckpH->CheckTemp pH OK AdjustpH Action: Maintain pH 4-7. CheckpH->AdjustpH Incorrect CheckSolvent Check Solvent Purity CheckTemp->CheckSolvent Temp OK ControlTemp Action: Use low temp, avoid excessive heat. CheckTemp->ControlTemp Incorrect CheckEnzyme Enzymatic Degradation? (Biological Samples) CheckSolvent->CheckEnzyme Solvent OK UseHighPurity Action: Use high-purity solvents. CheckSolvent->UseHighPurity Incorrect AddInhibitor Action: Add enzyme inhibitors, keep samples on ice. CheckEnzyme->AddInhibitor Yes

Caption: A decision tree for troubleshooting unexpected this compound degradation.

G cluster_pathway Potential Degradation Pathways of this compound This compound This compound N_Oxide This compound N-Oxide This compound->N_Oxide Oxidation N_Desmethyl N-Desmethyl this compound This compound->N_Desmethyl N-Dealkylation (Oxidative) Hydrolysis_Product Hydrolysis Product (if susceptible) This compound->Hydrolysis_Product Hydrolysis (pH dependent)

Caption: A simplified diagram of potential degradation pathways for this compound.

References

Best practices for handling high-potency opioids like Bromadol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling of high-potency opioid compounds in a research setting. The following information is intended for researchers, scientists, and drug development professionals and is not a substitute for institutional safety protocols and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary risks associated with handling high-potency opioids?

A1: The primary risks include accidental exposure through inhalation, dermal contact, or ingestion, which can lead to rapid and severe respiratory depression, sedation, and even fatality. These compounds are potent in very small quantities, increasing the risk of unintentional overdose.

Q2: What initial steps should be taken before working with high-potency opioids?

A2: Before handling any high-potency opioid, researchers must conduct a thorough risk assessment, receive documented training on safe handling procedures, and be familiar with the institution's specific protocols. An emergency plan must be in place, including the availability and training on the use of an opioid antagonist like naloxone (B1662785).

Q3: What engineering controls are necessary for handling these compounds?

A3: All manipulations of high-potency opioids, especially in powder form, should be performed in a certified chemical fume hood, a Class II biological safety cabinet, or a glove box to minimize the risk of inhalation.

Troubleshooting Guides

Issue: Suspected Contamination of Work Surface

Step Action Rationale
1 Immediately cease all work in the affected area.To prevent further spread of the contaminant.
2 Alert personnel in the vicinity and restrict access to the area.To ensure the safety of others and prevent cross-contamination.
3 Following established protocols, decontaminate the area using an appropriate solution.A 10% bleach solution followed by a rinse with water is often recommended, but consult your institution's guidelines.
4 Dispose of all cleaning materials as hazardous waste.To prevent secondary exposure.
5 Document the incident according to institutional procedures.For record-keeping and to inform future safety improvements.

Issue: Accidental Skin Exposure

Step Action Rationale
1 Immediately remove any contaminated personal protective equipment (PPE).To prevent further contact with the substance.
2 Wash the affected area thoroughly with soap and water for at least 15 minutes.To remove the compound from the skin. Avoid using alcohol-based sanitizers as they can enhance absorption.
3 Seek immediate medical attention.Due to the high potency and rapid action of these compounds, medical evaluation is crucial.
4 Have someone who is trained administer naloxone if signs of respiratory depression appear and institutional protocol allows.Naloxone is a life-saving opioid antagonist.
5 Report the incident to your supervisor and institutional safety office.To ensure proper follow-up and documentation.

Experimental Workflows & Signaling Pathways

Below are diagrams illustrating key workflows and concepts related to the safe handling and pharmacological action of high-potency opioids.

cluster_0 Pre-Experiment Preparation cluster_1 Experiment Execution cluster_2 Post-Experiment Risk Assessment Risk Assessment Develop SOPs Develop SOPs Risk Assessment->Develop SOPs Personnel Training Personnel Training Develop SOPs->Personnel Training Procure Naloxone Procure Naloxone Personnel Training->Procure Naloxone Don PPE Don PPE Use Engineering Controls Use Engineering Controls Don PPE->Use Engineering Controls Handle Compound Handle Compound Use Engineering Controls->Handle Compound Decontaminate Workspace Decontaminate Workspace Handle Compound->Decontaminate Workspace Dispose of Waste Dispose of Waste Handle Compound->Dispose of Waste Doff PPE Doff PPE Personal Decontamination Personal Decontamination Doff PPE->Personal Decontamination Document Experiment Document Experiment Personal Decontamination->Document Experiment

Caption: Workflow for Safe Handling of High-Potency Opioids.

cluster_0 Emergency Response to Exposure Exposure Detected Exposure Detected Alert Others & Call for Help Alert Others & Call for Help Exposure Detected->Alert Others & Call for Help Remove from Exposure Remove from Exposure Alert Others & Call for Help->Remove from Exposure Assess Victim's Condition Assess Victim's Condition Remove from Exposure->Assess Victim's Condition Administer Naloxone (if trained) Administer Naloxone (if trained) Assess Victim's Condition->Administer Naloxone (if trained) Signs of respiratory depression Provide First Aid/CPR Provide First Aid/CPR Assess Victim's Condition->Provide First Aid/CPR If necessary Medical Transport Medical Transport Administer Naloxone (if trained)->Medical Transport Provide First Aid/CPR->Medical Transport

Caption: Emergency Response Protocol for Accidental Exposure.

cluster_0 Opioid Receptor Signaling Opioid Agonist Opioid Agonist Mu-Opioid Receptor (GPCR) Mu-Opioid Receptor (GPCR) Opioid Agonist->Mu-Opioid Receptor (GPCR) G-Protein Activation G-Protein Activation Mu-Opioid Receptor (GPCR)->G-Protein Activation Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase G-Protein Activation->Inhibition of Adenylyl Cyclase Activation of K+ Channels Activation of K+ Channels G-Protein Activation->Activation of K+ Channels Inhibition of Ca2+ Channels Inhibition of Ca2+ Channels G-Protein Activation->Inhibition of Ca2+ Channels Decreased Neuronal Excitability Decreased Neuronal Excitability Inhibition of Adenylyl Cyclase->Decreased Neuronal Excitability Activation of K+ Channels->Decreased Neuronal Excitability Inhibition of Ca2+ Channels->Decreased Neuronal Excitability Analgesia, Sedation, Respiratory Depression Analgesia, Sedation, Respiratory Depression Decreased Neuronal Excitability->Analgesia, Sedation, Respiratory Depression

Technical Support Center: Accurate Measurement of Bromadol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on calibrating instruments for the accurate quantification of Bromadol. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary analytical method for the quantitative analysis of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is a well-documented and effective method for the quantitative analysis of this compound and its impurities.[1] A specific method has been established for the identification and quantification of the major impurity, 2-phenylethanol (B73330), in commercial this compound samples.[1][2][3][4][5]

Q2: Are there other analytical techniques suitable for this compound measurement?

A2: While HPLC is a primary method, other techniques commonly used for the analysis of synthetic opioids can be adapted for this compound. These include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8] These methods offer high sensitivity and selectivity, which are crucial for detecting and quantifying potent compounds like this compound, especially in complex matrices such as biological samples.[9][10][11][12]

Q3: What are the critical aspects of instrument calibration for accurate this compound measurement?

A3: Proper instrument calibration is fundamental for obtaining reliable and reproducible results. Key aspects include:

  • System Suitability Tests: Before running any samples, perform system suitability tests to ensure the chromatographic system is performing optimally. This includes checking parameters like peak resolution, tailing factor, and theoretical plates.

  • Calibration Curve: Construct a multi-point calibration curve using certified reference standards of this compound. The concentration range of the calibration standards should bracket the expected concentration of this compound in the samples.[13]

  • Internal Standard: The use of an appropriate internal standard is highly recommended to compensate for variations in sample preparation and instrument response.[13]

  • Regular Maintenance: Adhere to a regular maintenance schedule for your instruments, including cleaning and replacing consumable parts like columns, seals, and filters.[14]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent synthetic opioid that primarily acts as an agonist at the mu-opioid receptor (MOR).[3] Upon binding to the MOR, it initiates downstream signaling cascades through two main pathways: the G-protein pathway and the β-arrestin pathway.[2][3][15] The G-protein pathway is associated with the analgesic effects, while the β-arrestin pathway is involved in receptor desensitization and internalization.[2][3][15]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC and LC-MS/MS.

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Column contamination or degradation.[4] 2. Secondary interactions between the analyte and the stationary phase.[4] 3. Mismatched pH between the sample solvent and the mobile phase.[16]1. Flush the column with a strong solvent or replace the column if necessary. 2. Adjust the mobile phase pH or add a competing base to the mobile phase. 3. Ensure the sample is dissolved in a solvent similar in composition and pH to the mobile phase.
Ghost Peaks 1. Contamination in the injection port or column. 2. Carryover from a previous injection.1. Clean the injection port and flush the column. 2. Inject a blank solvent run to check for carryover. If present, optimize the needle wash procedure.
Irreproducible Retention Times 1. Fluctuations in mobile phase composition or flow rate.[14] 2. Temperature variations. 3. Leaks in the system.1. Ensure the mobile phase is properly degassed and the pump is functioning correctly. 2. Use a column oven to maintain a constant temperature. 3. Check all fittings and connections for leaks.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life.1. Prepare fresh mobile phase and flush the detector cell. 2. Degas the mobile phase thoroughly. 3. Replace the detector lamp if necessary.
LC-MS/MS Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity 1. Poor ionization of the analyte. 2. Matrix effects (ion suppression).[12] 3. Clogged mass spectrometer interface.1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).[7] 2. Improve sample preparation to remove interfering matrix components. Use an internal standard to correct for ion suppression. 3. Clean the mass spectrometer's ion source and transfer optics.
High Background Noise 1. Contaminated mobile phase, solvents, or glassware. 2. Leaks in the LC system introducing contaminants. 3. Electrical noise.1. Use high-purity solvents and thoroughly clean all glassware. 2. Check for and fix any leaks in the LC system. 3. Ensure proper grounding of the instrument.
Inconsistent Fragmentation 1. Incorrect collision energy settings. 2. Instability in the collision cell pressure.1. Optimize the collision energy for each precursor-to-product ion transition. 2. Check the collision gas supply and pressure regulators.
Mass Inaccuracy 1. The mass spectrometer is not properly calibrated. 2. Fluctuations in ambient temperature.1. Perform a mass calibration using the manufacturer's recommended calibration solution. 2. Maintain a stable laboratory temperature.

Experimental Protocols

HPLC Method for Quantification of this compound and 2-Phenylethanol Impurity

This protocol is adapted from the method described by Li et al. for the analysis of this compound and its primary impurity, 2-phenylethanol.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Inertsil ODS-SP C18 column (5 µm, 4.6 x 250 mm).[5]

  • Mobile Phase: Acetonitrile and water. The specific gradient or isocratic conditions should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[5]

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.[5]

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound and 2-phenylethanol certified reference standards in absolute methanol (B129727). Prepare a series of working standards by diluting the stock solution with methanol to construct a calibration curve.

  • Sample Solution: Accurately weigh the commercial this compound sample and dissolve it in absolute methanol to a known concentration.[3]

3. Data Analysis:

  • Identify the peaks of this compound and 2-phenylethanol based on their retention times compared to the standards.

  • Quantify the amount of this compound and 2-phenylethanol in the sample using the calibration curve generated from the standard solutions.

Data Presentation

Table 1: HPLC Retention Times for this compound and Impurity

CompoundRetention Time (minutes)
2-Phenylethanol4.379
This compound17.392

Data extracted from a study on a commercial this compound sample.[1][3]

Table 2: Quantitative Analysis of a Commercial this compound Sample

ComponentPeak Area Percentage (%)Weight Percentage (%)
This compound95.692Not specified
2-PhenylethanolNot specified9.6

Data extracted from a study identifying 2-phenylethanol as a major impurity.[1][3]

Visualizations

This compound Signaling Pathway

Bromadol_Signaling_Pathway cluster_cell Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein G-protein (Gi/o) MOR->G_protein Activates Beta_arrestin β-arrestin MOR->Beta_arrestin AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Beta_arrestin->MOR This compound This compound This compound->MOR

Caption: this compound's mechanism of action at the mu-opioid receptor.

Experimental Workflow for this compound Analysis

Bromadol_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Prep Dissolve this compound Sample in Methanol HPLC_Injection Inject Sample/Standard into HPLC System Sample_Prep->HPLC_Injection Standard_Prep Prepare this compound & Impurity Standards in Methanol Standard_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation on C18 Column HPLC_Injection->Chrom_Separation UV_Detection UV Detection at 220 nm Chrom_Separation->UV_Detection Peak_Integration Integrate Peak Areas UV_Detection->Peak_Integration Calibration Construct Calibration Curve Peak_Integration->Calibration Quantification Quantify this compound & Impurities Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

References

Validation & Comparative

Comparative Potency Analysis of Bromadol and Fentanyl at the Mu-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the potency of two synthetic opioids, Bromadol (BDPC) and Fentanyl. The information presented is intended for research, scientific, and drug development purposes only and is based on available experimental data.

Quantitative Potency Comparison

The following table summarizes the key potency metrics for this compound and Fentanyl, focusing on their interaction with the mu-opioid receptor (MOR), the primary target for opioid analgesics. These values represent the concentration or dose of the compound required to elicit a specific biological response and are inversely related to potency (i.e., a lower value indicates higher potency).

ParameterThis compoundFentanylUnitDescription
Receptor Binding Affinity (Ki) 0.79 - 1.49[1]1.23 - 1.35[2]nMDissociation constant for binding to the mu-opioid receptor. A lower Ki value indicates a higher binding affinity.
Functional Activity (EC50) - G-protein Activation 3.04 (mini-Gi)[1][3]54.7 - 326.6 (calcium mobilization)[4]nMConcentration for 50% of maximal response in G-protein activation assays. This reflects the compound's ability to initiate the primary signaling cascade for analgesia.
Functional Activity (EC50) - β-arrestin2 Recruitment 1.89[1][3]Not explicitly found, but known to activate β-arrestin pathways[2][5]nMConcentration for 50% of maximal response in β-arrestin2 recruitment assays. This pathway is associated with both receptor desensitization and some adverse effects.
In Vivo Antinociceptive Potency (ED50) 13.4[3]80[6][7]µg/kgDose required to produce an analgesic effect in 50% of subjects in animal models (e.g., tail-flick or hot-plate test).
Relative Potency to Morphine ~504 times[8]50-100 times[9][10][11]-A comparative measure of analgesic potency with morphine as the standard.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (for Ki determination)

This assay quantifies the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes from cells expressing the mu-opioid receptor (e.g., CHO-K1 cells) or from brain tissue are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the mu-opioid receptor (e.g., [³H]DAMGO).

  • Competition: Increasing concentrations of the unlabeled test compound (this compound or Fentanyl) are added to compete with the radioligand for binding to the receptor.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

GTPγS Binding Assay (for G-protein activation EC50)

This functional assay measures the activation of G-proteins following receptor stimulation.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes containing the mu-opioid receptor are prepared.

  • Incubation: The membranes are incubated in a buffer containing GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Agonist Stimulation: Increasing concentrations of the agonist (this compound or Fentanyl) are added. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound by filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined by non-linear regression analysis of the dose-response curve.

In Vivo Antinociception Assays (for ED50 determination)

These assays assess the analgesic effect of a compound in animal models.

  • Hot-Plate Test:

    • A mouse or rat is placed on a surface maintained at a constant temperature (e.g., 55°C).

    • The latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

    • A cut-off time is set to prevent tissue damage.

    • The test is performed before and at various times after the administration of the test compound.

    • The dose that produces a maximal possible effect in 50% of the animals (ED50) is calculated.

  • Tail-Flick Test:

    • A focused beam of heat is applied to the animal's tail.

    • The time taken for the animal to flick its tail away from the heat source is measured.

    • A cut-off time is established to avoid tissue injury.

    • Measurements are taken before and after the administration of the test compound.

    • The ED50 is determined as the dose that produces a maximal possible effect in 50% of the subjects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of mu-opioid receptor agonists and the general workflows for the experimental protocols described above.

Mu-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein G-protein (Gi/o) MOR->G_protein Activation Beta_arrestin β-arrestin2 MOR->Beta_arrestin Recruitment G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_channel K+ Channel K_efflux ↑ K+ Efflux K_channel->K_efflux Opioid Opioid Agonist (this compound / Fentanyl) Opioid->MOR G_alpha->AC Inhibition G_beta_gamma->Ca_channel Inhibition G_beta_gamma->K_channel Activation Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia Desensitization Receptor Desensitization / Internalization Beta_arrestin->Desensitization ERK_pathway ERK Pathway Beta_arrestin->ERK_pathway Side_effects Side Effects (e.g., Respiratory Depression) Beta_arrestin->Side_effects

Caption: Mu-Opioid Receptor Signaling Pathway

Experimental Workflow for Potency Determination cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays prep_membranes Prepare Receptor Membranes radioligand_assay Radioligand Binding Assay prep_membranes->radioligand_assay gtpgs_assay GTPγS Binding Assay prep_membranes->gtpgs_assay barrestin_assay β-arrestin Recruitment Assay prep_membranes->barrestin_assay determine_ki Determine Ki radioligand_assay->determine_ki determine_ec50_g Determine EC50 (G-protein) gtpgs_assay->determine_ec50_g determine_ec50_b Determine EC50 (β-arrestin) barrestin_assay->determine_ec50_b end End determine_ki->end determine_ec50_g->end determine_ec50_b->end administer_drug Administer Drug to Animals hot_plate Hot-Plate Test administer_drug->hot_plate tail_flick Tail-Flick Test administer_drug->tail_flick determine_ed50 Determine ED50 hot_plate->determine_ed50 tail_flick->determine_ed50 determine_ed50->end start Start start->prep_membranes start->administer_drug

Caption: Experimental Workflow for Potency Determination

References

A Comparative Analysis of the Analgesic Properties of Bromadol and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic effects of Bromadol (also known as BDPC) and the archetypal opioid, morphine. The information presented herein is intended for an audience with a professional background in pharmacology and drug development, summarizing key experimental data to facilitate an understanding of their relative potencies and mechanisms of action.

Introduction

Both this compound and morphine exert their analgesic effects primarily through agonism of the µ-opioid receptor (MOR).[1][2] Morphine, a naturally derived opiate, has been a cornerstone of pain management for centuries and serves as a benchmark for analgesic potency.[3] this compound is a potent synthetic opioid developed in the 1970s.[2][4] This guide will delve into the quantitative comparisons of their analgesic effects, detail the experimental protocols used for these assessments, and visualize their shared signaling pathway.

Quantitative Comparison of Analgesic Potency and Receptor Affinity

The following table summarizes the key quantitative parameters that define the analgesic profiles of this compound and morphine.

ParameterThis compound (BDPC)MorphineReference(s)
Relative Potency (Mouse Hot Plate Assay) ~500 times more potent than morphine1 (Reference Compound)[2][4]
µ-Opioid Receptor (MOR) Binding Affinity (Ki) 1.49 nM~1.2 nM (values can range from 0.26 to 611 nM depending on assay conditions)[1][2]

Mechanism of Action: µ-Opioid Receptor Agonism

Both this compound and morphine are agonists at the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[1][6] Their analgesic and other opioid-associated effects are mediated through the activation of this receptor.

Signaling Pathway

The binding of an agonist, such as this compound or morphine, to the µ-opioid receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This primarily involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. It also inhibits N-type voltage-gated calcium channels, which decreases the release of neurotransmitters involved in pain signaling.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist This compound or Morphine MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces conversion of ATP to ATP ATP ATP->cAMP Conversion Analgesia Analgesia cAMP->Analgesia Decreased levels contribute to Ion_Channels->Analgesia Altered ion flow leads to

µ-Opioid Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for two standard preclinical assays used to evaluate the analgesic effects of opioids.

Hot Plate Test

The hot plate test is a widely used method to assess the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.[7]

Objective: To determine the analgesic efficacy of a compound by measuring the latency of an animal's response to a heated surface.

Apparatus:

  • Hot plate apparatus with precise temperature control.

  • A transparent cylinder to confine the animal to the heated surface.

  • A stopwatch or integrated timer.

Procedure:

  • Acclimatization: Animals, typically mice or rats, are brought to the testing room at least 30 minutes prior to the experiment to acclimate.

  • Baseline Latency: The hot plate is maintained at a constant temperature (e.g., 55 ± 0.5°C). Each animal is placed individually on the hot plate, and the time until a characteristic pain response (e.g., licking of a hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Drug Administration: Animals are randomly assigned to treatment groups and administered either the vehicle control, morphine, or this compound at various doses.

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), the reaction latency is measured again for each animal.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Tail Flick Test

The tail flick test is another common method for assessing spinal and supraspinal analgesic activity in response to a thermal stimulus.[8][9]

Objective: To evaluate the analgesic properties of a substance by measuring the time it takes for an animal to withdraw its tail from a focused heat source.

Apparatus:

  • Tail flick analgesiometer with a radiant heat source.

  • A restraining device to hold the animal comfortably with its tail exposed.

  • An integrated timer that stops when the tail moves out of the path of the heat source.

Procedure:

  • Acclimatization: Animals are accustomed to the restraining device before the day of the experiment to minimize stress.

  • Baseline Latency: The animal is placed in the restrainer, and its tail is positioned over the heat source. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time is also employed in this assay to prevent tissue injury.

  • Drug Administration: Similar to the hot plate test, animals receive either a vehicle or the test compound.

  • Post-Treatment Latency: Tail flick latencies are measured at specific intervals following drug administration.

  • Data Analysis: An increase in the tail flick latency compared to baseline indicates an analgesic effect. The data can be used to determine the dose-response relationship and calculate the ED50 of the compound.

Experimental_Workflow Start Start: Preclinical Analgesic Assay Acclimatization Animal Acclimatization Start->Acclimatization Baseline Measure Baseline Latency (Hot Plate or Tail Flick) Acclimatization->Baseline Grouping Random Assignment to Treatment Groups Baseline->Grouping Administration Drug Administration (Vehicle, Morphine, this compound) Grouping->Administration Post_Treatment Measure Post-Treatment Latency (At various time points) Administration->Post_Treatment Analysis Data Analysis (e.g., %MPE, ED50) Post_Treatment->Analysis End End: Determine Analgesic Efficacy Analysis->End

Preclinical Analgesic Testing Workflow

Conclusion

The available preclinical data indicates that this compound is a significantly more potent analgesic than morphine, with an estimated potency of approximately 500 times that of morphine in the mouse hot plate assay.[2][4] This is consistent with its high binding affinity for the µ-opioid receptor.[2] Both compounds share a common mechanism of action through the activation of the µ-opioid receptor and its downstream signaling pathways. The standardized experimental protocols described provide a framework for the continued evaluation and comparison of these and other novel analgesic compounds. Further research to determine the precise ED50 values of this compound in various analgesic models would be beneficial for a more complete quantitative comparison.

References

A Comparative Guide to the Analytical Validation of Bromadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of Bromadol, a potent synthetic opioid. Due to the limited availability of specific validated methods for this compound in the public domain, this document synthesizes information from validated analytical techniques for similar novel psychoactive substances (NPS) and opioids. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most prevalent techniques in forensic and clinical toxicology.

Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on various factors, including the biological matrix, required sensitivity, and the specific goals of the analysis. While High-Performance Liquid Chromatography (HPLC) has been utilized for purity assessments of this compound samples[1][2], mass spectrometry-based methods are essential for sensitive and specific detection in biological matrices.[3][4][5]

Parameter LC-MS/MS GC-MS Key Considerations
Limit of Detection (LOD) Typically lower (pg/mL to low ng/mL)Generally higher than LC-MS/MS (low to mid ng/mL)LC-MS/MS offers superior sensitivity, crucial for detecting low concentrations of potent opioids in biological fluids.
Limit of Quantification (LOQ) Typically lower (pg/mL to low ng/mL)Generally higher than LC-MS/MS (low to mid ng/mL)A lower LOQ allows for accurate measurement of this compound at trace levels, important for pharmacokinetic and toxicological studies.
Accuracy (% Recovery) High (typically 85-115%)High (typically 80-120%)Both methods can achieve high accuracy with proper validation.
Precision (%RSD) High (typically <15%)High (typically <15%)Both techniques demonstrate excellent reproducibility.
Linearity (R²) Excellent (typically >0.99)Excellent (typically >0.99)Both methods provide a linear response over a wide concentration range.
Sample Derivatization Generally not requiredOften required for polar analytes to improve volatility and chromatographic performanceThe need for derivatization in GC-MS adds an extra step to sample preparation, potentially increasing variability.
Thermal Stability Suitable for thermally labile compoundsRequires analytes to be thermally stable and volatileThis compound's stability at high temperatures required for GC analysis would need to be confirmed.

Table 1: Comparison of Typical Performance Characteristics of LC-MS/MS and GC-MS for Opioid Analysis. Data is generalized from validated methods for similar compounds.

Experimental Protocols

The following provides a detailed, representative experimental protocol for the analysis of this compound in a biological matrix (e.g., blood, urine) using LC-MS/MS. This protocol is based on established methods for other potent opioids and novel psychoactive substances.[5][6][7][8]

Sample Preparation (Solid-Phase Extraction - SPE)
  • Sample Pre-treatment: To 1 mL of biological sample (e.g., plasma, urine), add an internal standard (e.g., a deuterated analog of this compound).

  • Acidification: Acidify the sample with an appropriate buffer (e.g., phosphate (B84403) buffer, pH 6) to ensure proper binding to the SPE cartridge.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with sequential additions of methanol (B129727) and the acidification buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with the acidification buffer and then an organic solvent (e.g., methanol) to remove interfering substances.

  • Elution: Elute this compound and the internal standard from the cartridge using a basic organic solvent mixture (e.g., methanol with ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is typically used for the separation of opioids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both this compound and its internal standard to ensure high selectivity and sensitivity.

Method Validation

The analytical method should be validated according to established guidelines from regulatory bodies such as the FDA or EMA.[9] The validation parameters to be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides a linear response.

  • Accuracy and Precision: The closeness of the measured values to the true values and the reproducibility of the measurements.

  • Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of this compound that can be accurately and precisely quantified.

  • Matrix Effect: The influence of the biological matrix on the ionization of this compound.

  • Stability: The stability of this compound in the biological matrix under different storage conditions.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation and application of an analytical method for this compound.

Analytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample IS_Spike Internal Standard Spiking Sample->IS_Spike Extraction Solid-Phase Extraction (SPE) IS_Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General workflow for the analysis of this compound in a biological sample.

Validation_Pathway cluster_validation Method Validation MethodDev Method Development Selectivity Selectivity & Specificity MethodDev->Selectivity Linearity Linearity & Range MethodDev->Linearity Accuracy Accuracy & Precision MethodDev->Accuracy LOD_LOQ LOD & LOQ MethodDev->LOD_LOQ Matrix Matrix Effect MethodDev->Matrix Stability Stability MethodDev->Stability ValidatedMethod Validated Analytical Method Selectivity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod LOD_LOQ->ValidatedMethod Matrix->ValidatedMethod Stability->ValidatedMethod

Caption: Logical pathway for the validation of an analytical method for this compound.

References

Cross-Reactivity of Novel Synthetic Opioids in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current toxicological data is the limited information on the cross-reactivity of emerging synthetic opioids, such as Bromadol, in commonly used immunoassays. Despite extensive searches, no specific experimental data on the cross-reactivity of this compound was found in peer-reviewed literature or manufacturer documentation. This guide, therefore, provides a comparative analysis of the cross-reactivity of a structurally relevant class of potent synthetic opioids: nitazene (B13437292) analogues. The data presented here is essential for researchers, clinicians, and drug development professionals to understand the detection capabilities and limitations of current opioid screening technologies.

Opioid Receptor Signaling Pathway

Opioids exert their effects by binding to and activating opioid receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events. The classical G-protein signaling pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway also modulates ion channels, leading to a decrease in neuronal excitability and the analgesic effects associated with opioids. Another significant pathway is the β-arrestin-mediated signaling, which is involved in receptor desensitization and internalization, and has been linked to some of the adverse effects of opioids.

Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein G Protein (Gi/o) Opioid_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruits Opioid_Agonist Opioid Agonist (e.g., this compound, Nitazenes) Opioid_Agonist->Opioid_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca2+ influx ↓, K+ efflux ↑) G_Protein->Ion_Channels Modulates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase Neuronal_Excitability Decreased Neuronal Excitability Ion_Channels->Neuronal_Excitability Analgesia Analgesia Neuronal_Excitability->Analgesia Receptor_Internalization Receptor Desensitization & Internalization Beta_Arrestin->Receptor_Internalization

Opioid Receptor Signaling Pathway

Immunoassay Cross-Reactivity of Nitazene Analogues

The following table summarizes the cross-reactivity of various nitazene analogues in commercially available immunoassay test strips. It is important to note that the limits of detection can vary between different manufacturing lots of the same assay.[1]

CompoundDetected by BTNX NTSLimit of Detection (ng/mL)
IsotonitazeneYes2000-3000[1]
MetonitazeneYes250 - 100,000
EtonitazeneYes250 - 100,000
ProtonitazeneYes250 - 100,000
DesnitazenesNo>100,000

Data compiled from a study evaluating BTNX Nitazene Test Strips (NTS). The study found that 24 out of 33 tested nitazene analogues cross-reacted with the NTS at concentrations ≤ 9000 ng/mL.[1] Structural modifications, such as the removal of the 5-nitro group ('desnitazenes'), generally hampered detection.[1][2]

Experimental Protocols

General Protocol for Determining Immunoassay Cross-Reactivity

The following is a generalized experimental protocol for assessing the cross-reactivity of a compound in a competitive lateral flow immunoassay, based on methodologies described in the literature.[3][4][5]

1. Materials:

  • Immunoassay test strips (e.g., BTNX Nitazene Test Strips)

  • Drug-free urine or a specified buffer solution

  • Certified reference standards of the test compounds

  • Pipettes and sterile containers

  • Timer

2. Preparation of Test Solutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, water).

  • Create a series of dilutions of the stock solution in drug-free urine or buffer to achieve a range of concentrations to be tested.

3. Immunoassay Procedure:

  • Bring the immunoassay test strips and urine/buffer samples to room temperature.

  • Open the test strip pouch and immerse the absorbent end of the strip into the prepared urine/buffer sample for a specified time (e.g., 10-15 seconds), ensuring the sample does not go above the maximum line.

  • Place the test strip on a clean, flat surface.

  • Read the results at a specified time (e.g., 5-10 minutes).

4. Interpretation of Results:

  • Negative: Two lines appear (a control line and a test line). This indicates that the concentration of the drug is below the detection limit of the assay.

  • Positive: Only the control line appears. This indicates that the drug is present at a concentration at or above the detection limit.

  • Invalid: No control line appears. The test should be repeated with a new test strip.

5. Determination of Limit of Detection (LOD):

  • The LOD is the lowest concentration of the compound that consistently produces a positive result. This is determined by testing a range of concentrations and identifying the lowest concentration at which a positive result is reliably observed.

Immunoassay Workflow

The diagram below illustrates the general workflow of a competitive lateral flow immunoassay used for drug screening.

Immunoassay Workflow cluster_workflow Competitive Lateral Flow Immunoassay Workflow cluster_result Result Interpretation Sample_Collection 1. Sample Collection (e.g., Urine) Sample_Preparation 2. Sample Preparation (if necessary) Sample_Collection->Sample_Preparation Test_Strip_Immersion 3. Test Strip Immersion Sample_Preparation->Test_Strip_Immersion Migration 4. Capillary Action (Sample migrates up the strip) Test_Strip_Immersion->Migration Binding 5. Competitive Binding (Drug in sample vs. labeled drug) Migration->Binding Result_Interpretation 6. Result Interpretation Binding->Result_Interpretation Positive Positive Result (Drug present above cutoff) Result_Interpretation->Positive Negative Negative Result (Drug absent or below cutoff) Result_Interpretation->Negative

Immunoassay Workflow Diagram

Conclusion

The landscape of novel synthetic opioids is constantly evolving, posing a significant challenge to current drug screening methodologies. While specific data on the immunoassay cross-reactivity of this compound remains elusive, the available information on nitazene analogues underscores the critical need for continuous evaluation of existing screening tools. The cross-reactivity of these potent compounds can be variable and is highly dependent on the specific immunoassay and the chemical structure of the analogue. Researchers and drug development professionals must be aware of these limitations and consider the use of more specific analytical methods, such as mass spectrometry, for the confirmation of presumptive positive results and the detection of novel synthetic opioids that may not be detected by current immunoassays.[6]

References

A Comparative In Vivo Analysis of Bromadol's Analgesic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo analgesic properties of Bromadol against other well-established opioid analgesics: Morphine, Fentanyl, and Tramadol. The information presented is collated from various preclinical studies to offer a comparative overview of their potency and mechanism of action, supported by experimental data and detailed protocols.

Quantitative Comparison of Analgesic Potency

The analgesic potency of an opioid is a critical determinant of its therapeutic potential. The following tables summarize the median effective dose (ED50) of this compound, Morphine, Fentanyl, and Tramadol in common in vivo nociceptive assays. It is important to note that ED50 values can vary depending on the specific experimental conditions, including the animal strain, route of administration, and the specific parameters of the assay.

CompoundHot Plate Test (Mouse) - ED50 (mg/kg)Tail Flick Test (Mouse) - ED50 (mg/kg)Route of Administration
This compound ~0.005 (estimated)Data not consistently availableSubcutaneous (s.c.)
Morphine 21.4 - 33.1[1]7.82 - 22.8[1][2]Subcutaneous (s.c.) / Intraperitoneal (i.p.)
Fentanyl ~0.03 - 0.08[2]0.08[2]Subcutaneous (s.c.)
Tramadol 21.4 - 33.1[1]22.8[1]Subcutaneous (s.c.) / Intraperitoneal (i.p.)

Note: Direct comparative studies for this compound against all three other compounds under identical conditions are limited. The data for this compound's potency is often presented relative to Morphine and Fentanyl.

Relative Potency:

Initial studies reported this compound to be approximately 10,000 times more potent than morphine[3][4]. However, more recent and refined studies suggest a potency of about 504 times that of morphine[4]. In a mouse hot plate assay, this compound was found to be approximately 2.9 times more potent than Fentanyl.

Mechanism of Action: Mu-Opioid Receptor (MOR) Agonism

This compound, like other opioid analgesics, exerts its effects primarily through the activation of mu-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems. The binding of this compound to MORs initiates a signaling cascade that ultimately leads to the inhibition of pain transmission.

Signaling Pathway of Mu-Opioid Receptor Activation

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_Protein G-Protein (αi/o, βγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi/o inhibits Ca_Channel Ca2+ Channel (Presynaptic) G_Protein->Ca_Channel βγ inhibits K_Channel K+ Channel (Postsynaptic) G_Protein->K_Channel βγ activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx NT_Release ↓ Neurotransmitter Release Ca_Influx->NT_Release K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Pain_Signal ↓ Pain Signal Transmission K_Efflux->Pain_Signal NT_Release->Pain_Signal

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Protocols

Standardized in vivo models are essential for the preclinical evaluation of analgesic drugs. The hot plate and tail flick tests are two of the most commonly used assays to assess the efficacy of centrally acting analgesics.

Hot Plate Test

The hot plate test measures the latency of a thermal pain response, which is considered to be a supraspinal (brain-level) response.

Apparatus:

  • A hot plate apparatus with a surface that can be maintained at a constant temperature.

  • A transparent cylinder to confine the animal to the heated surface.

Procedure:

  • The hot plate surface is maintained at a constant temperature, typically between 50-55°C.

  • A mouse or rat is placed inside the transparent cylinder on the heated surface.

  • The latency to the first sign of a nocifensive response (e.g., paw licking, jumping) is recorded.

  • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • The test compound or vehicle is administered, and the latency is measured at predetermined time points post-administration.

Tail Flick Test

The tail flick test assesses the spinal reflex to a thermal stimulus.

Apparatus:

  • A tail flick apparatus that delivers a focused beam of radiant heat to the animal's tail.

Procedure:

  • The animal is gently restrained, and its tail is positioned over the heat source.

  • The radiant heat is applied to a specific portion of the tail.

  • The time taken for the animal to "flick" or withdraw its tail from the heat source is recorded as the tail flick latency.

  • A baseline latency is determined before the administration of any substance.

  • Following the administration of the test compound or vehicle, the tail flick latency is measured at various time intervals.

  • A cut-off time is implemented to avoid tissue injury.

Experimental Workflow for Analgesic Testing

Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation baseline Baseline Nociceptive Testing (Hot Plate / Tail Flick) acclimation->baseline grouping Randomization into Treatment Groups baseline->grouping drug_admin Drug Administration (this compound, Morphine, Fentanyl, Tramadol, Vehicle) grouping->drug_admin post_testing Post-Treatment Nociceptive Testing (Multiple Time Points) drug_admin->post_testing data_collection Data Collection (Latency Times) post_testing->data_collection analysis Statistical Analysis (ED50 Calculation) data_collection->analysis end End analysis->end

Caption: Experimental Workflow for Analgesic Testing.

Conclusion

The available in vivo data consistently demonstrate that this compound is a highly potent mu-opioid receptor agonist with significantly greater analgesic efficacy than morphine and notable potency compared to fentanyl in preclinical models. Its primary mechanism of action aligns with that of classical opioids, involving the activation of MORs and subsequent modulation of intracellular signaling pathways to inhibit pain transmission. The hot plate and tail flick assays are standard, reliable methods for quantifying the analgesic effects of centrally acting compounds like this compound and its comparators. Further head-to-head comparative studies under standardized conditions would be beneficial for a more precise quantitative comparison of the analgesic profiles of these compounds.

References

A Comparative Analysis of Bromadol and Other Novel Synthetic Opioids for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of opioid research is continually evolving with the emergence of novel synthetic opioids (NSOs). Among these, Bromadol (also known as BDPC) has garnered significant attention for its high potency. This guide provides a comparative study of this compound and other selected NSOs, offering a detailed examination of their pharmacological properties supported by experimental data. The information is intended to aid researchers in understanding the structure-activity relationships, receptor engagement, and functional outcomes of these compounds.

Pharmacological Data Summary

The following tables summarize key quantitative data for this compound and a selection of other novel synthetic opioids, providing a basis for direct comparison of their in vitro and in vivo activities. Data has been compiled from various preclinical studies.

Table 1: Receptor Binding Affinity (Ki) at the µ-Opioid Receptor (MOR)
CompoundKi (nM) at MORNotes
This compound (BDPC) 0.79 - 1.49High affinity for the µ-opioid receptor.[1]
Fentanyl 1.03 - 6.35Potent µ-opioid receptor agonist.[2][3]
U-47700 11.1 - 24.2A non-fentanyl synthetic opioid with high MOR affinity.[3]
Carfentanil ~0.19Extremely high affinity, significantly more potent than fentanyl.[4]
Isotonitazene ~5.48A potent nitazene (B13437292) analog with high MOR affinity.[3]
Brorphine 24.2A non-fentanyl NSO with high MOR affinity.[3]
Cyclopropylfentanyl 0.088A fentanyl analog with very high MOR affinity.[2][5]
Furanylfentanyl 0.028A fentanyl analog with exceptionally high MOR affinity.[2][5]
Table 2: In Vitro Functional Potency (EC50/IC50) at the µ-Opioid Receptor
CompoundAssay TypeEC50/IC50 (nM)Notes
This compound (BDPC) β-arrestin2 Recruitment1.89Demonstrates potent receptor activation.[1]
mini-Gi Recruitment3.04Potent G-protein activation.[1]
Fentanyl [³⁵S]GTPγS Binding17.9 - 32Standard reference potent opioid.[2][5]
cAMP Accumulation0.104High potency in inhibiting cAMP.[3]
U-47700 cAMP Accumulation4.47Less potent than fentanyl in this assay.[3]
Isotonitazene cAMP Accumulation0.0536Significantly more potent than fentanyl.[3]
N-desethyl isotonitazene cAMP Accumulation0.00413Extremely potent nitazene metabolite.[3]
Brorphine cAMP Accumulation2.06Potency comparable to morphine in this assay.[3]
Cyclopropylfentanyl [³⁵S]GTPγS Binding10.8Similar potency to fentanyl.[2][5]
Furanylfentanyl [³⁵S]GTPγS Binding2.52More potent than fentanyl.[2][5]
Acryloylfentanyl Radioligand BindingIC50: 1.4Similar to fentanyl.[2][5]
Table 3: In Vivo Analgesic Potency (ED50)
CompoundAnimal ModelED50 (mg/kg)Notes
This compound (BDPC) Mouse Hot Plate~2.9 times fentanyl's potencyHighly potent in vivo.[1]
Fentanyl Rat Hot Plate-Standard for comparison.
U-47700 Rat Hot Plate0.5Potent analgesic effects.
Isotonitazene Rat Hot Plate-More potent than fentanyl.[6]
Brorphine Rat Hot Plate-Less potent than fentanyl.[6]
Morphine Rat Hot Plate-Reference opioid.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Receptor Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor, in this case, the µ-opioid receptor.

  • Materials:

    • Cell membranes expressing the human µ-opioid receptor (hMOR).

    • Radioligand (e.g., [³H]diprenorphine or [³H]DAMGO).

    • Test compound (e.g., this compound).

    • Non-specific binding control (e.g., naloxone).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a reaction tube, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a set time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

β-Arrestin Recruitment Functional Assay

This assay measures the ability of a compound to induce the recruitment of β-arrestin to the activated µ-opioid receptor, a key event in receptor desensitization and signaling for certain adverse effects.

  • Materials:

    • A cell line co-expressing the hMOR and a β-arrestin fusion protein (e.g., using PathHunter® technology where MOR is tagged with a small enzyme fragment and β-arrestin with a larger, inactive fragment).[1]

    • Test compound.

    • Reference agonist (e.g., DAMGO).

    • Cell culture medium and plates (e.g., 384-well white, clear-bottom plates).[1]

    • Detection reagents that produce a chemiluminescent signal upon enzyme complementation.[1]

  • Procedure:

    • Seed the engineered cells into the microplates and incubate to allow for cell attachment.[1]

    • Prepare serial dilutions of the test compound and the reference agonist.

    • Add the compound dilutions to the respective wells of the cell plate.

    • Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[1]

    • Add the detection reagent to each well. This reagent contains the substrate for the complemented enzyme.

    • Incubate for a further period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the signal intensity against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

In Vivo Hot Plate Analgesia Test

This is a common behavioral test to assess the analgesic efficacy of a compound against a thermal pain stimulus in animals.

  • Materials:

    • Hot plate apparatus with adjustable, constant temperature.

    • Experimental animals (e.g., mice or rats).

    • Test compound and vehicle control.

    • Positive control (e.g., morphine).

    • Timing device.

  • Procedure:

    • Acclimatize the animals to the testing room and handling procedures.

    • Determine the baseline latency for each animal by placing it on the hot plate (e.g., set to 52-55°C) and measuring the time it takes to exhibit a pain response (e.g., licking a paw or jumping).[8] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[8]

    • Administer the test compound, vehicle, or positive control to different groups of animals via a specific route (e.g., intraperitoneal or subcutaneous injection).

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place each animal back on the hot plate and measure the response latency.

    • The analgesic effect is indicated by a significant increase in the response latency compared to the baseline and the vehicle-treated group.

    • Calculate the ED50 value, which is the dose of the compound that produces a maximal possible effect in 50% of the animals.

Mandatory Visualizations

Mu-Opioid Receptor (MOR) Signaling Pathway

MOR_Signaling_Pathway Opioid Opioid Agonist (e.g., this compound) MOR Mu-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Heterotrimeric G-protein (Gi/o) MOR->G_protein Activates GRK GRK MOR->GRK Activates P_MOR Phosphorylated MOR G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channels (K+ channels) G_beta_gamma->K_channel Activates Ca_channel Voltage-gated Ca2+ Channels G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_channel->Hyperpolarization Leads to Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Leads to Analgesia Analgesia Hyperpolarization->Analgesia Reduced_NT_release->Analgesia GRK->MOR Phosphorylates Beta_arrestin β-Arrestin P_MOR->Beta_arrestin Recruits Internalization Receptor Internalization & Desensitization Beta_arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) Beta_arrestin->MAPK Side_effects Side Effects (e.g., Respiratory Depression) Internalization->Side_effects MAPK->Side_effects Experimental_Workflow Start Novel Synthetic Opioid (e.g., this compound) In_vitro_screen In Vitro Screening Start->In_vitro_screen Binding_assay Receptor Binding Assays (µ, δ, κ opioid receptors) In_vitro_screen->Binding_assay Functional_assay Functional Assays (e.g., GTPγS, cAMP, β-arrestin) In_vitro_screen->Functional_assay In_vivo_eval In Vivo Evaluation Binding_assay->In_vivo_eval Functional_assay->In_vivo_eval Analgesia_test Analgesia Models (e.g., Hot Plate, Tail Flick) In_vivo_eval->Analgesia_test Side_effect_test Side Effect Profiling (Respiratory Depression, Locomotor Activity) In_vivo_eval->Side_effect_test PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Analgesia_test->PK_PD Side_effect_test->PK_PD ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) PK_PD->ADME Tox Toxicology Studies ADME->Tox Acute_tox Acute Toxicity (LD50) Tox->Acute_tox End Candidate for Further Development Acute_tox->End

References

A Comparative Guide to Bromadol Binding Affinity and Mu-Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Bromadol (also known as BDPC) to the mu-opioid receptor (MOR), benchmarked against a panel of established opioid compounds. The data presented herein is intended to offer an objective overview for researchers engaged in the study of opioid pharmacology and the development of novel analgesics.

Understanding the Reproducibility of Opioid Binding Affinity Data

The binding affinity of a ligand for its receptor, often expressed as the inhibition constant (Ki), is a cornerstone of pharmacological characterization. However, it is crucial to recognize that reported binding affinities for opioids can exhibit significant variability across different studies.[1][2][3] This variability can be attributed to a range of experimental factors, including the choice of radioligand, the tissue or cell line source of the receptor, and specific assay conditions.[1][2][3] Therefore, direct comparison of absolute Ki values from disparate sources should be approached with caution. The most reliable comparisons are those made within the same study under identical experimental conditions.

Comparative Binding Affinity of this compound at the Mu-Opioid Receptor

This compound has been reported to possess a high affinity for the mu-opioid receptor, with a Ki value of 1.49 nM .

For comparative purposes, the table below summarizes the Ki values for a selection of opioids from the Volpe et al. (2011) study, categorized by their relative binding affinities.

CompoundKi (nM) at Human Mu-Opioid Receptor
High Affinity (<1 nM)
Buprenorphine0.216
Sufentanil0.138
Hydromorphone0.365
Oxymorphone0.498
Levorphanol0.593
Butorphanol0.697
Intermediate Affinity (1-100 nM)
This compound (BDPC) 1.49
Morphine1.168
Fentanyl1.346
Nalbuphine2.536
Methadone3.378
Diphenoxylate14.35
Hydrocodone19.82
Oxycodone25.87
Low Affinity (>100 nM)
Pentazocine114.2
Meperidine158.9
Propoxyphene455.1
Codeine2596
Tramadol12486

Table 1: Comparative Ki values of this compound and other opioids at the human mu-opioid receptor. Data for all compounds except this compound are from Volpe et al. (2011).[1]

This comparison places this compound in the category of high-affinity mu-opioid receptor ligands, with a Ki value comparable to that of potent analgesics like morphine and fentanyl.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of binding affinity data, a detailed understanding of the experimental methodology is paramount. Below is a generalized protocol for a competitive radioligand binding assay, which is a standard method for determining the Ki of a compound.

Radioligand Binding Assay for Mu-Opioid Receptor Affinity

This protocol is a composite based on established methodologies and should be adapted and optimized for specific laboratory conditions.

1. Membrane Preparation:

  • Cell membranes are prepared from cell lines stably expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells).

  • Cells are grown to confluence, harvested, and lysed in a hypotonic buffer.

  • The cell lysate is homogenized and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a radiolabeled ligand with high affinity for the mu-opioid receptor (e.g., [³H]DAMGO or [³H]diprenorphine). The concentration is usually chosen to be close to the Kd of the radioligand.

    • A range of concentrations of the unlabeled test compound (e.g., this compound).

    • A fixed amount of the membrane preparation.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity opioid ligand (e.g., naloxone).

  • Total binding is determined in the absence of any competing unlabeled ligand.

3. Incubation and Filtration:

  • The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification & Analysis cell_culture Cell Culture (hMOR) harvest Harvest & Lyse Cells cell_culture->harvest homogenize Homogenize harvest->homogenize centrifuge Centrifuge & Wash homogenize->centrifuge resuspend Resuspend Membranes centrifuge->resuspend protein_assay Protein Assay resuspend->protein_assay add_membranes Add Membranes protein_assay->add_membranes plate_setup Plate Setup add_radioligand Add Radioligand plate_setup->add_radioligand add_competitor Add Competitor (this compound) plate_setup->add_competitor add_radioligand->add_membranes add_competitor->add_membranes incubation Incubate to Equilibrium add_membranes->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50) scintillation->data_analysis ki_calc Ki Calculation data_analysis->ki_calc

Workflow for Radioligand Binding Assay

Mu-Opioid Receptor Signaling Pathway

The binding of an agonist like this compound to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o).

Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability. This cascade of events ultimately underlies the analgesic and other pharmacological effects of opioids.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Neuronal_Activity ↓ Neuronal Excitability CREB->Neuronal_Activity Modulates Gene Expression Leading to

Mu-Opioid Receptor Signaling Pathway

Logical Comparison of Binding Affinities

The following diagram illustrates the logical relationship for comparing the binding affinities of different opioid compounds. A lower Ki value signifies a higher binding affinity.

binding_affinity_comparison Buprenorphine Buprenorphine (Ki = 0.216 nM) This compound This compound (Ki = 1.49 nM) Sufentanil Sufentanil (Ki = 0.138 nM) Codeine Codeine (Ki = 2596 nM) Morphine Morphine (Ki = 1.168 nM) Fentanyl Fentanyl (Ki = 1.346 nM) Tramadol Tramadol (Ki = 12486 nM)

Comparison of Opioid Binding Affinities

References

A Comparative Guide to Validating the Purity of Commercial Bromadol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and integrity of analytical standards are paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of methodologies for validating the purity of commercial Bromadol (BDPC) standards, a potent synthetic opioid. We present objective comparisons of analytical techniques and provide supporting experimental data to ensure the quality of your research materials.

Introduction to this compound and the Importance of Purity

This compound, or 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol, is a powerful µ-opioid receptor agonist.[1] Its high potency necessitates the use of accurately characterized analytical standards in research and forensic applications.[2] Impurities in these standards can lead to erroneous experimental results, misinterpretation of data, and potential safety concerns. Therefore, rigorous purity validation is a critical step in any research involving this compound.

One significant process-related impurity that has been identified in commercial this compound samples is 2-phenylethanol (B73330), which can arise from the synthesis process.[3][4] Other potential impurities may include stereoisomers (cis-isomer), starting materials, and by-products from the synthetic route.[5][6] The trans-isomer of this compound is noted to be significantly more potent than the cis-isomer, highlighting the importance of stereochemical purity analysis.[5]

Comparison of Analytical Techniques for Purity Validation

Several analytical techniques can be employed to assess the purity of this compound standards. The choice of method depends on the specific aspect of purity being evaluated, such as the presence of organic impurities, residual solvents, or stereoisomers.

Analytical TechniquePrincipleApplication for this compound PurityAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a mobile and stationary phase.Quantification of this compound and detection of organic impurities, including 2-phenylethanol.[3]High resolution, sensitivity, and quantitative accuracy.[7]May not be suitable for volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Identification and quantification of volatile and semi-volatile impurities. Can be used for impurity profiling.[8]High sensitivity and specificity for compound identification.Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte.[9]
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification of substances by comparing the integral of a signal from the analyte with that of a certified internal standard.Absolute quantification of this compound purity without the need for a specific this compound reference standard.High precision and accuracy; provides structural information.[10]Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.[10]
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separation of enantiomers and diastereomers using a chiral stationary phase.Determination of the stereoisomeric purity of this compound (separation of trans and cis isomers).[5]Essential for assessing stereochemical purity.Requires specialized and often expensive chiral columns.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method developed for the identification and quantification of 2-phenylethanol in this compound.[3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and a column oven.

  • Chemicals and Reagents:

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the commercial this compound standard.

    • Dissolve in absolute methanol to a final concentration of 1 mg/mL.

    • Prepare a standard solution of 2-phenylethanol in absolute methanol.

  • Analysis:

    • Inject the prepared this compound sample solution and the 2-phenylethanol standard solution into the HPLC system.

    • Identify the this compound and 2-phenylethanol peaks by comparing their retention times with the respective standards.

    • Quantify the amount of 2-phenylethanol impurity by comparing its peak area in the this compound sample to the peak area of the 2-phenylethanol standard.[4]

Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general approach for identifying and quantifying volatile and semi-volatile impurities in this compound standards.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for drug analysis (e.g., DB-5ms) should be used.

  • Chemicals and Reagents:

    • Methanol (GC grade)

    • This compound standard

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: 40-550 m/z

  • Sample Preparation:

    • Dissolve the this compound standard in methanol to a concentration of 1 mg/mL.

  • Analysis:

    • Inject the sample into the GC-MS system.

    • Identify peaks corresponding to impurities by searching their mass spectra against a spectral library (e.g., NIST).

    • Quantify impurities using an internal standard or by relative peak area percentage.

Data Presentation

The following tables summarize hypothetical quantitative data for the purity assessment of three different commercial this compound standards.

Table 1: Purity and Impurity Profile of Commercial this compound Standards by HPLC

SupplierLot NumberPurity (%)2-Phenylethanol (%)Other Impurities (%)
Vendor A A12398.50.80.7
Vendor B B45699.20.30.5
Vendor C C78997.91.50.6

Table 2: Stereoisomeric Purity of Commercial this compound Standards by Chiral HPLC

SupplierLot Numbertrans-Bromadol (%)cis-Bromadol (%)
Vendor A A12399.80.2
Vendor B B456>99.9<0.1
Vendor C C78999.50.5

Mandatory Visualizations

This compound Purity Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of a commercial this compound standard.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Quantitative Analysis cluster_3 Final Evaluation start Receive Commercial This compound Standard coa Review Certificate of Analysis (CoA) start->coa hplc HPLC Purity (Organic Impurities) coa->hplc chiral_hplc Chiral HPLC (Stereoisomeric Purity) coa->chiral_hplc gcms GC-MS (Volatile Impurities) coa->gcms qnmr qNMR (Absolute Purity) coa->qnmr data_analysis Data Analysis and Comparison to CoA hplc->data_analysis chiral_hplc->data_analysis gcms->data_analysis qnmr->data_analysis decision Accept or Reject Standard data_analysis->decision

Caption: Workflow for this compound purity validation.

This compound Signaling Pathway

This compound exerts its effects primarily through the µ-opioid receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the two main signaling pathways activated upon this compound binding.

Bromadol_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway This compound This compound mor µ-Opioid Receptor (GPCR) This compound->mor g_protein Gαi/o Activation mor->g_protein Agonist Binding grk GRK Phosphorylation mor->grk adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel K+ Channel Activation & Ca2+ Channel Inhibition g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia, Sedation camp->analgesia ion_channel->analgesia beta_arrestin β-Arrestin2 Recruitment grk->beta_arrestin internalization Receptor Internalization beta_arrestin->internalization mapk MAPK Pathway Activation beta_arrestin->mapk side_effects Side Effects, Tolerance internalization->side_effects mapk->side_effects

Caption: this compound's µ-opioid receptor signaling.

Conclusion

The validation of commercial this compound standards is a multi-faceted process that requires the application of orthogonal analytical techniques. A combination of HPLC for organic impurity profiling, chiral HPLC for stereoisomeric purity, GC-MS for volatile impurities, and qNMR for absolute purity determination provides a comprehensive assessment of the standard's quality. By following robust experimental protocols and comparing results against the certificate of analysis, researchers can ensure the reliability of their findings and the integrity of their research. This guide serves as a foundational resource for establishing such validation procedures in the laboratory.

References

Inter-laboratory Comparison of Bromadol Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the potent synthetic opioid Bromadol. It is intended for researchers, scientists, and professionals in drug development and forensic analysis. The document summarizes quantitative data from a hypothetical inter-laboratory study to illustrate expected performance across different analytical techniques. Detailed experimental protocols and visualizations of key biological pathways are also included to provide a comprehensive resource.

Overview of Analytical Methodologies

The analysis of potent synthetic opioids like this compound presents significant challenges due to their high potency, often requiring detection at low concentrations. The most common and robust methods for the identification and quantification of such compounds include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] High-resolution mass spectrometry (HRMS) is particularly valuable for identifying novel analogs and dealing with potential isomeric interferences.[1][3] While traditional methods like immunoassay and GC-MS may lack the sensitivity for low-concentration novel synthetic opioids, modern LC-MS techniques are generally preferred.[1][2]

Hypothetical Inter-laboratory Comparison

To illustrate the expected performance of different laboratories and analytical techniques, this section presents data from a hypothetical inter-laboratory comparison study. In this simulated study, four laboratories were provided with a standardized blood plasma sample spiked with a known concentration of this compound (5.0 ng/mL).

Table 1: Quantitative Results of the Hypothetical Inter-laboratory this compound Analysis

LaboratoryMethod UsedReported Concentration (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Z-Score*
Lab 1GC-MS4.60.51.5-0.8
Lab 2LC-MS/MS5.10.10.30.2
Lab 3LC-MS/MS4.90.050.2-0.2
Lab 4HRMS5.30.020.10.6

*Z-scores are calculated to compare the performance of each laboratory against the consensus value from the proficiency test. A satisfactory performance is generally indicated by a Z-score between -2 and +2.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for sample preparation and analysis using LC-MS/MS, a commonly employed technique for potent opioid analysis.

3.1. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Pre-treatment: To 1 mL of plasma/blood sample, add an internal standard solution.

  • Lysis/Precipitation: Add a suitable buffer to lyse the cells and precipitate proteins. Vortex and centrifuge the sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with sequential washes of methanol (B129727) and deionized water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances.

  • Elution: Elute the analyte (this compound) from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column is commonly used for the separation of opioids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Visualization of Signaling Pathways and Workflows

4.1. This compound Signaling Pathway

This compound is a potent agonist of the μ-opioid receptor (MOR), which is a G protein-coupled receptor (GPCR).[5] Upon binding, it activates downstream signaling through two primary pathways: the G-protein pathway and the β-arrestin pathway.[6]

Bromadol_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MOR μ-Opioid Receptor (MOR) G_Protein Gαi/o Protein MOR->G_Protein Activates GRK GRK MOR->GRK Phosphorylated by This compound This compound This compound->MOR Binds to AC Adenylyl Cyclase (Inhibition) G_Protein->AC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia P_MOR Phosphorylated MOR beta_Arrestin β-Arrestin2 P_MOR->beta_Arrestin Recruits Internalization Receptor Internalization beta_Arrestin->Internalization ERK_Activation ERK Pathway Activation beta_Arrestin->ERK_Activation Side_Effects Side Effects Internalization->Side_Effects

This compound's dual signaling cascade at the μ-opioid receptor.

4.2. Experimental Workflow for this compound Analysis

The following diagram outlines the typical workflow for the quantitative analysis of this compound in biological samples, from sample receipt to final data analysis.

Bromadol_Analysis_Workflow Sample_Receipt Sample Receipt (e.g., Blood, Urine) Sample_Prep Sample Preparation (Solid Phase Extraction) Sample_Receipt->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Acquisition Data Acquisition (MRM) LCMS_Analysis->Data_Acquisition Data_Processing Data Processing (Quantification) Data_Acquisition->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

A typical workflow for the quantitative analysis of this compound.

4.3. Logical Relationship of Inter-laboratory Comparison

This diagram illustrates the process of an inter-laboratory comparison to ensure the quality and comparability of analytical results among different facilities.

Interlab_Comparison_Logic Coordinator Coordinating Body Sample_Distribution Sample Distribution Coordinator->Sample_Distribution Lab_Analysis Analysis by Participating Labs Sample_Distribution->Lab_Analysis Result_Submission Submission of Results Lab_Analysis->Result_Submission Statistical_Analysis Statistical Analysis (e.g., Z-Score) Result_Submission->Statistical_Analysis Performance_Evaluation Performance Evaluation & Report Statistical_Analysis->Performance_Evaluation Performance_Evaluation->Coordinator

The logical flow of an inter-laboratory comparison study.

References

A Comparative Analysis of the Efficacy of Bromadol and Traditional Opioid Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic opioid Bromadol (BDPC) with traditional opioid analgesics, namely morphine, fentanyl, and oxycodone. The following sections present quantitative data on their efficacy, detail common experimental protocols for assessment, and illustrate the underlying signaling pathways.

Quantitative Efficacy Comparison

The relative efficacy of opioid analgesics can be quantified through various metrics, including receptor binding affinity (Ki), in vitro functional potency (EC50), and in vivo analgesic effect (ED50). The following table summarizes these key parameters for this compound and selected traditional opioids.

Compoundµ-Opioid Receptor (MOR) Binding Affinity (Ki, nM)In Vitro Functional Potency (EC50, nM)In Vivo Analgesic Potency (ED50)Relative Potency (vs. Morphine)
This compound (BDPC) 0.79 - 1.49[1]β-arrestin2: 1.89mini-Gi: 3.04[1][2]Not explicitly defined, but exhibits high potency~504x (mouse hot plate test)[1]
Morphine ~1.2[3]-~2.6 - 4.9 mg/kg (rat hot plate test)[4]1x (baseline)
Fentanyl ~1.23 - 1.35[5]-~0.08 mg/kg (mouse tail-withdrawal, SC)[4]~100x
Oxycodone ~25.9-~11.1 mg/kg (mouse tail flick, PO)-

Experimental Protocols

The data presented above are derived from standardized preclinical assays designed to assess the pharmacological properties of opioid compounds.

Radioligand Binding Assay for Receptor Affinity (Ki)

This in vitro assay quantifies the affinity of a compound for a specific receptor.

  • Objective: To determine the dissociation constant (Ki) of a test compound (e.g., this compound) for the µ-opioid receptor.

  • Methodology:

    • Preparation: Cell membranes expressing a high density of µ-opioid receptors are prepared.

    • Competitive Binding: These membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO) that is known to bind to the µ-opioid receptor.

    • Incubation: Various concentrations of the unlabeled test compound are added to the mixture. The test compound competes with the radioligand for binding to the receptor.

    • Separation & Quantification: After reaching equilibrium, the bound and free radioligand are separated (typically by rapid filtration). The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

    • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

In Vivo Analgesic Assay (Hot Plate Test)

This behavioral assay measures the analgesic effect of a compound in animal models.

  • Objective: To determine the median effective dose (ED50) of an analgesic compound required to produce a defined analgesic response.

  • Methodology:

    • Acclimatization: Animals (typically mice or rats) are acclimatized to the testing environment.

    • Baseline Measurement: Each animal is placed on a surface maintained at a constant noxious temperature (e.g., 52-55°C). The time taken for the animal to exhibit a pain response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.[2]

    • Drug Administration: Animals are divided into groups and administered different doses of the test compound or a vehicle control, typically via subcutaneous (SC) or intraperitoneal (IP) injection.

    • Post-treatment Measurement: At a predetermined time after drug administration (coinciding with the expected peak effect), the animals are again placed on the hot plate, and the response latency is measured.

    • Analysis: The data are often converted to a "% Maximum Possible Effect" (%MPE). The ED50 is then calculated as the dose of the compound that produces a 50% MPE in the population.

G cluster_protocol Experimental Workflow: In Vivo Analgesia (Hot Plate Test) acclimatize Animal Acclimatization baseline Measure Baseline Latency (Response to heat) acclimatize->baseline dosing Administer Test Compound (Varying doses) baseline->dosing post_test Measure Post-Dose Latency dosing->post_test analysis Calculate ED50 (% Maximum Possible Effect) post_test->analysis

Experimental Workflow for Hot Plate Analgesia Assay

Signaling Pathways of µ-Opioid Receptors

Opioid analgesics exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of the µ-opioid receptor (MOR) initiates two primary intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.[4][6]

  • G-Protein Pathway: This is considered the "classical" pathway responsible for the primary analgesic effects of opioids.[4] Upon agonist binding, the Gαi/o subunit of the associated G-protein dissociates and inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. It also modulates ion channels, causing cellular hyperpolarization and reduced neuronal excitability.[3]

  • β-Arrestin Pathway: This pathway is primarily involved in receptor desensitization and internalization, which can contribute to the development of tolerance.[4] However, it can also initiate its own signaling cascades. Some opioids may show "biased agonism," preferentially activating one pathway over the other. This compound appears to act as a full agonist without significant bias toward either pathway.[2]

G cluster_pathway Opioid Receptor Signaling Pathways agonist Opioid Agonist (e.g., this compound, Morphine) mor µ-Opioid Receptor (MOR) (GPCR) agonist->mor Binds & Activates g_protein G-Protein (Gi/o) mor->g_protein Activates beta_arrestin β-Arrestin mor->beta_arrestin Recruits adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channel Modulation (↑ K+, ↓ Ca2+) g_protein->ion_channels Modulates desensitization Receptor Desensitization & Internalization beta_arrestin->desensitization camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channels->analgesia

Simplified Opioid Receptor Signaling Cascade

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Bromadol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Bromadol, a potent synthetic opioid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to established protocols for hazardous and controlled substance waste management is imperative to mitigate risks of diversion, accidental exposure, and environmental contamination. This document outlines the essential, immediate safety and logistical information for the operational and disposal plans of this compound.

Immediate Safety and Spill Management

In the event of a spill or accidental release, immediate action is necessary to contain the substance and protect laboratory personnel.

  • Evacuate and Ventilate: Immediately evacuate the danger area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection, and a face shield. For significant spills, respiratory protection may be necessary.

  • Containment: Cover drains to prevent entry into the sewer system. Use a liquid-absorbent material, such as Chemizorb®, to collect the spilled substance.

  • Collection and Cleaning: Collect, bind, and pump off spills. The affected area should be thoroughly cleaned after the material has been properly collected.

  • Emergency Contact: In case of skin or eye contact, rinse the affected area with plenty of water.[3] If inhaled, move to fresh air.[3] If swallowed, drink water and consult a doctor. Show the Safety Data Sheet (SDS) to the attending physician.

Disposal of this compound Waste

The primary and most recommended method for the disposal of this compound, as with other controlled substances, is through a licensed hazardous waste disposal company or an approved waste disposal plant.[4] These companies are equipped to handle and dispose of chemical waste in compliance with federal and local regulations.

For residual amounts or in situations where a licensed service is not immediately available, the following procedures, adapted from guidelines for opioid and chemical waste disposal, should be followed.

Disposal Options Summary

Disposal MethodKey Considerations
Licensed Hazardous Waste Disposal The most recommended and compliant method for chemical waste. Ensures proper handling and disposal according to regulations.
DEA-Registered Reverse Distributor For returning unused inventory of controlled substances. Requires detailed record-keeping.[5]
Drug Take-Back Programs Ideal for unused or expired medications. The DEA sponsors National Prescription Drug Take-Back Days.[6][7]
In-Home/Laboratory Deactivation and Disposal For small residual quantities when other options are unavailable. Involves rendering the substance unusable before disposal in the trash.

Experimental Protocol for In-Laboratory Deactivation and Disposal

While specific experimental protocols for the destruction of this compound are not publicly available, the following procedure is based on U.S. Food and Drug Administration (FDA) and Drug Enforcement Administration (DEA) recommendations for the disposal of opioids.[6][8] This protocol is intended for small, residual amounts of this compound waste generated during research activities.

Objective: To render residual this compound non-retrievable and safe for disposal in the municipal solid waste stream.

Materials:

  • This compound waste

  • Undesirable, non-toxic substance (e.g., used coffee grounds, cat litter, dirt)[6][7][9]

  • Water

  • Sealable plastic bag or container[7][10]

  • Personal Protective Equipment (PPE)

Procedure:

  • Quantify Waste: Determine the amount of this compound waste to be disposed of. This method is only suitable for small, residual quantities.

  • Don PPE: Wear appropriate PPE, including gloves and safety glasses.

  • Transfer Waste: Carefully transfer the this compound waste into a sealable plastic bag or container.

  • Deactivation:

    • Add a small amount of water to dissolve the this compound.[10]

    • Mix the dissolved this compound with an unpalatable substance like used coffee grounds or cat litter.[6][7][10] The goal is to make the mixture unappealing and difficult to extract.

  • Seal and Dispose:

    • Seal the bag or container securely to prevent leakage.[7]

    • Place the sealed container in the regular laboratory trash.

  • Documentation: Record the disposal event in the laboratory's chemical inventory and waste disposal logs.

Important Note: Flushing of this compound is not recommended due to its toxicity to aquatic life. The FDA only recommends flushing for a specific list of medications when no other disposal options are available, to prevent accidental ingestion or misuse.[8][11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

BromadolDisposalWorkflow cluster_start cluster_assessment Initial Assessment cluster_disposal_options Disposal Pathways start This compound Waste Generated is_inventory Is it unused inventory? start->is_inventory reverse_distributor Contact DEA-Registered Reverse Distributor is_inventory->reverse_distributor Yes hazardous_waste Contact Licensed Hazardous Waste Disposal is_inventory->hazardous_waste No, bulk waste deactivate In-Lab Deactivation & Disposal is_inventory->deactivate No, residual waste trash Dispose in Municipal Trash deactivate->trash

References

Safeguarding Researchers: A Comprehensive Guide to Handling Bromadol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the research and development of potent synthetic opioids such as Bromadol, ensuring personal safety and proper handling are paramount. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate Personal Protective Equipment (PPE) is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound, categorized by the level of potential exposure risk.

Risk LevelRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Low N100, R100, or P100 disposable filtering facepiece respirator.[1][2]Powder-free nitrile gloves.[1][3]Safety glasses with side shields or goggles.[2]Standard laboratory coat.
Moderate Fit-tested air-purifying respirator (APR) with P100 filters.[2]Double-gloving with powder-free nitrile gloves.Goggles or a face shield.[1]Disposable coveralls (e.g., Tyvek®).[3][4]
High Full-facepiece APR with P100 filters, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter, or a self-contained breathing apparatus (SCBA).[2]Double-gloving with powder-free nitrile gloves.Full-facepiece respirator provides integrated eye and face protection.Encapsulating suit certified to NFPA 1994 or NFPA 1991 for handling large quantities or in production settings.[4]

Operational Protocols for Handling this compound

Adherence to standardized operational protocols is crucial to minimize the risk of exposure and ensure the safe handling of this compound.

Standard Operating Procedure for Weighing and Preparing this compound Solutions

This protocol outlines the steps for safely weighing solid this compound and preparing solutions.

  • Preparation:

    • Ensure the work area is a designated potent compound handling area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE).

    • Verify that the fume hood or CVE is functioning correctly.

    • Don the appropriate PPE as outlined in the "Moderate Risk" category in the table above.

    • Prepare all necessary equipment and reagents before introducing this compound to the work area.

  • Weighing:

    • Perform all manipulations of solid this compound within the fume hood or CVE.

    • Use a dedicated set of weighing tools (spatula, weigh paper/boat).

    • Carefully transfer the desired amount of this compound to a tared container. Avoid creating dust.

    • Clean the weighing tools with an appropriate solvent (e.g., isopropanol) and wipe them clean within the hood.

  • Solution Preparation:

    • Add the solvent to the container with the weighed this compound.

    • Gently swirl or sonicate to dissolve the compound. Avoid splashing.

    • Clearly label the container with the compound name, concentration, date, and your initials.

  • Post-Procedure:

    • Decontaminate all surfaces of the fume hood or CVE with an appropriate cleaning agent.

    • Carefully doff PPE, avoiding self-contamination.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Wash hands thoroughly with soap and water.[5]

Emergency Plan: Accidental Exposure and Spill Response

Immediate and appropriate action is critical in the event of an accidental exposure or spill.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE from the "High Risk" category before re-entering the area.

  • Contain: For small spills, cover with an absorbent material (e.g., vermiculite, sand) to prevent the spread of the substance.

  • Neutralize (if applicable): For larger spills or in production settings, consult with safety professionals regarding appropriate neutralization procedures.

  • Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with an appropriate cleaning agent.

  • Report: Report the incident to the appropriate safety officer or supervisor.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.
Contaminated Labware (disposable) Place in a designated, labeled hazardous waste container.
Contaminated Labware (reusable) Decontaminate with an appropriate solvent and cleaning agent before washing.
Contaminated PPE Place in a sealed bag and dispose of as hazardous waste.

General Guidance:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.

  • For unused or expired opioids in a non-laboratory setting, the FDA recommends utilizing drug take-back programs. If a take-back program is not available, some opioids may be flushed, but it is crucial to consult the FDA's flush list.[7][8][9] Alternatively, mix the medication with an undesirable substance like coffee grounds or cat litter, place it in a sealed container, and dispose of it in the household trash.[9][10]

Visualized Workflows

The following diagrams illustrate key procedural workflows for handling this compound.

This compound Handling and Solution Preparation Workflow cluster_prep Preparation cluster_weigh Weighing cluster_solution Solution Preparation cluster_post Post-Procedure prep1 Verify Fume Hood/CVE Functionality prep2 Don Appropriate PPE (Moderate Risk) prep1->prep2 prep3 Gather Equipment and Reagents prep2->prep3 weigh1 Transfer this compound in Hood prep3->weigh1 weigh2 Clean Weighing Tools weigh1->weigh2 sol1 Add Solvent to this compound weigh2->sol1 sol2 Dissolve Compound sol1->sol2 sol3 Label Container sol2->sol3 post1 Decontaminate Work Area sol3->post1 post2 Doff PPE Correctly post1->post2 post3 Dispose of Waste post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for weighing and preparing this compound solutions.

This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Area and Alert Others spill->evacuate isolate Isolate the Spill Area evacuate->isolate protect Don High-Risk PPE isolate->protect contain Contain the Spill with Absorbent Material protect->contain cleanup Collect Waste into a Sealed Container contain->cleanup decontaminate Decontaminate the Spill Area cleanup->decontaminate report Report the Incident decontaminate->report

Caption: Emergency response workflow for a this compound spill.

References

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